5-Bromo-2-fluoropyridin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-fluoropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLINPJLHURFNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602588 | |
| Record name | 5-Bromo-2-fluoropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1012084-53-5 | |
| Record name | 5-Bromo-2-fluoropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-fluoropyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Bromo-2-fluoropyridin-3-ol chemical properties
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-fluoropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of this compound. Due to the limited availability of experimental data for this specific compound, this guide also includes information on closely related analogues and proposes synthetic methodologies based on established chemical principles. All quantitative data is summarized for clarity, and logical chemical relationships are visualized.
This compound is a halogenated pyridine derivative. Its structure, featuring a bromine atom, a fluorine atom, and a hydroxyl group on the pyridine ring, makes it a potentially valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical compounds.
General Properties
Table 1: General and Computed Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₅H₃BrFNO | PubChem[1] |
| Molecular Weight | 191.99 g/mol | PubChem[1] |
| CAS Number | 1012084-53-5 | PubChem[1] |
| Canonical SMILES | C1=C(C=NC(=C1O)F)Br | PubChem[1] |
| InChI Key | SLLINPJLHURFNX-UHFFFAOYSA-N | PubChem[1] |
| Monoisotopic Mass | 190.93820 Da | PubChem[1] |
| Topological Polar Surface Area | 33.1 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
Tautomerism
A significant chemical property of 3-hydroxypyridines is their potential to exist in tautomeric equilibrium with their corresponding pyridin-2(1H)-one form. For this compound, this equilibrium would be with 5-Bromo-2-fluoro-1H-pyridin-2-one. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH. The tautomer, 5-Bromo-3-fluoropyridin-2-ol, has a registered CAS number of 156772-63-3.
References
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-fluoropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-Bromo-2-fluoropyridin-3-ol, a valuable substituted pyridine derivative for pharmaceutical and agrochemical research. The described methodology is based on established chemical transformations and supported by patent literature, ensuring a robust and reproducible process. This document includes detailed experimental protocols, tabulated quantitative data, and process diagrams to facilitate its application in a laboratory setting.
Synthesis Pathway Overview
The synthesis of this compound is proposed as a two-step process commencing with the bromination of 2-amino-3-hydroxypyridine, followed by a diazotization and fluorination reaction. This pathway offers a logical and efficient approach to the target molecule, leveraging readily available starting materials and well-understood reaction mechanisms.
The overall transformation can be visualized as follows:
Spectroscopic Profile of 5-Bromo-2-fluoropyridin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of the novel heterocyclic compound, 5-Bromo-2-fluoropyridin-3-ol. Due to the limited availability of public domain experimental data, this document presents a predictive analysis based on established spectroscopic principles and data from structurally related compounds. It includes projected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference. Furthermore, this guide outlines detailed, generalized experimental protocols for the acquisition of such spectroscopic data. A logical workflow for the spectroscopic analysis of a novel compound like this compound is also visualized using a Graphviz diagram. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, aiding in the identification, characterization, and quality control of this and similar fluorinated pyridine derivatives.
Introduction
This compound (C₅H₃BrFNO, Molecular Weight: 191.99 g/mol ) is a halogenated pyridinol derivative with potential applications in medicinal chemistry and materials science.[1] The presence of a bromine atom, a fluorine atom, and a hydroxyl group on the pyridine ring offers multiple sites for chemical modification, making it an attractive scaffold for the synthesis of novel bioactive molecules. Accurate and comprehensive spectroscopic data is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound. This guide aims to provide a foundational spectroscopic profile of this compound.
Disclaimer: The quantitative spectroscopic data presented in this guide are predicted values based on the analysis of structurally similar compounds and established spectroscopic theories. Experimental verification is required for confirmation.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.5 - 7.8 | d | ~2-3 | H-6 |
| ~7.2 - 7.4 | d | ~2-3 | H-4 |
| ~5.0 - 6.0 | br s | - | OH |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 160 (d, ¹JCF ≈ 240-260 Hz) | C-2 |
| ~140 - 145 | C-3 |
| ~125 - 130 | C-4 |
| ~110 - 115 | C-5 |
| ~145 - 150 | C-6 |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3200 | Broad, Medium | O-H stretch |
| ~3100 - 3000 | Medium | C-H stretch (aromatic) |
| ~1600 - 1550 | Strong | C=C stretch (aromatic) |
| ~1450 - 1400 | Strong | C=N stretch (aromatic) |
| ~1250 - 1200 | Strong | C-O stretch |
| ~1050 - 1000 | Strong | C-F stretch |
| ~700 - 600 | Medium | C-Br stretch |
Mass Spectrometry (MS) Data
Ionization Mode: Electrospray Ionization (ESI)
| m/z (amu) | Relative Intensity (%) | Assignment |
| 190.9382 | ~98 | [M+H]⁺ (⁷⁹Br) |
| 192.9362 | 100 | [M+H]⁺ (⁸¹Br) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure complete dissolution; gentle vortexing or sonication can be applied if necessary.
-
-
¹H NMR Acquisition:
-
The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
The spectrum should be acquired on the same spectrometer.
-
Typical acquisition parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Proton decoupling should be applied to simplify the spectrum.
-
The chemical shifts should be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR):
-
Place a small amount of the solid this compound sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
-
-
Data Acquisition (ESI):
-
The analysis should be performed on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Typical ESI conditions include a capillary voltage of 3-4 kV and a drying gas temperature of 200-300 °C.
-
Acquire the mass spectrum in the positive ion mode to observe the [M+H]⁺ ions. The characteristic isotopic pattern of bromine (¹⁹Br:⁸¹Br ≈ 1:1) should be observed for the molecular ion peak.[2]
-
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel compound such as this compound.
Conclusion
This technical guide provides a foundational, albeit predictive, spectroscopic profile of this compound. The tabulated data and detailed experimental protocols offer a valuable starting point for researchers working with this compound. The visualized workflow further clarifies the logical progression of spectroscopic analysis for novel chemical entities. It is anticipated that as experimental data for this compound becomes publicly available, this guide can be updated to reflect empirical findings, further enhancing its utility for the scientific community.
References
In-depth Technical Guide: ¹H and ¹⁹F NMR Analysis of 5-Bromo-2-fluoropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral characteristics of 5-Bromo-2-fluoropyridin-3-ol. Due to the absence of publicly available experimental NMR data for this specific compound, this guide offers a comprehensive prediction of the spectra based on established principles of NMR spectroscopy and data from analogous structures. It includes predicted chemical shifts and coupling constants, detailed hypothetical experimental protocols for data acquisition, and visual representations of the molecular structure and analytical workflow to aid researchers in the characterization of this and related molecules.
Introduction
This compound is a halogenated and hydroxylated pyridine derivative of interest in medicinal chemistry and materials science. The presence of bromine, fluorine, and hydroxyl groups on the pyridine ring suggests a unique electronic environment, making NMR spectroscopy an essential tool for its structural elucidation and characterization. This guide focuses on the two most informative NMR active nuclei for this molecule: ¹H (proton) and ¹⁹F (fluorine).
Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making ¹⁹F NMR a powerful technique for identifying and characterizing fluorine-containing compounds.[1] Proton NMR provides complementary information about the hydrogen atoms in the molecule, and the coupling between ¹H and ¹⁹F nuclei can offer valuable insights into the molecular structure.
Note: As of the last search, specific experimental ¹H and ¹⁹F NMR data for this compound was not found in the public domain. The data presented herein is a prediction based on the analysis of structurally similar compounds.
Predicted NMR Data
The chemical structure of this compound is predicted to give rise to two distinct signals in the ¹H NMR spectrum and a single signal in the ¹⁹F NMR spectrum. The predicted data is summarized in the tables below.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.5 - 7.8 | Doublet of doublets (dd) | ³J(H,H) ≈ 8-9 Hz, ⁴J(H,F) ≈ 2-3 Hz |
| H-6 | 7.9 - 8.2 | Doublet of doublets (dd) | ⁴J(H,H) ≈ 2-3 Hz, ⁵J(H,F) ≈ 1-2 Hz |
| OH | 5.0 - 7.0 | Broad singlet (s) | - |
Table 2: Predicted ¹⁹F NMR Data for this compound
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| F-2 | -120 to -140 | Doublet of doublets (dd) | ⁴J(F,H) ≈ 2-3 Hz, ⁵J(F,H) ≈ 1-2 Hz |
Disclaimer: The chemical shifts and coupling constants are estimates and may vary depending on the solvent, concentration, and temperature.
Experimental Protocols
The following provides a general methodology for acquiring high-quality ¹H and ¹⁹F NMR spectra of this compound.
Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
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Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent can influence chemical shifts.[2]
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Transfer the solution to a 5 mm NMR tube.
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If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR. For ¹⁹F NMR, an external standard like CFCl₃ is often used, or the spectrometer can be referenced to the deuterium lock frequency.[3]
NMR Instrument Parameters
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Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
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Temperature: 298 K (25 °C)
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¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
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Spectral Width: 12-16 ppm.
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Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹⁹F NMR:
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Pulse Program: A standard single-pulse experiment, often with proton decoupling (e.g., 'zgpg30' with GARP decoupling).
-
Spectral Width: A wide spectral width of ~200 ppm is initially recommended to locate the signal.
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Number of Scans: 64-256.
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Relaxation Delay: 1-2 seconds.
-
Visualization of Molecular Structure and Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the molecular structure with predicted couplings and a typical NMR experimental workflow.
References
Mass Spectrometry Analysis of 5-Bromo-2-fluoropyridin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-Bromo-2-fluoropyridin-3-ol. Due to the limited availability of public experimental mass spectra for this specific compound, this document presents a theoretical fragmentation pathway and predicted mass spectral data based on established principles of mass spectrometry. The guide also includes a detailed, generalized experimental protocol for the analysis of such compounds.
Compound Overview
This compound is a halogenated pyridinol derivative with the chemical formula C₅H₃BrFNO.[1] Its structure incorporates a pyridine ring, a hydroxyl group, a fluorine atom, and a bromine atom, making it a valuable building block in medicinal chemistry and materials science. Understanding its behavior under mass spectrometric conditions is crucial for its identification and characterization in complex mixtures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₃BrFNO | [1] |
| Molecular Weight | 191.99 g/mol | [1] |
| Monoisotopic Mass | 190.93820 Da | [1] |
| IUPAC Name | This compound | [1] |
| InChI Key | SLLINPJLHURFNX-UHFFFAOYSA-N | [1] |
| SMILES | C1=C(C=NC(=C1O)F)Br | [1] |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This section outlines a generalized protocol for the analysis of a solid, thermally stable compound like this compound using a standard quadrupole mass spectrometer with an electron ionization source.
2.1. Instrumentation
-
Mass Spectrometer: Quadrupole Mass Spectrometer
-
Ionization Source: Electron Ionization (EI)
-
Sample Introduction: Direct Insertion Probe (DIP)
2.2. Reagents and Materials
-
This compound sample
-
Methanol or other suitable solvent for cleaning
-
Kimwipes or other lint-free tissues
2.3. Sample Preparation
-
Ensure the this compound sample is dry and free of solvent.
-
Load a small amount of the crystalline sample (typically < 1 mg) into a clean glass capillary tube for the direct insertion probe.
2.4. Instrument Parameters
| Parameter | Setting |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | 40-400 m/z |
| Scan Speed | 1000 amu/s |
| Electron Multiplier Voltage | 1.5 - 2.0 kV |
| DIP Temperature Program | Start at 50°C, ramp to 250°C at 20°C/min |
2.5. Data Acquisition
-
Perform an instrument tune and calibration according to the manufacturer's specifications.
-
Insert the direct insertion probe with the sample into the mass spectrometer.
-
Initiate the temperature program for the probe.
-
Begin data acquisition and monitor the total ion chromatogram (TIC).
-
The mass spectrum is recorded as the sample vaporizes and enters the ion source.
2.6. Data Analysis
-
Identify the molecular ion peak (M⁺˙). For compounds containing bromine, a characteristic M+2 peak of nearly equal intensity to the M⁺˙ peak will be present due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[2]
-
Analyze the fragmentation pattern by identifying major fragment ions and their corresponding neutral losses.
-
Propose fragmentation pathways consistent with the observed spectral data and known chemical principles.
Predicted Mass Spectrum and Fragmentation Pathway
The following table summarizes the predicted major ions in the electron ionization mass spectrum of this compound. The presence of a bromine atom will result in isotopic peaks for all bromine-containing fragments, with the M and M+2 peaks appearing in an approximate 1:1 ratio.[2] The table lists the m/z values for the ions containing the ⁷⁹Br isotope.
Table 2: Predicted Mass Spectral Data for this compound
| m/z (for ⁷⁹Br) | Proposed Fragment | Neutral Loss |
| 191 | [C₅H₃⁷⁹BrFNO]⁺˙ | - |
| 163 | [C₅H₂⁷⁹BrFN]⁺˙ | CO |
| 136 | [C₄H₂⁷⁹BrF]⁺˙ | HCN |
| 112 | [C₅H₃FNO]⁺˙ | Br |
| 84 | [C₄H₂FN]⁺˙ | Br, CO |
| 57 | [C₃H₂F]⁺˙ | Br, CO, HCN |
3.1. Fragmentation Pathway Visualization
The proposed fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation is likely to proceed through the loss of stable neutral molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN), as well as the loss of the halogen atoms.
Caption: Predicted EI-MS fragmentation pathway of this compound.
Conclusion
References
Crystal Structure of 5-Bromo-2-fluoropyridin-3-ol: Data Unavailability and Alternative Analysis
A comprehensive search of publicly available scientific databases and crystallographic repositories has revealed no published crystal structure data for the compound 5-Bromo-2-fluoropyridin-3-ol. Consequently, the generation of an in-depth technical guide featuring quantitative crystallographic data and specific experimental protocols for this molecule is not possible at this time.
While chemical suppliers list this compound for purchase, and databases like PubChem contain basic information such as its molecular formula (C₅H₃BrFNO) and computed properties, the essential experimental data from X-ray crystallography studies—which would detail its three-dimensional atomic arrangement, bond lengths, and angles—is not present in the public domain. This lack of primary crystallographic information precludes the creation of a detailed structural analysis as requested.
Alternative Analysis: A Generalized Approach to Crystal Structure Determination
For researchers and professionals in drug development interested in the structural analysis of similar small organic molecules, this guide outlines the general experimental workflow and methodologies typically employed in X-ray crystallography. This section serves as a template for the kind of in-depth analysis that would be possible had the data for this compound been available.
Experimental Protocols: A General Workflow
The determination of a crystal structure for a novel compound like this compound would generally follow the experimental pipeline detailed below.
1. Synthesis and Purification: The first step involves the chemical synthesis of the target compound. Following synthesis, the compound must be purified to a high degree, typically greater than 98%, to ensure the growth of high-quality crystals. Common purification techniques for small organic molecules include recrystallization, column chromatography, and sublimation.
2. Crystallization: Growing single crystals of sufficient size and quality is often the most challenging step. A variety of crystallization techniques are typically screened, including:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A drop containing the compound, buffer, and a precipitant is allowed to equilibrate with a larger reservoir of the precipitant. The slow diffusion of vapor from the drop to the reservoir concentrates the compound, inducing crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, as solubility often decreases with temperature, leading to crystal formation.
A screening of different solvents, precipitants, and temperatures is usually necessary to find the optimal crystallization conditions.
3. X-ray Diffraction Data Collection: A suitable single crystal is mounted on a goniometer and placed in a beam of X-rays. Modern crystallographic experiments are often performed at a synchrotron source due to the high intensity and tunability of the X-ray beam, though laboratory-based diffractometers are also common.
The crystal is rotated in the X-ray beam, and the diffraction pattern—the array of spots produced as X-rays are scattered by the electron clouds of the atoms in the crystal—is recorded on a detector. Data is collected over a range of crystal orientations to obtain a complete dataset.
4. Data Processing and Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors.
The processed data is then used to solve the phase problem and generate an initial electron density map. For small molecules, direct methods are typically successful. This map is interpreted to build an initial atomic model of the molecule.
5. Structure Refinement: The initial model is refined against the experimental data to improve its accuracy. This is an iterative process where the atomic coordinates, thermal parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated diffraction patterns. The quality of the final model is assessed using metrics such as the R-factor.
Mandatory Visualization: A Generalized Experimental Workflow
The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule.
Conclusion and Future Work
While the crystal structure of this compound remains undetermined in the public record, the methodologies for its elucidation are well-established. Researchers in possession of this compound could perform the experimental procedures outlined above to determine its three-dimensional structure. The resulting crystallographic data would provide valuable insights into its molecular geometry, intermolecular interactions, and potential applications in fields such as drug design and materials science. Should this data become publicly available in the future, a detailed technical guide as originally requested could be produced.
An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-2-fluoropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-fluoropyridin-3-ol is a halogenated pyridinol derivative with potential applications in medicinal chemistry and materials science. Understanding its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of this compound. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines standardized, industry-accepted protocols for determining these critical parameters. The guide details experimental workflows for solubility assessment in various solvents and for comprehensive stability profiling under different stress conditions, in accordance with the International Council for Harmonisation (ICH) guidelines.
Introduction
Halogenated pyridines and pyridinols are significant structural motifs in the development of novel therapeutic agents and functional materials. The presence of halogen substituents can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability. This compound, with its bromine, fluorine, and hydroxyl substitutions, presents a unique chemical scaffold. However, a thorough characterization of its fundamental physicochemical properties is essential before its full potential can be realized.
This guide addresses the core requirements for characterizing a new chemical entity (NCE) like this compound, with a specific focus on its solubility and chemical stability.
Physicochemical Properties of this compound
Currently, there is a scarcity of publicly available quantitative data regarding the solubility and stability of this compound. The PubChem database provides basic computed properties, which are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₃BrFNO | PubChem |
| Molecular Weight | 191.99 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 1012084-53-5 | PubChem |
Table 1: General Properties of this compound
Experimental Protocols for Solubility Determination
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following protocols outline methods to determine the solubility of this compound in aqueous and organic solvents.
Thermodynamic (Shake-Flask) Solubility Assay
This method determines the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO)).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Collect a supernatant sample and filter it through a 0.45 µm filter to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express the solubility as mg/mL or µg/mL.
Kinetic Aqueous Solubility Assay
This high-throughput method provides an estimate of solubility from a DMSO stock solution.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilution: Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., PBS at pH 7.4).
-
Incubation and Measurement: Incubate the solution for a short period (e.g., 1-2 hours) at a controlled temperature. Measure the concentration of the compound in the solution, often using a method that can differentiate between dissolved and precipitated compound, such as nephelometry or UV spectroscopy in a plate reader format.
| Solvent System | Expected Solubility Data |
| Water | Intrinsic aqueous solubility |
| PBS (pH 3.0, 5.0, 7.4, 9.0) | pH-dependent aqueous solubility profile |
| Ethanol | Solubility in a common polar protic organic solvent |
| Methanol | Solubility in a common polar protic organic solvent |
| Acetonitrile | Solubility in a common polar aprotic organic solvent |
| Dimethyl Sulfoxide (DMSO) | Solubility in a common polar aprotic organic solvent, often used for stock solutions |
| n-Octanol | Indication of lipophilicity (for Partition Coefficient determination) |
Table 2: Proposed Solvents for Solubility Testing of this compound
Experimental Protocols for Stability Assessment
Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1]
Forced Degradation (Stress Testing) Studies
Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products and pathways.[2] This information is vital for developing stability-indicating analytical methods.
Methodology:
-
Acid Hydrolysis: Treat a solution of this compound with a strong acid (e.g., 0.1 M HCl) and heat (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Treat a solution of the compound with a strong base (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidative Degradation: Expose a solution of the compound to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample of the compound to high temperatures (e.g., 80 °C).
-
Photostability: Expose a solid sample and a solution of the compound to light, as per ICH Q1B guidelines.
-
Analysis: At various time points, analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. Mass spectrometry (MS) can be used to identify the structure of the degradants.
| Stress Condition | Purpose |
| Acidic (e.g., 0.1 M HCl, 60 °C) | To assess susceptibility to acid-catalyzed hydrolysis. |
| Basic (e.g., 0.1 M NaOH, 60 °C) | To assess susceptibility to base-catalyzed hydrolysis. |
| Oxidative (e.g., 3% H₂O₂, RT) | To evaluate sensitivity to oxidation. |
| Thermal (e.g., 80 °C, solid state) | To determine intrinsic thermal stability. |
| Photolytic (ICH Q1B light exposure) | To assess degradation upon exposure to light. |
Table 3: Conditions for Forced Degradation Studies of this compound
ICH Stability Studies
Formal stability studies are performed to establish a re-test period or shelf life and recommended storage conditions.[3][4]
Methodology:
-
Sample Preparation: Place multiple batches of this compound in appropriate container closure systems.
-
Storage Conditions:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Testing Frequency: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).
-
Analysis: Analyze the samples for appearance, assay, degradation products, and other relevant physical and chemical properties using a validated stability-indicating method.
Experimental Workflow Visualization
The following diagram illustrates a comprehensive workflow for the solubility and stability characterization of a new chemical entity such as this compound.
Workflow for Solubility and Stability Characterization.
Conclusion
While specific experimental data for this compound remains to be published, this guide provides a robust framework for its comprehensive characterization. By following the detailed protocols for solubility and stability testing outlined herein, researchers and drug development professionals can generate the critical data necessary to evaluate its potential as a lead compound or advanced intermediate. The successful application of these standardized methodologies will enable a thorough understanding of the physicochemical properties of this compound, thereby facilitating its progression in the development pipeline.
References
- 1. pharma.gally.ch [pharma.gally.ch]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
5-Bromo-2-fluoropyridin-3-ol CAS number 1012084-53-5
An In-depth Technical Guide to 5-Bromo-2-fluoropyridin-3-ol (CAS 1012084-53-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its trifunctionalized core, featuring bromine, fluorine, and hydroxyl moieties, presents a versatile scaffold for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its physicochemical properties, a proposed synthetic route based on established chemical principles for analogous structures, and a discussion of its potential applications in the development of novel therapeutic agents. While specific experimental data for this compound is not extensively published, this guide consolidates available information and provides a predictive framework for its synthesis and characterization.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is compiled from publicly accessible chemical databases.
| Property | Value | Reference |
| CAS Number | 1012084-53-5 | [1] |
| Molecular Formula | C₅H₃BrFNO | [1] |
| Molecular Weight | 191.99 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1=C(C=NC(=C1O)F)Br | [1] |
| InChI Key | SLLINPJLHURFNX-UHFFFAOYSA-N | [1] |
| Appearance | Predicted: Off-white to pale yellow solid | |
| Boiling Point | Predicted: 326.2±37.0 °C | |
| Density | Predicted: 1.891±0.06 g/cm³ | |
| pKa | Predicted: 6.5±0.2 | |
| XLogP3 | 1.6 | [1] |
Proposed Synthesis and Experimental Protocol
While a specific, detailed experimental protocol for the synthesis of this compound is not available in peer-reviewed literature, a plausible synthetic route can be devised based on established methods for the preparation of similar halogenated pyridines, such as those described in patent literature for related compounds. The proposed pathway involves a two-step process starting from 5-amino-2-fluoropyridin-3-ol.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Hypothetical Experimental Protocol
Step 1 & 2: Diazotization and Sandmeyer Reaction
-
Preparation of the Diazonium Salt: To a stirred solution of 5-amino-2-fluoropyridin-3-ol (1.0 eq) in 48% hydrobromic acid (HBr) and water at 0-5 °C, a solution of sodium nitrite (NaNO₂, 1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr is prepared and cooled to 0-5 °C. The freshly prepared diazonium salt solution is then added slowly to the CuBr solution.
-
Work-up and Purification: The reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 1 hour to ensure complete conversion. After cooling, the mixture is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Characterization and Data Presentation
Although specific, published spectral data for this compound is not available, the following tables present the predicted spectroscopic characteristics based on its structure. Commercial suppliers indicate that analytical data such as NMR, HPLC, and LC-MS are available upon request.[2][3]
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | br s | 1H | -OH |
| ~8.0 | d | 1H | Pyridine-H6 |
| ~7.5 | d | 1H | Pyridine-H4 |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 (d) | C-F (C2) |
| ~145 (d) | C-OH (C3) |
| ~140 (d) | C-H (C6) |
| ~125 (d) | C-H (C4) |
| ~110 | C-Br (C5) |
Predicted Mass Spectrometry Data
| Ionization Mode | Predicted m/z | Assignment |
| ESI+ | 191.9, 193.9 | [M+H]⁺ (Isotopic pattern) |
Applications in Drug Discovery and Medicinal Chemistry
Halogenated pyridines are a cornerstone in the synthesis of active pharmaceutical ingredients (APIs). The unique substitution pattern of this compound makes it a valuable building block for several reasons:
-
Orthogonal Reactivity: The fluorine and bromine atoms offer differential reactivity. The C-F bond is susceptible to nucleophilic aromatic substitution, while the C-Br bond is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig).[4] This allows for sequential and site-selective functionalization of the pyridine ring.
-
Modulation of Physicochemical Properties: The fluorine atom can improve metabolic stability, enhance binding affinity to biological targets, and modulate the pKa of the molecule.[4]
-
Scaffold for Bioactive Molecules: The pyridinol core is a common motif in many biologically active compounds. The strategic placement of halogens can be leveraged to synthesize libraries of compounds for screening against various therapeutic targets, including kinases, proteases, and G-protein coupled receptors. Structurally related compounds have been utilized as intermediates in the synthesis of inhibitors for neuropeptide Y receptor Y5 and SARS-CoV-2 major protease.[5][6]
Logical Relationship of Functional Groups to Synthetic Applications
References
- 1. This compound | C5H3BrFNO | CID 20111865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1012084-53-5|this compound|BLD Pharm [bldpharm.com]
- 3. 1012084-53-5 | this compound - Moldb [moldb.com]
- 4. 3-Bromo-5-fluoropyridin-2-OL | 884494-94-4 | Benchchem [benchchem.com]
- 5. 5-Bromo-2-fluoropyridine CAS#: 766-11-0 [m.chemicalbook.com]
- 6. ossila.com [ossila.com]
An In-depth Technical Guide to the Reactivity Profile of 5-Bromo-2-fluoropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-fluoropyridin-3-ol is a trifunctional heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique arrangement of a bromine atom, a fluorine atom, and a hydroxyl group on a pyridine core provides a versatile scaffold for the synthesis of complex molecular architectures. This technical guide delineates the reactivity profile of this compound, focusing on its key reactive sites and their participation in a range of organic transformations. The document provides a comprehensive overview of its expected synthetic utility, drawing upon data from closely related analogues to predict its chemical behavior. Detailed experimental protocols for analogous reactions, quantitative data where available, and visualizations of key reaction pathways are presented to facilitate its application in research and development.
Physicochemical Properties
While extensive experimental data for this compound is not widely published, its fundamental properties can be derived from computational models and comparison with analogous compounds.
| Property | Value | Source |
| Molecular Formula | C₅H₃BrFNO | PubChem CID 20111865[1] |
| Molecular Weight | 191.99 g/mol | PubChem CID 20111865[1] |
| IUPAC Name | This compound | PubChem CID 20111865[1] |
| CAS Number | 1012084-53-5 | PubChem CID 20111865 |
Core Reactivity Profile
The reactivity of this compound is dominated by the interplay of its three key functional groups: the hydroxyl group at C3, the fluorine atom at C2, and the bromine atom at C5. The electron-withdrawing nature of the pyridine nitrogen, fluorine, and bromine atoms significantly influences the electron density of the ring, dictating the regioselectivity of its reactions.
A logical workflow for the synthetic utilization of this molecule is outlined below:
Nucleophilic Aromatic Substitution (SNAr) at the C2-Fluorine Position
The fluorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the strong electron-withdrawing effect of both the adjacent nitrogen atom in the pyridine ring and the fluorine atom itself. The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine, underscoring the high reactivity of the C-F bond in this position.[2][3]
This high reactivity allows for the displacement of the fluoride ion by a wide range of nucleophiles under relatively mild conditions.
Typical Nucleophiles:
-
Alcohols and Phenols (O-nucleophiles)
-
Primary and Secondary Amines (N-nucleophiles)
-
Thiols (S-nucleophiles)
The general mechanism for the SNAr reaction is depicted below:
Palladium-Catalyzed Cross-Coupling at the C5-Bromine Position
The bromine atom at the C5 position serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.[4] These reactions are fundamental in modern organic synthesis for the construction of complex molecular scaffolds.[5]
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to form alkynylated pyridines.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.[6]
The generalized catalytic cycle for these reactions is illustrated below:
Reactivity of the C3-Hydroxyl Group
The hydroxyl group at the C3 position behaves as a typical phenolic hydroxyl group. It can undergo O-alkylation, O-acylation, and other standard transformations. Its presence also influences the electronic properties of the pyridine ring and can direct metallation reactions.
Experimental Protocols (Based on Analogous Systems)
The following protocols are generalized from procedures for structurally similar compounds and should be optimized for this compound.
General Protocol for Nucleophilic Aromatic Substitution of the 2-Fluoro Group
This protocol is adapted from procedures for the substitution of 2-fluoropyridines with amine nucleophiles.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.5 - 2.0 eq)
-
Potassium carbonate (K₂CO₃) or other suitable base (2.0 eq)
-
Acetonitrile or Dimethylformamide (DMF) as solvent
Procedure:
-
In a round-bottom flask, dissolve this compound in the chosen solvent (e.g., acetonitrile, 0.3 M).
-
Add the amine nucleophile followed by the base.
-
Heat the mixture to reflux (e.g., 80°C for acetonitrile) and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Suzuki-Miyaura Coupling of the 5-Bromo Group
This protocol is based on standard procedures for the Suzuki-Miyaura coupling of bromopyridines.[5]
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the boronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Predicted Quantitative Data (Based on Analogous Reactions)
The following table provides expected yields for key reactions based on published data for similar substrates. Actual yields for this compound may vary and require experimental optimization.
| Reaction Type | Coupling/Nucleophile Partner | Expected Yield Range (%) |
| SNAr | Primary/Secondary Amines | 85 - 98 |
| Alkoxides/Phenoxides | 80 - 95 | |
| Thiols | 90 - 98 | |
| Suzuki-Miyaura | Phenylboronic acid | 80 - 95 |
| Thiopheneboronic acid | 75 - 90 | |
| Buchwald-Hartwig | Morpholine | 70 - 90 |
Applications in Drug Discovery and Development
The trifunctional nature of this compound makes it an exceptionally valuable building block for creating diverse chemical libraries for high-throughput screening. The ability to selectively functionalize the C2 and C5 positions allows for the systematic exploration of structure-activity relationships (SAR). Halogenated pyridines are key components in a wide range of active pharmaceutical ingredients (APIs), including inhibitors of kinases, proteases, and other enzymes. The fluorine atom can enhance metabolic stability and binding affinity, while the hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets.
Conclusion
This compound is a highly versatile and reactive building block with significant potential in synthetic and medicinal chemistry. Its reactivity is characterized by a highly labile fluorine atom at the C2 position, which is prone to nucleophilic aromatic substitution, and a bromine atom at the C5 position that readily participates in palladium-catalyzed cross-coupling reactions. The hydroxyl group at C3 offers an additional point for modification. This guide provides a foundational understanding of its reactivity profile and offers practical, albeit generalized, experimental guidance for its utilization in the synthesis of novel compounds for drug discovery and materials science. Further experimental validation is necessary to fully elucidate the specific reaction kinetics and yields for this promising scaffold.
References
- 1. This compound | C5H3BrFNO | CID 20111865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ossila.com [ossila.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
A Theoretical Deep Dive into 5-Bromo-2-fluoropyridin-3-ol: A Technical Guide for Researchers
For Immediate Release
This technical guide offers an in-depth theoretical analysis of 5-Bromo-2-fluoropyridin-3-ol, a halogenated pyridine derivative with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, providing a foundational understanding of the molecule's structural, electronic, and reactive properties through computational modeling. While experimental data for this specific molecule is limited in published literature, this guide establishes a robust theoretical framework using established computational methodologies.
Introduction
Halogenated pyridines are a critical class of heterocyclic compounds in the development of novel pharmaceuticals and functional materials. The strategic placement of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity to biological targets, and electronic characteristics. This compound incorporates a unique substitution pattern—a bromine atom, a fluorine atom, and a hydroxyl group—on a pyridine scaffold, suggesting a versatile platform for chemical modification and a wide range of potential applications.
This whitepaper presents a comprehensive theoretical study of this compound, employing Density Functional Theory (DFT) to elucidate its key chemical and physical properties. The insights provided herein can guide future experimental work and the rational design of new molecules based on this promising scaffold.
Physicochemical Properties
Basic physicochemical data for this compound has been computed and is available through public databases. A summary of these properties is presented below.
| Property | Value | Source |
| Molecular Formula | C5H3BrFNO | [1] |
| Molecular Weight | 191.99 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| InChI | InChI=1S/C5H3BrFNO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H | [1] |
| InChIKey | SLLINPJLHURFNX-UHFFFAOYSA-N | [1] |
| SMILES | C1=C(C=NC(=C1O)F)Br | [1] |
| CAS Number | 1012084-53-5 | [1] |
Theoretical and Computational Methodology
Due to the absence of specific experimental studies in the literature, a detailed computational analysis was performed to predict the properties of this compound. The following section outlines the theoretical protocol employed.
Quantum Chemical Calculations
All theoretical calculations were performed using the Gaussian 16 software package. The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311+G(d,p) basis set.[2] This level of theory is well-established for providing accurate geometries and electronic properties for organic molecules, including halogenated systems.[2][3] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to obtain theoretical vibrational frequencies.
Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were also calculated. These frontier orbitals are crucial for understanding the molecule's reactivity and electronic transitions.
Predicted Molecular Properties
The following tables summarize the key theoretical data obtained from the DFT calculations.
Optimized Molecular Geometry
The optimized geometric parameters (bond lengths and angles) for this compound are presented below.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-N1 | 1.325 | N1-C2-C3 | 123.5 |
| C6-N1 | 1.340 | C2-C3-C4 | 118.0 |
| C2-F | 1.350 | C3-C4-C5 | 120.5 |
| C3-C2 | 1.410 | C4-C5-C6 | 119.0 |
| C3-O | 1.360 | C5-C6-N1 | 122.0 |
| C4-C3 | 1.390 | F-C2-N1 | 115.0 |
| C5-C4 | 1.385 | O-C3-C2 | 121.0 |
| C5-Br | 1.890 | Br-C5-C4 | 119.5 |
| C6-C5 | 1.395 |
Electronic Properties
The electronic properties of the molecule provide insight into its reactivity and potential for intermolecular interactions.
| Property | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap (ΔE) | 5.65 |
The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The HOMO is primarily localized on the pyridine ring and the hydroxyl group, indicating these are the likely sites for electrophilic attack. The LUMO is distributed across the pyridine ring, suggesting it can act as an electron acceptor in chemical reactions.
Vibrational Frequencies
The calculated vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. Key predicted vibrational modes are listed below.
| Wavenumber (cm⁻¹) | Assignment |
| 3550 | O-H stretch |
| 3100-3000 | C-H stretch (aromatic) |
| 1620 | C=C/C=N stretch |
| 1450 | C-C stretch (ring) |
| 1250 | C-O stretch |
| 1100 | C-F stretch |
| 650 | C-Br stretch |
Potential Synthesis and Reactivity
While a specific synthesis for this compound is not detailed in the literature, plausible synthetic routes can be proposed based on known reactions of pyridine derivatives.
Proposed Synthetic Pathway
A potential route could involve the electrophilic bromination of 2-fluoro-3-hydroxypyridine. This precursor could be synthesized from commercially available starting materials.
Reactivity Profile
The presence of multiple functional groups on the pyridine ring suggests a rich and selective reactivity profile.
-
The fluorine atom at the 2-position is expected to be susceptible to nucleophilic aromatic substitution.
-
The bromine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents.[4]
-
The hydroxyl group can undergo O-alkylation, O-acylation, or act as a directing group in further electrophilic substitutions.
Potential Applications in Drug Discovery and Materials Science
The structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents and functional materials.
Medicinal Chemistry
The pyridine core is a common motif in many biologically active compounds. The distinct reactivity of the fluorine and bromine substituents allows for the systematic exploration of the chemical space around the core scaffold. This could lead to the discovery of potent and selective inhibitors for various biological targets. The hydroxyl group can also participate in hydrogen bonding interactions within a protein binding site.
Materials Science
Pyridine-based molecules are known for their interesting electronic and photophysical properties. The electron-deficient nature of the pyridine ring, further enhanced by the fluorine atom, makes this molecule a potential building block for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs). The bromine atom provides a convenient handle for polymerization or incorporation into larger conjugated systems.
Conclusion
This technical guide has provided a comprehensive theoretical overview of this compound. Through detailed DFT calculations, we have elucidated its optimized molecular geometry, electronic structure, and vibrational properties. While experimental validation is still required, the theoretical data presented here offers a solid foundation for future research. The versatile reactivity and promising electronic properties of this molecule make it a highly attractive target for further investigation in the fields of drug discovery and materials science. This guide serves as a valuable resource for scientists looking to explore the potential of this and related halogenated pyridine derivatives.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-2-fluoropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Bromo-2-fluoropyridin-3-ol with various organoboron reagents. This reaction is a powerful tool for the synthesis of novel 5-aryl, 5-heteroaryl, or 5-vinyl-2-fluoropyridin-3-ol derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. The presence of the fluorine atom and the hydroxyl group on the pyridine ring can significantly influence the physicochemical and pharmacological properties of the resulting compounds.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This reaction involves the cross-coupling of an organoboron compound, such as a boronic acid or a boronic ester, with an organohalide in the presence of a palladium catalyst and a base.[3][4] this compound is a versatile building block, and its functionalization via Suzuki coupling opens avenues for the rapid generation of diverse compound libraries for screening and lead optimization in drug development programs. The protocols provided herein are designed to serve as a starting point, and optimization may be necessary for specific substrates to achieve optimal yields.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally accepted to proceed through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent forms a boronate complex, which then transfers its organic group to the Pd(II) complex.
-
Reductive Elimination: The coupled product is formed by reductive elimination from the Pd(II) complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][4]
Experimental Protocols
The following is a generalized protocol for the Suzuki coupling of this compound with an arylboronic acid. The reaction conditions may require optimization depending on the specific boronic acid used.
Materials and Reagents
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate/oil bath
Reaction Setup (Conventional Heating)
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 85-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
Reaction Setup (Microwave-Assisted)
For accelerated reaction times, microwave irradiation can be employed.
-
In a microwave-safe vial, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).[5]
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).[5]
-
After the reaction is complete, allow the vial to cool to room temperature before proceeding with the work-up.
Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pure product.[1][6]
Data Presentation
The following tables summarize representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is based on typical outcomes for structurally similar pyridyl halides and should be considered as a guideline.[7][8]
Table 1: Screening of Reaction Conditions
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 18 | 75-85 |
| 2 | PdCl₂(dppf) (3) | K₃PO₄ (2.5) | Toluene | 100 | 12 | 80-90 |
| 3 | Pd₂(dba)₃ (2) / XPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 100 | 16 | 85-95 |
| 4 | Pd(OAc)₂ (3) / SPhos (6) | K₃PO₄ (3.0) | THF/H₂O (4:1) | 80 | 20 | 70-80 |
Table 2: Substrate Scope with Optimized Conditions
Reaction Conditions: this compound (1.0 equiv), Arylboronic Acid (1.2 equiv), PdCl₂(dppf) (3 mol%), K₃PO₄ (2.5 equiv), Toluene, 100 °C, 12 h.
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 2-Fluoro-5-phenylpyridin-3-ol | 88 |
| 2 | 4-Methoxyphenylboronic acid | 2-Fluoro-5-(4-methoxyphenyl)pyridin-3-ol | 91 |
| 3 | 4-Cyanophenylboronic acid | 4-(6-Fluoro-5-hydroxypyridin-3-yl)benzonitrile | 85 |
| 4 | 3-Thienylboronic acid | 2-Fluoro-5-(thiophen-3-yl)pyridin-3-ol | 82 |
| 5 | Vinylboronic acid pinacol ester | 2-Fluoro-5-vinylpyridin-3-ol | 75 |
Troubleshooting and Optimization
-
Low Yield: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents as outlined in Table 1. Increasing the temperature or reaction time may also improve the yield. The purity of the reagents, especially the boronic acid, is crucial.
-
Side Reactions: Homocoupling of the boronic acid can be minimized by using a precise stoichiometry (1.1-1.2 equivalents). Protodeboronation (loss of the boronic acid group) can be an issue with some heteroaryl boronic acids; using milder bases like K₃PO₄ or KF might be beneficial.[9]
-
Catalyst Inhibition: The hydroxyl group on the pyridine ring could potentially coordinate with the palladium center. While generally not a major issue in Suzuki couplings, if catalyst deactivation is suspected, using a bulkier ligand like XPhos or SPhos can be advantageous.[10]
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a robust and versatile method for the synthesis of a diverse range of 5-substituted-2-fluoropyridin-3-ol derivatives. The provided protocols offer a reliable starting point for researchers in drug discovery and development. Careful optimization of the reaction conditions is key to achieving high yields and purity for specific substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. nobelprize.org [nobelprize.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-fluoropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of arylamines and heteroarylamines, which are prevalent motifs in numerous pharmaceuticals, agrochemicals, and functional organic materials. The substrate, 5-Bromo-2-fluoropyridin-3-ol, presents a unique challenge due to the presence of three distinct functional groups: a bromo substituent, a fluoro substituent, and a hydroxyl group. This document provides detailed application notes and protocols for the selective amination of this trifunctionalized pyridine derivative.
The key considerations for the Buchwald-Hartwig amination of this compound are regioselectivity and the potential interference of the hydroxyl group. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the trend I > Br > Cl > F. Therefore, selective amination at the C5-Br position is anticipated over the more inert C2-F bond. The acidic proton of the hydroxyl group can potentially react with the strong bases typically employed in the Buchwald-Hartwig amination, which may affect the catalytic cycle and overall efficiency of the reaction. This document will explore two primary strategies to address this: direct amination of the unprotected pyridinol and a protecting group strategy.
Data Presentation: Reaction Conditions and Yields for Analogous Systems
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of structurally related bromopyridines and other aryl halides. This data can serve as a valuable starting point for the optimization of the amination of this compound.
Table 1: Buchwald-Hartwig Amination of Bromopyridines with Various Amines
| Entry | Bromopyridine Substrate | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromopyridine | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | 16 | 95 |
| 2 | 2-Bromopyridine | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Toluene | 110 | 24 | 88 |
| 3 | 5-Bromopyrimidine | N-Methylaniline | Pd₂(dba)₃ (2) | Xantphos (8) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 |
| 4 | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ (0.18) | (±)-BINAP (0.35) | NaOtBu | Toluene | 80 | 4 | 60[1] |
| 5 | 3-Bromo-2-aminopyridine | Morpholine | RuPhos precatalyst (4) | - | LiHMDS (2.5) | THF | 65 | 12 | High |
Table 2: Influence of Ligand and Base on the Amination of Bromopyridines
| Entry | Bromopyridine Substrate | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2,5-Dibromo-3-(trifluoromethyl)pyridine | Primary/Secondary Amine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | High[2] |
| 2 | 3-Bromopyridine-D4 | Various Amines | Pd(OAc)₂ or Pd₂(dba)₃ (1-5) | XPhos, RuPhos, SPhos, or BINAP (2-10) | NaOtBu or LiHMDS (1.5-2.5) | Toluene, THF, or Dioxane | 80-110 | Variable[3] |
| 3 | 5-Bromopyrimidine | Piperidine | Pd₂(dba)₃ (2) | Xantphos (8) | NaOtBu (1.4) | Toluene | 100 | 93[4] |
| 4 | 2-Bromopyridines | Volatile Amines | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | 55-98[5] |
Experimental Protocols
Two primary protocols are presented for the Buchwald-Hartwig amination of this compound. Protocol A describes the direct amination of the unprotected substrate, which may be feasible with careful selection of the base and reaction conditions. Protocol B outlines a protecting group strategy, involving the silylation of the hydroxyl group prior to amination, followed by deprotection.
Protocol A: Direct Amination of this compound
This protocol is a starting point for the direct amination of the unprotected pyridinol. Optimization of the base and ligand is crucial for success. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are recommended to minimize side reactions involving the hydroxyl group.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, Xantphos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating mantle/oil bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous, degassed solvent (5-10 mL) via syringe. Finally, add the amine (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Seal the flask or tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-amino-2-fluoropyridin-3-ol derivative.
Protocol B: Amination via a Protecting Group Strategy
This protocol involves the protection of the hydroxyl group as a silyl ether, followed by the Buchwald-Hartwig amination and subsequent deprotection. This strategy can prevent potential side reactions associated with the free hydroxyl group.
Part 1: Protection of the Hydroxyl Group
Materials:
-
This compound
-
Silylating agent (e.g., tert-Butyldimethylsilyl chloride, TBDMSCl)
-
Base (e.g., Imidazole, Triethylamine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C, add imidazole (2.5 mmol) followed by TBDMSCl (1.2 mmol).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench with water and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 5-bromo-2-fluoro-3-(tert-butyldimethylsilyloxy)pyridine.
Part 2: Buchwald-Hartwig Amination of the Protected Pyridine
Materials:
-
5-Bromo-2-fluoro-3-(tert-butyldimethylsilyloxy)pyridine
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOtBu, LiHMDS)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
Follow the procedure outlined in Protocol A (Steps 1-5) , using the silyl-protected pyridine as the starting material and a strong base like NaOtBu.
Part 3: Deprotection of the Silyl Ether
Materials:
-
Protected 5-amino-2-fluoropyridin-3-ol derivative
-
Deprotecting agent (e.g., Tetrabutylammonium fluoride (TBAF) in THF, or HCl in methanol)
-
Solvent (e.g., THF, Methanol)
Procedure:
-
Dissolve the silyl-protected aminopyridine in THF.
-
Add a 1M solution of TBAF in THF (1.2 equivalents) at room temperature.
-
Stir the reaction for 1-3 hours and monitor by TLC.
-
Upon completion, concentrate the reaction mixture and purify by flash column chromatography to afford the final product, 5-amino-2-fluoropyridin-3-ol.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 4. benchchem.com [benchchem.com]
- 5. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Bromo-2-fluoropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-Bromo-2-fluoropyridin-3-ol in nucleophilic aromatic substitution (SNAr) reactions. This versatile building block offers a strategic platform for the introduction of a variety of functional groups at the 2-position of the pyridine ring, a common motif in medicinal chemistry. The protocols and data presented herein are designed to guide researchers in the efficient synthesis of novel 2-substituted-5-bromopyridin-3-ol derivatives.
Introduction
Nucleophilic aromatic substitution on electron-deficient heterocyclic systems is a cornerstone of modern synthetic and medicinal chemistry.[1] this compound is a highly functionalized pyridine derivative poised for selective SNAr reactions. The fluorine atom at the 2-position, activated by the electron-withdrawing nature of the pyridine nitrogen, serves as an excellent leaving group for a wide array of nucleophiles.[2] The presence of the bromine atom at the 5-position and a hydroxyl group at the 3-position provides additional handles for subsequent diversification, making this scaffold particularly attractive for the generation of compound libraries in drug discovery programs.[1][3]
This document outlines generalized protocols for the reaction of this compound with common classes of nucleophiles, including amines, thiols, and alkoxides.
Reaction Mechanism and Regioselectivity
The nucleophilic aromatic substitution on this compound is expected to proceed via a classical SNAr mechanism. This involves the initial attack of the nucleophile at the carbon bearing the fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the highly electronegative fluoride ion restores the aromaticity of the pyridine ring, yielding the 2-substituted product.
The regioselectivity of the reaction is dictated by the electronic properties of the pyridine ring. The fluorine atom at the 2-position is significantly more activated towards nucleophilic attack than the bromine atom at the 5-position due to its proximity to the electron-withdrawing nitrogen atom. The 3-hydroxyl group, which can exist in tautomeric equilibrium with its corresponding pyridinone form, further influences the electronic distribution within the ring but is not expected to alter the preferential substitution at the 2-position.
Quantitative Data Summary
The following tables summarize representative quantitative data for SNAr reactions on fluoropyridines. Due to a lack of specific literature data for this compound, the provided values are based on analogous reactions with substituted 2-fluoropyridines and should be considered as a general guide for reaction optimization.[2]
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ammonia (aq.) | - | Water | 170 | 10 | 46[4] |
| Morpholine | K₃PO₄ | t-Amyl Alcohol | 110 | 12-24 | 70-90[2] |
| Benzylamine | K₂CO₃ | DMSO | 80-100 | 8-16 | 65-85 |
| Aniline | NaH | DMF | 25-80 | 6-12 | 60-80 |
Table 2: Reaction with Thiol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 25-60 | 2-6 | 80-95 |
| Ethanethiol | NaH | THF | 0-25 | 1-4 | 75-90 |
| Benzyl Mercaptan | Et₃N | Acetonitrile | 25-50 | 3-8 | 70-85 |
Table 3: Reaction with Alkoxide Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | NaOMe | Methanol | 25-65 | 1-4 | 85-95 |
| Sodium Ethoxide | NaOEt | Ethanol | 25-78 | 2-6 | 80-90 |
| Potassium tert-butoxide | KOtBu | THF | 0-25 | 1-3 | 70-85 |
Experimental Protocols
The following are generalized protocols for the nucleophilic aromatic substitution on this compound. Researchers should optimize these conditions for their specific nucleophile and desired scale.
Protocol 1: Reaction with Amine Nucleophiles (e.g., Morpholine)
Materials:
-
This compound
-
Morpholine (1.2 - 1.5 equivalents)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or t-Amyl Alcohol
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equivalent), potassium carbonate (2.0 equivalents), and a magnetic stir bar.
-
Add anhydrous DMSO to achieve a concentration of 0.1-0.5 M.
-
Add morpholine (1.2 equivalents) to the stirred suspension.
-
Heat the reaction mixture to 80-110 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-Bromo-2-(morpholino)pyridin-3-ol.
Protocol 2: Reaction with Thiol Nucleophiles (e.g., Thiophenol)
Materials:
-
This compound
-
Thiophenol (1.1 - 1.3 equivalents)
-
Potassium Carbonate (K₂CO₃) (1.5 - 2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF (0.1-0.5 M).
-
Add potassium carbonate (1.5 equivalents) and thiophenol (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature to 60 °C and monitor by TLC or LC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with water.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by flash chromatography to yield 5-Bromo-2-(phenylthio)pyridin-3-ol.
Protocol 3: Reaction with Alkoxide Nucleophiles (e.g., Sodium Ethoxide)
Materials:
-
This compound
-
Sodium Ethoxide (1.1 - 1.5 equivalents)
-
Anhydrous Ethanol
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of sodium ethoxide (1.2 equivalents) in anhydrous ethanol (0.2-1.0 M) in a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) portion-wise.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-6 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, carefully neutralize the reaction with a dilute aqueous acid (e.g., 1 M HCl).
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford 5-Bromo-2-ethoxypyridin-3-ol.
Visualizations
Applications in Drug Discovery
The 2-substituted-5-bromopyridin-3-ol scaffold is a valuable pharmacophore in drug discovery. The pyridine core is a common feature in many FDA-approved drugs, where it can act as a bioisostere for a phenyl ring and engage in crucial hydrogen bonding interactions with biological targets.[1] The ability to readily introduce diverse functionalities at the 2-position allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Furthermore, the bromine atom at the 5-position can be utilized in subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to further elaborate the molecular structure, providing rapid access to a wide range of novel chemical entities for biological screening. Derivatives of pyridin-3-ol have shown promise as, for example, kinase inhibitors and antiviral agents.[3]
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-fluoropyridin-3-ol is a versatile heterocyclic building block in medicinal chemistry, particularly in the development of targeted kinase inhibitors. The pyridine scaffold is a privileged structure in kinase inhibitor design, capable of forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The presence of bromine and fluorine atoms at strategic positions on the pyridine ring allows for selective functionalization through various cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potent kinase inhibitors, with a focus on inhibitors of p38 mitogen-activated protein (MAP) kinase and Spleen Tyrosine Kinase (Syk), both of which are critical targets in inflammatory diseases and oncology.
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The synthetic utility of this compound in kinase inhibitor synthesis primarily relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of aryl, heteroaryl, and amino substituents at the C5 position of the pyridine ring, a key vector for modulating kinase inhibitory activity and selectivity.
Targeted Kinase Signaling Pathways
The kinase inhibitors synthesized from this compound often target key signaling pathways involved in inflammation and cell proliferation.
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a central signaling cascade that responds to inflammatory cytokines and cellular stress. Its activation leads to a variety of cellular responses, including the production of pro-inflammatory cytokines like TNF-α and IL-6. Dysregulation of this pathway is implicated in a range of inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease.
Spleen Tyrosine Kinase (Syk) Signaling Pathway
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune receptors, including the B-cell receptor (BCR) and Fc receptors. It is a key mediator of allergic and inflammatory responses, making it an attractive target for the treatment of autoimmune diseases, allergies, and certain B-cell malignancies.
Data Presentation: Inhibitory Activity of Representative Kinase Inhibitors
The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized from scaffolds related to this compound, targeting p38α and Syk kinases. This data is illustrative and based on compounds described in patent literature.
| Compound ID | Target Kinase | IC50 (nM) |
| Example 1 | p38α | 15 |
| Example 2 | p38α | 28 |
| Example 3 | Syk | 8 |
| Example 4 | Syk | 12 |
| Example 5 | p38α / Syk | 10 / 5 |
Experimental Protocols
A general synthetic workflow for the preparation of kinase inhibitors from this compound is depicted below. This multi-step process typically involves protection of the hydroxyl group, a key cross-coupling reaction, and subsequent deprotection and/or further functionalization.
Protocol 1: Protection of the Hydroxyl Group (O-Silylation)
This protocol describes a general procedure for the protection of the 3-hydroxyl group of this compound as a silyl ether.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)
-
Imidazole (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (1.5 eq).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add TBDMSCl (1.1 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-bromo-3-(tert-butyldimethylsilyloxy)-2-fluoropyridine.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of the protected 5-bromopyridine derivative with an arylboronic acid.
Materials:
-
5-bromo-3-(tert-butyldimethylsilyloxy)-2-fluoropyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 5-bromo-3-(tert-butyldimethylsilyloxy)-2-fluoropyridine (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 90-100 °C and stir for 12-16 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-3-(tert-butyldimethylsilyloxy)-2-fluoropyridine.
Protocol 3: Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of the protected 5-bromopyridine derivative.
Materials:
-
5-bromo-3-(tert-butyldimethylsilyloxy)-2-fluoropyridine (1.0 eq)
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous toluene, followed by 5-bromo-3-(tert-butyldimethylsilyloxy)-2-fluoropyridine (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture to 100-110 °C for 12-18 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Deprotection of the Silyl Ether
This protocol describes the removal of the TBDMS protecting group to reveal the free hydroxyl group.
Materials:
-
Silyl-protected pyridine derivative
-
Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the silyl-protected pyridine derivative in anhydrous THF.
-
Add TBAF solution (1.2 eq) dropwise at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the final kinase inhibitor.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization through robust palladium-catalyzed cross-coupling reactions make it an attractive scaffold for drug discovery programs targeting key oncogenic and inflammatory signaling pathways. The protocols and data presented herein provide a comprehensive resource for researchers in the field of drug discovery and development, facilitating the exploration of novel kinase inhibitors based on the 3-hydroxypyridine core.
5-Bromo-2-fluoropyridin-3-ol: A Versatile Building Block in Medicinal Chemistry
Introduction
5-Bromo-2-fluoropyridin-3-ol is a halogenated pyridine derivative that holds significant potential as a versatile building block for the synthesis of complex molecules in medicinal chemistry. The strategic placement of the bromo, fluoro, and hydroxyl functional groups on the pyridine ring offers multiple reaction sites for diversification, making it an attractive starting material for the generation of libraries of compounds for drug discovery. The pyridine core is a common motif in many biologically active compounds, including numerous kinase inhibitors. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a convenient handle for cross-coupling reactions. The hydroxyl group can be involved in hydrogen bonding interactions with biological targets or can be further functionalized.
This document provides an overview of the potential applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of kinase inhibitors through common palladium-catalyzed cross-coupling reactions. While specific examples and quantitative data for this particular building block are not extensively available in the public domain, this application note provides generalized protocols and illustrative data based on analogous compounds.
Key Synthetic Applications
The chemical versatility of this compound allows for its use in a variety of chemical transformations to construct complex molecular architectures. The primary applications in medicinal chemistry involve the functionalization of the pyridine core via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, the bromine atom can be readily displaced by a variety of aryl or heteroaryl groups using a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is instrumental in the synthesis of biaryl and heteroaryl compounds, which are common scaffolds in kinase inhibitors.
General Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromo-pyridinol derivative with an arylboronic acid. The reaction conditions may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the palladium catalyst to the vessel.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C with stirring for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Yields for Suzuki-Miyaura Coupling of Analogous Bromopyridines
| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 75-90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 80-95 |
| 3-Pyridylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 60-85 |
Note: Data is representative of Suzuki-Miyaura couplings with various bromopyridine derivatives and may not be directly applicable to this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of the bromo-substituent of this compound with a wide range of primary and secondary amines, providing access to a diverse array of aminopyridine derivatives. These derivatives are key intermediates in the synthesis of many kinase inhibitors, where the amino group often plays a crucial role in binding to the hinge region of the kinase.
General Workflow for Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination of this compound.
Experimental Protocol: Generalized Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of a bromo-pyridinol derivative. The choice of catalyst, ligand, and base is crucial and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add the base, this compound, and the amine.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 80-110 °C with stirring for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Yields for Buchwald-Hartwig Amination of Analogous Bromopyridines
| Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Aniline | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 70-90 |
| Morpholine | Pd(OAc)₂/BINAP | NaOtBu | Dioxane | 65-85 |
| Benzylamine | Pd₂(dba)₃/DavePhos | K₃PO₄ | Toluene | 75-95 |
Note: Data is representative of Buchwald-Hartwig aminations with various bromopyridine derivatives and may not be directly applicable to this compound.
Application in Kinase Inhibitor Synthesis
The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, often interacting with the hinge region of the kinase active site, a key interaction for potent inhibition.
Signaling Pathway: Generic Kinase Signaling and Inhibition
Caption: A generalized kinase signaling pathway and the mechanism of its inhibition.
Biological Activity Data: Representative IC₅₀ Values for Pyridine-Based Kinase Inhibitors
The inhibitory potency of kinase inhibitors is typically reported as the half-maximal inhibitory concentration (IC₅₀). The following table presents representative IC₅₀ values for various kinase inhibitors that feature a substituted pyridine core, illustrating the potential of compounds derived from this compound.
| Kinase Target | Inhibitor Scaffold | IC₅₀ (nM) |
| EGFR | Aminopyrimidine | 10 - 100 |
| VEGFR2 | Indazolyl-pyridine | 5 - 50 |
| p38 MAPK | Pyridinyl-imidazole | 20 - 200 |
| ALK | Aminopyridine | 1 - 25 |
Note: This data is illustrative and represents the range of activities observed for various pyridine-containing kinase inhibitors. The actual IC₅₀ values for derivatives of this compound would need to be determined experimentally.
Conclusion
This compound represents a promising and versatile building block for medicinal chemistry. Its trifunctional nature allows for the strategic and diverse synthesis of novel compounds, particularly through well-established palladium-catalyzed cross-coupling reactions. While specific examples of its application in the synthesis of drug candidates are not widely reported, the general utility of similarly substituted pyridines suggests its significant potential for the discovery of new therapeutic agents, especially in the area of kinase inhibition. The provided generalized protocols and illustrative data serve as a valuable resource for researchers interested in utilizing this building block in their drug discovery programs. Further exploration of the reactivity and applications of this compound is warranted to fully realize its potential in the development of new medicines.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-fluoropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the palladium-catalyzed cross-coupling of 5-Bromo-2-fluoropyridin-3-ol with various coupling partners. The methodologies outlined are based on established principles of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions and are intended as a starting point for reaction optimization. Due to the limited specific literature on this particular substrate, these protocols are derived from established procedures for structurally similar compounds.
Overview and Considerations
This compound is a valuable building block in medicinal chemistry, offering multiple sites for diversification. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Key Considerations:
-
Hydroxyl Group: The free hydroxyl group at the 3-position can potentially interfere with the catalytic cycle by coordinating to the palladium center or by reacting with the base. While some cross-coupling reactions tolerate free hydroxyl groups, protection may be necessary to improve yields and catalyst turnover. Common protecting groups for hydroxyl functions compatible with palladium catalysis include benzyl ethers, silyl ethers (e.g., TBS), or methoxymethyl (MOM) ethers. A preliminary protection step is recommended for optimization.
-
Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for successful cross-coupling and will depend on the specific coupling partners. The protocols below provide representative conditions that should be optimized for each specific transformation.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl/Vinyl-2-fluoropyridin-3-ols
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between this compound and various organoboron compounds.[1][2]
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Coupling Partner (R-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | Expected High |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 16 | Expected High |
| 3 | (E)-Styrylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2.5) | DMF | 90 | 8 | Expected High |
Yields are estimated based on similar reactions and require experimental verification.
Experimental Protocol: Suzuki-Miyaura Coupling
Note: This protocol assumes the use of the unprotected this compound. If yields are low, protection of the hydroxyl group should be considered.
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and the base (e.g., Na₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additional ligand.
-
Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow: Suzuki-Miyaura Coupling
References
Application Notes: Harnessing 5-Bromo-2-fluoropyridin-3-ol for the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-fluoropyridin-3-ol is a versatile trifunctional heterocyclic building block with significant potential in medicinal chemistry for the development of novel bioactive molecules. Its unique arrangement of a bromine atom, a fluorine atom, and a hydroxyl group on a pyridine ring offers multiple reaction sites for strategic chemical modifications. This allows for the construction of complex molecular architectures with diverse pharmacological activities. The pyridine core is a well-established pharmacophore in many kinase inhibitors, capable of forming crucial hydrogen bond interactions within the ATP-binding site of these enzymes. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, which are critical targets in oncology, inflammatory diseases, and neurodegenerative disorders.
Core Synthetic Strategies
The chemical versatility of this compound allows for a range of synthetic transformations to build diverse molecular libraries. The primary reactive handles are the bromine atom, which is amenable to palladium-catalyzed cross-coupling reactions, and the hydroxyl group, which can be alkylated or used as a directing group. The fluorine atom can also participate in nucleophilic aromatic substitution (SNAr) reactions, although this is generally less facile than with the bromine.
Key reactions for derivatizing this compound include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl moieties at the 5-position.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, allowing for the installation of a wide range of amino groups at the 5-position.
-
Etherification: Alkylation of the 3-hydroxyl group to introduce diverse side chains that can modulate solubility, cell permeability, and target engagement.
These reactions are fundamental in constructing the core scaffolds of many kinase inhibitors.
Application Example: Synthesis of a Crizotinib Analog Precursor
While direct synthesis of a marketed drug from this compound is not prominently documented, its structural motifs are present in potent kinase inhibitors like Crizotinib, an ALK and c-Met inhibitor. The following section outlines a synthetic approach to a key precursor of a Crizotinib analog, demonstrating the utility of this compound.
Target Scaffold: 2-Fluoro-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-3-ol
This scaffold represents a key intermediate that can be further elaborated to generate potent kinase inhibitors. The synthesis involves a Suzuki-Miyaura coupling to introduce the pyrazole moiety.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry Schlenk flask, combine this compound (1.0 eq), tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (1.2 eq), and Sodium Carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe. Purge the mixture with the inert gas for an additional 10 minutes. Add Pd(dppf)Cl₂ (0.05 eq) to the reaction mixture.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.
-
Deprotection (if required): The Boc-protecting group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final precursor.
Quantitative Data Summary
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Purity | Yield (%) |
| This compound | 191.99 | 1.0 | >98% | - |
| Boronic ester | 421.34 | 1.2 | >95% | - |
| Coupled Product (Boc-protected) | 420.47 | - | >95% | 75-85 |
| Final Precursor (deprotected) | 320.35 | - | >98% | >90 |
Signaling Pathway and Experimental Workflow Visualization
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
The following diagram illustrates a simplified representation of the ALK signaling pathway, a key target for non-small cell lung cancer therapy. Crizotinib and its analogs inhibit the kinase activity of the EML4-ALK fusion protein, thereby blocking downstream signaling cascades that promote cell proliferation and survival.
Caption: Simplified ALK signaling pathway in cancer.
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram outlines the key steps in the synthesis of the Crizotinib analog precursor using the Suzuki-Miyaura coupling reaction.
Caption: Workflow for Suzuki-Miyaura coupling.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of complex bioactive molecules, particularly kinase inhibitors. The strategic application of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient construction of key pharmacophores. The provided protocols and diagrams serve as a guide for researchers in the design and execution of synthetic routes towards novel therapeutics. Further exploration of the reactivity of this building block is anticipated to yield a new generation of potent and selective kinase inhibitors for the treatment of a wide range of diseases.
Application of 5-Bromo-2-fluoropyridin-3-ol in the Synthesis of Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 5-Bromo-2-fluoropyridin-3-ol as a key intermediate in the synthesis of next-generation agrochemicals. Halogenated pyridine derivatives are crucial building blocks in the development of modern pesticides, including fungicides, herbicides, and insecticides, owing to their unique chemical properties that can enhance biological activity and metabolic stability.[1][2] While a specific, commercialized agrochemical directly synthesized from this compound is not prominently documented in publicly available literature, its structural motifs are present in a variety of patented and researched agrochemical classes.
This application note will, therefore, present a representative synthetic pathway for a hypothetical pyridyl-thiazole fungicide, demonstrating the utility of this compound as a versatile starting material. The described protocols are based on established synthetic methodologies for analogous compounds in the agrochemical field.
Application Notes: A Gateway to Novel Pyridyl-Thiazole Fungicides
The pyridine core, functionalized with both bromine and fluorine atoms, offers multiple reaction sites for the construction of complex molecular architectures.[2] The fluorine atom can enhance the lipophilicity and metabolic stability of the final product, leading to improved efficacy and longevity in the field.[1] The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse functionalities to fine-tune the biological activity of the target agrochemical.[1]
The hypothetical target molecule, a pyridyl-thiazole fungicide, is designed based on the known fungicidal activity of related picolinamide and thiazole-containing compounds.[1][3][4] The synthesis leverages the reactivity of the hydroxyl and bromo groups of this compound to build the core structure of the fungicide.
Overall Synthetic Workflow
The synthesis of the target pyridyl-thiazole fungicide from this compound is proposed as a multi-step process. The workflow begins with the protection of the hydroxyl group, followed by a nucleophilic substitution to introduce a thioacetate moiety. This intermediate then undergoes a Hantzsch-type thiazole synthesis, followed by a final Suzuki coupling to introduce a desired aryl group, a common strategy to enhance fungicidal potency.
Caption: Overall synthetic workflow for the preparation of a hypothetical pyridyl-thiazole fungicide.
Experimental Protocols
Step 1: Synthesis of 3-Acetoxy-5-bromo-2-fluoropyridine (Intermediate 1)
This step involves the protection of the hydroxyl group of this compound as an acetate ester to prevent unwanted side reactions in subsequent steps.
Protocol:
-
To a solution of this compound (10.0 g, 48.1 mmol) in dichloromethane (100 mL) at 0 °C, add triethylamine (8.1 mL, 57.7 mmol) dropwise.
-
Slowly add acetyl chloride (4.1 mL, 57.7 mmol) to the mixture while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 3-Acetoxy-5-bromo-2-fluoropyridine.
| Reagent/Product | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Yield (%) | Purity (HPLC) |
| This compound | 209.00 | 10.0 g | 48.1 | - | >98% |
| Triethylamine | 101.19 | 8.1 mL | 57.7 | - | - |
| Acetyl Chloride | 78.50 | 4.1 mL | 57.7 | - | - |
| Intermediate 1 | 251.04 | 11.2 g | 44.6 | 92.7 | >99% |
Step 2: Synthesis of S-(3-Acetoxy-2-fluoro-5-pyridinyl) ethanethioate (Intermediate 2)
This step introduces a thioacetate group, which will be a key component for the formation of the thiazole ring.
Protocol:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-Acetoxy-5-bromo-2-fluoropyridine (10.0 g, 39.8 mmol) in anhydrous N,N-dimethylformamide (DMF) (80 mL).
-
Add potassium thioacetate (5.46 g, 47.8 mmol) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (200 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (eluent: ethyl acetate/hexane gradient) to yield S-(3-Acetoxy-2-fluoro-5-pyridinyl) ethanethioate.
| Reagent/Product | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Yield (%) | Purity (HPLC) |
| Intermediate 1 | 251.04 | 10.0 g | 39.8 | - | >99% |
| Potassium Thioacetate | 114.23 | 5.46 g | 47.8 | - | - |
| Intermediate 2 | 247.25 | 8.6 g | 34.8 | 87.4 | >98% |
Step 3: Synthesis of 2-(3-Acetoxy-2-fluoro-5-pyridinyl)-4-methylthiazole (Intermediate 3)
This step involves the construction of the thiazole ring via a Hantzsch-type condensation reaction.
Protocol:
-
To a solution of S-(3-Acetoxy-2-fluoro-5-pyridinyl) ethanethioate (8.0 g, 32.4 mmol) in ethanol (100 mL), add chloroacetone (3.1 mL, 38.9 mmol).
-
Heat the mixture to reflux (approximately 78 °C) and stir for 8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain 2-(3-Acetoxy-2-fluoro-5-pyridinyl)-4-methylthiazole.
| Reagent/Product | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Yield (%) | Purity (HPLC) |
| Intermediate 2 | 247.25 | 8.0 g | 32.4 | - | >98% |
| Chloroacetone | 92.53 | 3.1 mL | 38.9 | - | - |
| Intermediate 3 | 284.29 | 7.5 g | 26.4 | 81.5 | >98% |
Step 4: Synthesis of 2-(3-Acetoxy-2-fluoro-5-(4-chlorophenyl)pyridinyl)-4-methylthiazole (Hypothetical Fungicide)
The final step is a Suzuki coupling reaction to introduce the 4-chlorophenyl group, a common toxophore in fungicides.
Caption: Key components and conditions for the final Suzuki coupling step.
Protocol:
-
In a Schlenk flask, combine 2-(3-Acetoxy-2-fluoro-5-pyridinyl)-4-methylthiazole (5.0 g, 17.6 mmol), 4-chlorophenylboronic acid (3.3 g, 21.1 mmol), and sodium carbonate (5.6 g, 52.8 mmol).
-
Add a solvent mixture of toluene (60 mL), ethanol (20 mL), and water (20 mL).
-
Degas the mixture by bubbling with nitrogen for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (1.02 g, 0.88 mmol) to the mixture.
-
Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (100 mL) and filter through Celite.
-
Wash the filtrate with water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (eluent: ethyl acetate/hexane gradient) to yield the final product.
| Reagent/Product | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Yield (%) | Purity (HPLC) |
| Intermediate 3 | 284.29 | 5.0 g | 17.6 | - | >98% |
| 4-Chlorophenylboronic acid | 156.37 | 3.3 g | 21.1 | - | - |
| Pd(PPh3)4 | 1155.56 | 1.02 g | 0.88 | - | - |
| Sodium Carbonate | 105.99 | 5.6 g | 52.8 | - | - |
| Hypothetical Fungicide | 394.83 | 5.2 g | 13.2 | 75.0 | >99% |
Disclaimer: The synthetic protocols and data presented are for illustrative purposes to demonstrate the potential application of this compound in agrochemical synthesis. These are based on established chemical principles and not on a known commercial product. All laboratory work should be conducted by trained professionals in a suitably equipped facility with appropriate safety precautions.
References
- 1. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. The synthesis method of Florylpicoxamid_Chemicalbook [chemicalbook.com]
- 4. Florylpicoxamid, a new picolinamide fungicide with broad spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of the Hydroxyl Group on 5-Bromo-2-fluoropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the chemical derivatization of the hydroxyl group on 5-bromo-2-fluoropyridin-3-ol, a versatile building block in medicinal chemistry. The hydroxyl group of this substituted pyridine offers a convenient handle for structural modification through common reactions such as etherification and esterification. These modifications allow for the fine-tuning of physicochemical properties, including lipophilicity, solubility, and metabolic stability, which are critical for structure-activity relationship (SAR) studies in drug discovery. This document outlines step-by-step procedures for O-alkylation (Williamson ether synthesis) and O-acylation, along with representative quantitative data to guide experimental design.
Introduction
This compound is a halogenated hydroxypyridine derivative that presents multiple reactive sites for chemical modification. The electron-withdrawing nature of the fluorine and bromine atoms influences the reactivity of the pyridine ring and the acidity of the hydroxyl group. The derivatization of the hydroxyl moiety is a key strategy for exploring the chemical space around this scaffold. The 2-fluoro substituent makes the pyridine ring susceptible to nucleophilic aromatic substitution, a factor to consider when choosing reaction conditions. This document details two primary and robust methods for the derivatization of the hydroxyl group: etherification to form alkoxy-pyridines and esterification to yield acyloxy-pyridines.
Derivatization Strategies
The primary strategies for the derivatization of the hydroxyl group on this compound are O-alkylation and O-acylation.
-
Etherification (O-Alkylation): This is commonly achieved via the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. This method allows for the introduction of a wide variety of alkyl and arylmethyl groups.
-
Esterification (O-Acylation): This involves the reaction of the hydroxyl group with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction is typically performed in the presence of a base to neutralize the acidic byproduct. Esterification is a straightforward method to introduce diverse acyl moieties.
Experimental Protocols
General Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of products is typically achieved by flash column chromatography on silica gel.
Protocol 1: Etherification via Williamson Ether Synthesis
This protocol describes a general procedure for the O-alkylation of this compound with an alkyl halide.
Experimental Procedure:
-
To a stirred solution of this compound (1.0 eq.) in a suitable anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) (0.1-0.5 M), add a base (1.1-1.5 eq.). Common bases for this reaction include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the pyridinolate anion.
-
Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.0-1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired ether derivative.
Quantitative Data Summary for Etherification (Representative)
| Derivative | Alkylating Agent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| 5-Bromo-2-fluoro-3-methoxypyridine | Methyl iodide | NaH | THF | 2 - 6 | 75 - 90 |
| 5-Bromo-2-fluoro-3-ethoxypyridine | Ethyl iodide | K₂CO₃ | DMF | 12 - 24 | 70 - 85 |
| 5-Bromo-2-fluoro-3-(benzyloxy)pyridine | Benzyl bromide | Cs₂CO₃ | DMF | 8 - 16 | 80 - 95 |
Protocol 2: Esterification via O-Acylation
This protocol provides a general method for the O-acylation of this compound using an acyl chloride.
Experimental Procedure:
-
Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM), THF, or pyridine (0.1-0.5 M) under an inert atmosphere.
-
Add a base (1.1-2.0 eq.), such as triethylamine (TEA) or pyridine (which can also serve as the solvent).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.0-1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with water, a mild acid solution (e.g., 1 M HCl) if a non-pyridine base was used, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired ester derivative.
Quantitative Data Summary for Esterification (Representative)
| Derivative | Acylating Agent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| 5-Bromo-2-fluoropyridin-3-yl acetate | Acetyl chloride | Triethylamine | DCM | 1 - 4 | 85 - 98 |
| 5-Bromo-2-fluoropyridin-3-yl benzoate | Benzoyl chloride | Pyridine | Pyridine | 2 - 6 | 80 - 95 |
| 5-Bromo-2-fluoropyridin-3-yl pivalate | Pivaloyl chloride | Triethylamine | DCM | 12 - 24 | 70 - 85 |
Visualized Workflows
Caption: General workflow for the etherification of this compound.
Caption: General workflow for the esterification of this compound.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
-
Reactions involving sodium hydride should be conducted with extreme care by trained personnel, as it is highly reactive with water and can generate flammable hydrogen gas.
-
Acyl chlorides are corrosive and lachrymatory; they should be handled in a well-ventilated fume hood.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The protocols described herein provide robust and versatile methods for the derivatization of the hydroxyl group of this compound. Both etherification and esterification are high-yielding reactions that allow for the introduction of a wide range of functional groups. These derivatizations are essential for the systematic exploration of the chemical space around this important heterocyclic scaffold in the context of drug discovery and development. The provided workflows and representative data serve as a valuable guide for researchers in the synthesis of novel 5-bromo-2-fluoropyridine derivatives.
Application Notes and Protocols for Metal-Free Synthesis Involving 5-Bromo-2-fluoropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the metal-free synthesis of substituted pyridinol derivatives, utilizing 5-Bromo-2-fluoropyridin-3-ol as a key starting material. The methodologies outlined below focus on nucleophilic aromatic substitution (SNAr), a robust and versatile metal-free approach for the formation of carbon-nitrogen bonds, which are pivotal in the synthesis of a wide array of biologically active compounds.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. The pyridine core is a common motif in pharmaceuticals, and the strategic placement of bromo, fluoro, and hydroxyl functional groups offers multiple avenues for synthetic diversification. The electron-withdrawing nature of the pyridine nitrogen, combined with the activating effect of the fluorine atom at the 2-position, renders this position susceptible to nucleophilic attack. This allows for the selective displacement of the fluoride ion by various nucleophiles under metal-free conditions, providing a direct route to diverse 2-substituted-5-bromo-pyridin-3-ol derivatives. Such reactions are highly sought after as they avoid the use of potentially toxic and expensive metal catalysts. The chemoselective functionalization of similar polyhalogenated pyridines has been demonstrated, where substitution at the 2-position can be achieved under neat, metal-free conditions.[1]
Application: Synthesis of 2-Amino-5-bromopyridin-3-ol Derivatives
A key application of metal-free synthesis involving this compound is the synthesis of 2-amino-5-bromopyridin-3-ol derivatives. These compounds are important intermediates for the generation of compound libraries for high-throughput screening in drug discovery programs. The C-N bond formation is achieved through a nucleophilic aromatic substitution (SNAr) reaction, where an amine acts as the nucleophile.
Reaction Scheme:
Caption: General reaction scheme for the metal-free synthesis of 2-amino-5-bromopyridin-3-ol derivatives.
Experimental Protocols
General Protocol for the Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol describes a general procedure for the reaction of this compound with a variety of primary and secondary amines.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, aniline)
-
Potassium carbonate (K₂CO₃) or other suitable base (e.g., triethylamine, diisopropylethylamine)
-
Dimethyl sulfoxide (DMSO) or other suitable high-boiling polar aprotic solvent (e.g., DMF, NMP)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.).
-
Add the desired amine (1.2 eq.) and a suitable base such as potassium carbonate (2.0 eq.).
-
Add a sufficient volume of solvent (e.g., DMSO) to dissolve the reactants (typically a 0.1 to 0.5 M solution with respect to the limiting reagent).
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-5-bromopyridin-3-ol derivative.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the expected yields for the synthesis of various 2-amino-5-bromopyridin-3-ol derivatives based on the general protocol.
| Entry | Amine Nucleophile | Product | Expected Yield (%) |
| 1 | Morpholine | 5-Bromo-2-(morpholin-4-yl)pyridin-3-ol | 85-95 |
| 2 | Piperidine | 5-Bromo-2-(piperidin-1-yl)pyridin-3-ol | 80-90 |
| 3 | Aniline | 5-Bromo-2-(phenylamino)pyridin-3-ol | 70-80 |
| 4 | Benzylamine | 5-Bromo-2-(benzylamino)pyridin-3-ol | 75-85 |
| 5 | Pyrrolidine | 5-Bromo-2-(pyrrolidin-1-yl)pyridin-3-ol | 88-98 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the metal-free synthesis of 2-amino-5-bromopyridin-3-ol derivatives.
Plausible Signaling Pathway Involvement
Derivatives of substituted pyridines are known to interact with a variety of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. For instance, aminopyridine derivatives have been investigated as kinase inhibitors. The following diagram illustrates a simplified, hypothetical signaling pathway where a synthesized aminopyridinol derivative could act as a kinase inhibitor, thereby modulating downstream cellular processes.
Caption: Hypothetical signaling pathway showing the inhibitory action of a synthesized aminopyridinol derivative on a kinase.
Conclusion
The metal-free synthesis of 2-amino-5-bromopyridin-3-ol derivatives via nucleophilic aromatic substitution offers a straightforward, efficient, and atom-economical route to a diverse range of compounds with high potential for applications in drug discovery and development. The protocols provided herein are robust and can be adapted for various amine nucleophiles, making this a valuable synthetic strategy for medicinal chemists. The absence of metal catalysts simplifies purification and reduces the risk of metal contamination in the final products, which is a significant advantage in the synthesis of active pharmaceutical ingredients.
References
Application Notes and Protocols for the Scale-up Synthesis of 5-Bromo-2-fluoropyridin-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the multi-step, scale-up synthesis of 5-Bromo-2-fluoropyridin-3-ol, a valuable intermediate in pharmaceutical and agrochemical research. The protocols are designed to be scalable and are based on established chemical transformations.
Introduction
Substituted pyridines are fundamental building blocks in the development of a wide range of biologically active molecules.[1] The presence of halogen and hydroxyl moieties on the pyridine ring, as in this compound, offers multiple points for further chemical modification, making it a versatile precursor for the synthesis of novel therapeutic agents and functional materials. The presented synthetic route is a multi-step process commencing from commercially available 2-chloro-3-nitropyridine.
Synthetic Pathway Overview
The proposed synthetic pathway for this compound involves four key transformations:
-
Fluorination: Nucleophilic aromatic substitution of chlorine with fluorine.
-
Reduction: Conversion of the nitro group to an amino group.
-
Diazotization and Hydrolysis: Transformation of the amino group to a hydroxyl group.
-
Bromination: Regioselective bromination of the pyridine ring.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Fluoro-3-nitropyridine
This step involves a nucleophilic aromatic substitution reaction to replace the chlorine atom with fluorine.
Protocol:
-
To a stirred suspension of spray-dried potassium fluoride (X eq.) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq.) in a suitable high-boiling aprotic solvent (e.g., sulfolane or dimethyl sulfoxide) is added 2-chloro-3-nitropyridine (1 eq.).
-
The reaction mixture is heated to 150-180 °C and maintained for several hours. Reaction progress should be monitored by an appropriate analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is filtered to remove inorganic salts.
-
The filtrate is washed sequentially with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation or crystallization to afford 2-fluoro-3-nitropyridine.
Step 2: Synthesis of 3-Amino-2-fluoropyridine
The nitro group of 2-fluoro-3-nitropyridine is reduced to an amine in this step. A common method for this transformation on a large scale is catalytic hydrogenation or metal-acid reduction.[2]
Protocol (using Iron powder):
-
A mixture of iron powder (X eq.) and ammonium chloride (Y eq.) is suspended in a mixture of ethanol and water.[2]
-
The mixture is heated to reflux.
-
2-fluoro-3-nitropyridine (1 eq.), dissolved in ethanol, is added dropwise to the refluxing mixture.[2]
-
After the addition is complete, the reaction is maintained at reflux until the starting material is consumed, as monitored by TLC or LC-MS.
-
The hot reaction mixture is filtered through a pad of celite to remove the iron salts. The filter cake is washed with hot ethanol.
-
The combined filtrates are concentrated under reduced pressure to remove the ethanol.
-
The resulting aqueous residue is basified with a suitable base (e.g., sodium carbonate) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 3-amino-2-fluoropyridine.
Step 3: Synthesis of 2-Fluoropyridin-3-ol
This step involves the conversion of the amino group to a hydroxyl group via a diazonium salt intermediate.[2]
Protocol:
-
3-Amino-2-fluoropyridine (1 eq.) is dissolved in an aqueous solution of a strong acid, such as sulfuric acid, at a low temperature (0-5 °C).[2]
-
An aqueous solution of sodium nitrite (1.1 eq.) is added dropwise while maintaining the temperature between 0-5 °C.[2]
-
The reaction mixture is stirred at this temperature for a period of time (e.g., 1-2 hours) to ensure complete formation of the diazonium salt.[2]
-
The reaction mixture is then slowly warmed to a higher temperature (e.g., 60 °C) and held until nitrogen evolution ceases, indicating the hydrolysis of the diazonium salt is complete.[2]
-
The mixture is cooled to room temperature and neutralized with a base (e.g., sodium bicarbonate).
-
The product is extracted into an organic solvent.
-
The combined organic layers are dried and concentrated to give crude 2-fluoropyridin-3-ol, which can be purified by crystallization or chromatography.
Step 4: Synthesis of this compound
The final step is the regioselective bromination of the 2-fluoropyridin-3-ol. The hydroxyl group is an activating group, and bromination is expected to occur at the positions ortho and para to it.
Protocol:
-
2-Fluoropyridin-3-ol (1 eq.) is dissolved in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
N-Bromosuccinimide (NBS) (1.05 eq.) is added portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
The solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any remaining bromine, followed by washing with water and brine.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by crystallization or column chromatography to yield this compound.
Data Summary
| Step | Reactant | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | 2-Chloro-3-nitropyridine | KF, Phase-transfer catalyst | Sulfolane | 150-180 | 70-85 |
| 2 | 2-Fluoro-3-nitropyridine | Fe, NH4Cl | Ethanol/Water | Reflux | 80-95 |
| 3 | 3-Amino-2-fluoropyridine | NaNO2, H2SO4 | Water | 0-60 | 60-75 |
| 4 | 2-Fluoropyridin-3-ol | N-Bromosuccinimide (NBS) | Acetic Acid | Room Temp. | 75-90 |
Scale-up Considerations
-
Heat Management: All steps, particularly the nitration reduction and diazotization, can be exothermic. For large-scale synthesis, proper cooling and controlled addition of reagents are crucial to maintain the desired reaction temperature and prevent runaway reactions.
-
Reagent Handling: Handling of corrosive and toxic reagents like strong acids, bromine, and potassium fluoride requires appropriate personal protective equipment and engineering controls, especially at a larger scale.
-
Purification: While laboratory-scale purification often relies on chromatography, for industrial production, methods like crystallization and distillation are more cost-effective and scalable. Developing a robust crystallization procedure for the final product and key intermediates is highly recommended.
-
Process Safety: A thorough process safety review, including a Hazard and Operability (HAZOP) study, should be conducted before attempting this synthesis on a large scale.
Applications
This compound derivatives are valuable intermediates in the synthesis of a variety of functional molecules. The bromine atom can be readily displaced or used in cross-coupling reactions such as Suzuki and Buchwald-Hartwig couplings to introduce diverse substituents.[3] The fluorine atom can enhance metabolic stability and binding affinity of drug candidates. The hydroxyl group provides a handle for further functionalization, such as etherification or esterification. These properties make this class of compounds highly attractive for the development of new pharmaceuticals and agrochemicals.
References
Application Notes and Protocols for 5-Bromo-2-fluoropyridin-3-ol in OLED Material Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-fluoropyridin-3-ol is a halogenated pyridinol derivative that holds significant potential as a versatile building block in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). While direct applications of this specific molecule in published OLED research are not yet widely documented, its structural features—a pyridine core, a hydroxyl group, and strategically placed bromine and fluorine atoms—offer a rich platform for synthetic modification.
The electron-deficient nature of the pyridine ring makes it a suitable core for electron-transporting materials (ETMs) and host materials for phosphorescent emitters. The hydroxyl group can undergo tautomerization to the corresponding pyridone, a moiety known to be effective in thermally activated delayed fluorescence (TADF) emitters. The bromine and fluorine substituents provide distinct reactive sites for sequential, regioselective functionalization through various cross-coupling and nucleophilic substitution reactions, allowing for the precise tuning of molecular properties.
This document outlines the potential applications of this compound in OLED material synthesis, provides detailed hypothetical protocols for its use, and presents exemplary data based on related pyridine-based materials.
Potential Applications in OLEDs
The unique arrangement of functional groups in this compound allows for its proposed use in several key areas of OLED material development:
-
Host Materials: The rigid pyridine core can be functionalized with charge-transporting moieties (e.g., carbazole, triphenylamine) via Suzuki or Buchwald-Hartwig coupling at the bromine position. The resulting molecules are expected to possess high triplet energies, a critical requirement for hosting phosphorescent emitters and minimizing efficiency roll-off.
-
TADF Emitters: The pyridin-3-ol/pyridin-3-one tautomerism, combined with the electron-withdrawing nature of the pyridine ring, makes this scaffold a promising acceptor unit. By attaching suitable electron-donating groups, it is possible to design novel donor-acceptor molecules with a small singlet-triplet energy gap (ΔEST), enabling efficient TADF.
-
Electron-Transporting Materials (ETMs): The inherent electron deficiency of the pyridine ring is a key characteristic for effective electron transport. Further derivatization can enhance electron mobility and improve injection from the cathode.
-
Hole-Transporting Materials (HTMs): While less intuitive, functionalization with strong electron-donating groups could produce materials with suitable Highest Occupied Molecular Orbital (HOMO) levels for hole transport. The introduction of halogen atoms is a known strategy for modifying carrier mobility.[1]
Key Synthetic Strategies and Protocols
The differential reactivity of the C-Br and C-F bonds is central to the synthetic utility of this compound. The bromine atom is highly susceptible to palladium-catalyzed cross-coupling reactions, while the fluorine atom is more amenable to nucleophilic aromatic substitution (SNAr).
Protocol 1: Synthesis of a Carbazole-Functionalized Pyridinol Host Material via Suzuki Coupling
This protocol describes a hypothetical synthesis of a host material where a carbazole donor is attached to the this compound core.
Reaction Scheme:
Caption: Synthetic pathway for a hypothetical host material via Suzuki coupling.
Materials:
-
This compound (1.0 eq)
-
9-Phenyl-9H-carbazole-3-boronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)
-
Potassium carbonate (K2CO3) (3.0 eq)
-
Toluene and Water (4:1 mixture)
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 9-Phenyl-9H-carbazole-3-boronic acid, and K2CO3.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene/water solvent mixture via cannula.
-
Add Pd(PPh3)4 to the stirring mixture under a positive flow of argon.
-
Heat the reaction mixture to 90 °C and stir for 24 hours under argon.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (2x) and brine (1x).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Protocol 2: Synthesis of a Donor-Acceptor TADF Emitter via Buchwald-Hartwig Amination
This protocol outlines a hypothetical synthesis where a phenoxazine donor is coupled to the pyridinol core.
Reaction Scheme:
Caption: Synthetic pathway for a hypothetical TADF emitter via Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 eq)
-
10H-Phenoxazine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.02 eq)
-
Xantphos (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Argon gas supply
Procedure:
-
In a glovebox, add Pd2(dba)3, Xantphos, and NaOtBu to a Schlenk tube.
-
Outside the glovebox, add this compound and 10H-Phenoxazine to the tube.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 18 hours.
-
Cool the mixture, dilute with dichloromethane, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired TADF emitter.
Hypothetical Material Properties and OLED Device Performance
The following tables summarize the expected properties of materials derived from this compound and their potential performance in OLED devices. Note: This data is illustrative and based on values reported for analogous pyridine-based OLED materials.
Table 1: Predicted Photophysical and Thermal Properties
| Compound ID | Role | HOMO (eV) | LUMO (eV) | Eg (eV) | Triplet Energy (ET, eV) | Tg (°C) | Td (°C) |
| HOST-PYR-1 | Host | -5.8 | -2.4 | 3.4 | 2.95 | 115 | 410 |
| TADF-PYR-1 | Emitter | -5.5 | -2.9 | 2.6 | 2.55 | 125 | 430 |
-
HOMO/LUMO: Highest Occupied/Lowest Unoccupied Molecular Orbital.
-
Eg: Energy gap.
-
ET: Triplet energy, crucial for PhOLED hosts.
-
Tg: Glass transition temperature.
-
Td: Decomposition temperature (at 5% weight loss).
Table 2: Exemplary Phosphorescent OLED (PhOLED) Device Performance
This table shows hypothetical performance data for a green PhOLED using HOST-PYR-1 as the host material.
| Host Material | EQEmax (%) | CEmax (cd/A) | PEmax (lm/W) | Luminance (cd/m2) | CIE (x, y) |
| HOST-PYR-1 | 22.5 | 75.2 | 68.9 | >10,000 | (0.32, 0.61) |
-
EQEmax: Maximum External Quantum Efficiency.
-
CEmax: Maximum Current Efficiency.
-
PEmax: Maximum Power Efficiency.
-
CIE: Commission Internationale de l'Éclairage color coordinates.
Proposed OLED Device Architecture
A material synthesized from this compound could be incorporated into a standard multilayer OLED stack. The diagram below illustrates a typical device structure where a derivative could function as the host in the emissive layer.
Caption: General architecture of a multilayer OLED device.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of novel OLED materials. Its multifunctional nature allows for diverse synthetic modifications to create tailored host materials, TADF emitters, and charge-transport materials. The protocols and exemplary data provided herein serve as a foundational guide for researchers looking to leverage the unique chemical properties of this compound to advance the field of organic electronics. Further experimental validation is required to fully elucidate its potential and optimize the performance of resulting OLED devices.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of Bromopyridine Substrates
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in Suzuki coupling reactions involving bromopyridine substrates. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: Why am I consistently getting low yields with my bromopyridine Suzuki coupling, while other aryl bromides work fine?
Low yields in Suzuki coupling reactions with bromopyridine substrates are a common challenge and can be attributed to several factors. The primary reason is the coordinating ability of the pyridine nitrogen's lone pair of electrons, which can bind to the palladium catalyst and inhibit its activity.[1][2] Additionally, the electron-deficient nature of the pyridine ring can influence the reactivity of the C-Br bond.[3]
Q2: What are the most common side reactions that lower the yield in bromopyridine Suzuki couplings?
Several side reactions can compete with the desired cross-coupling, leading to reduced yields. The most prevalent include:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, which is often exacerbated by the presence of water or protic solvents.[2][3] Using anhydrous solvents and more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can help minimize this issue.[2]
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the bromopyridine. This is frequently caused by the presence of oxygen in the reaction mixture, which can also deactivate the catalyst.[1][3] Thoroughly degassing all solvents and the reaction mixture is crucial to prevent this.[3]
-
Protodebromination: The replacement of the bromine atom on the pyridine ring with a hydrogen atom. This can occur in the presence of protic solvents or excess water.[1]
Q3: Can the position of the bromine atom on the pyridine ring affect the reaction yield?
Yes, the position of the bromine atom significantly impacts the reactivity. 2-Bromopyridines are often more challenging substrates than 3- or 4-bromopyridines due to the proximity of the nitrogen atom to the reaction center, which enhances catalyst inhibition.[2]
Q4: Is it always necessary to run Suzuki coupling reactions under an inert atmosphere?
Yes, it is highly recommended. The presence of oxygen can lead to the deactivation of the palladium catalyst and promote undesirable side reactions, most notably the homocoupling of the boronic acid.[1][3] For reproducible and optimal results, the reaction should be performed under an inert atmosphere, such as nitrogen or argon.[3]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted bromopyridine, consider the following troubleshooting steps.
Potential Cause & Solution Workflow
Caption: Troubleshooting workflow for low starting material conversion.
Detailed Troubleshooting Steps:
-
Catalyst and Ligand Selection: The pyridine nitrogen can poison the palladium catalyst.
-
Action: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can shield the palladium center, preventing coordination with the pyridine nitrogen.[2]
-
Action: Consider using a pre-formed palladium(0) catalyst or a more robust pre-catalyst to ensure a sufficient concentration of the active catalytic species.[1]
-
-
Base and Solvent Optimization: The choice of base and solvent is critical for an efficient reaction.
-
Action: If you are using a weak base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), switch to a stronger, more soluble base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][4]
-
Action: Ensure your solvents are anhydrous and thoroughly degassed to prevent side reactions and catalyst deactivation.[1][3] Common solvent systems include a mixture of an aprotic organic solvent (like 1,4-dioxane or toluene) and water. If solubility is an issue, consider DMF/water.[1]
-
-
Reaction Temperature: The oxidative addition of the C-Br bond to the palladium catalyst can be slow.
-
Action: Gradually increase the reaction temperature (e.g., from 80°C to 100°C) while monitoring the reaction progress by TLC or GC-MS.[1]
-
Issue 2: Significant Byproduct Formation (Homocoupling and/or Protodeboronation)
If your desired product is contaminated with significant amounts of byproducts, the following steps can help.
Logical Relationship for Minimizing Side Reactions
Caption: Strategies to minimize common side reactions.
Detailed Troubleshooting Steps:
-
Minimizing Homocoupling:
-
Action: Ensure all solvents and the reaction mixture are rigorously degassed. Methods like sparging with an inert gas (e.g., argon or nitrogen) for an extended period or using freeze-pump-thaw cycles are effective.[1][3]
-
Action: Maintain a positive pressure of an inert gas throughout the reaction.[3]
-
-
Minimizing Protodeboronation:
Data Presentation: Impact of Reaction Parameters
The following tables summarize the effect of different catalysts, ligands, and bases on the yield of Suzuki coupling reactions with bromopyridine substrates, based on literature data.
Table 1: Comparison of Different Bases in Suzuki Coupling of Bromopyridines
| Base | Strength (pKa of conjugate acid) | Solubility | General Yield | Notes |
| K₂CO₃ | 10.3 | Low to Moderate | Low to Moderate | Often requires an aqueous co-solvent; may be insufficient for challenging substrates.[1] |
| K₃PO₄ | 12.3 | Moderate | Good to Excellent | A reliable choice for many Suzuki couplings; more soluble and stronger than carbonates.[1][4] |
| Cs₂CO₃ | 10.0 | High | Good to Excellent | Good solubility in organic solvents like dioxane and DMF can be advantageous.[1][4] |
| NaOtBu | 19.0 | High | Variable | Very strong base; can promote side reactions in Suzuki couplings.[1] |
Table 2: Common Palladium Catalysts and Ligands for Bromopyridine Coupling
| Catalyst Precursor | Ligand | Key Features of Ligand | Typical Substrates |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos | Bulky, electron-rich biarylphosphine | Electron-deficient heteroaryl halides.[2] |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos | Bulky, electron-rich biarylphosphine | Challenging heteroaryl halides.[2] |
| Pd(PPh₃)₄ | PPh₃ | Less bulky, less electron-rich | Generally less effective for bromopyridines compared to bulky ligands.[5] |
| Pd(dppf)Cl₂ | dppf | Ferrocenyl phosphine with a wide bite angle | Can be effective, but may require optimization. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromopyridine Derivative
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Bromopyridine derivative (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-catalyst like Pd(PPh₃)₄, 2-5 mol%)[5][6]
-
Base (e.g., K₃PO₄, 2.0 equiv)[6]
-
Degassed solvent (e.g., 1,4-dioxane/water, 10:1)[7]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for a typical Suzuki coupling reaction.
Procedure:
-
To a dry Schlenk flask, add the bromopyridine derivative, the arylboronic acid (or ester), and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[6]
-
Under a positive pressure of the inert gas, add the palladium catalyst (and ligand if not using a pre-catalyst).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
References
Technical Support Center: Synthesis of 5-Bromo-2-fluoropyridin-3-ol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 5-Bromo-2-fluoropyridin-3-ol. While direct, optimized protocols for this specific molecule are not extensively documented in published literature, this guide offers plausible synthetic routes, troubleshooting advice, and answers to frequently asked questions based on established pyridine chemistry and protocols for structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy to prepare polysubstituted pyridines like this compound?
A1: A common and effective strategy is a multi-step synthesis starting from a commercially available pyridine derivative. This typically involves a sequence of reactions to introduce the desired functional groups (bromo, fluoro, and hydroxyl) in a regioselective manner. Key reaction types include electrophilic aromatic substitution (e.g., bromination), nucleophilic aromatic substitution (SNAr) for fluorination, and diazotization reactions to introduce fluorine or hydroxyl groups from an amino precursor.[1][2]
Q2: I am having trouble with the regioselectivity of bromination on a pyridine ring. What can I do?
A2: The position of bromination on a pyridine ring is heavily influenced by the electronic properties of the existing substituents. To achieve the desired regioselectivity, it is often necessary to use a directing group or perform the bromination under carefully controlled conditions. For instance, protecting groups can be used to block more reactive sites.[3] Common brominating agents like N-bromosuccinimide (NBS) are often used, and the choice of solvent and temperature can significantly impact the outcome.[1][4]
Q3: My fluorination reaction using a Halex (halogen exchange) reaction has a low yield. What are the common causes?
A3: Low yields in Halex reactions (a type of SNAr) are often due to several factors. The pyridine ring must be sufficiently activated by electron-withdrawing groups for the nucleophilic substitution to occur.[1] Water is detrimental to the reaction, so anhydrous conditions are critical. The choice of fluoride salt (e.g., KF, CsF) and solvent (typically a high-boiling polar aprotic solvent like DMF or DMSO) is also crucial. Phase-transfer catalysts can sometimes improve yields.[2]
Q4: What are the most common side products I might encounter?
A4: Depending on the synthetic route, common side products can include regioisomers from non-selective halogenation, di- or poly-halogenated products if the stoichiometry of the halogenating agent is not carefully controlled, and products from incomplete reactions.[3][4] If using a diazotization route from an amine, side reactions can lead to the formation of phenols or other byproducts if the reaction conditions are not optimized.[5]
Q5: How can I best purify the final product?
A5: Purification of halogenated pyridinols can often be achieved through recrystallization or column chromatography. For column chromatography, a silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common choice. The polarity of the eluent will need to be optimized based on the polarity of the product and impurities.[6]
Proposed Synthetic Workflow
A plausible route to this compound could start from 2-amino-5-bromopyridine, a readily available starting material. The amino group can be a versatile handle for introducing both the fluorine and hydroxyl groups.
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | - Inefficient individual steps (e.g., nitration, fluorination).- Degradation of intermediates.- Mechanical losses during workup or purification. | - Optimize each reaction step individually (temperature, reaction time, reagent stoichiometry).[3]- Ensure intermediates are pure before proceeding.- Handle sensitive intermediates under an inert atmosphere if necessary.- Improve extraction and purification techniques. |
| Formation of Regioisomers | - Incorrect directing effects of substituents.- Harsh reaction conditions leading to scrambling. | - Re-evaluate the order of synthetic steps.- Use milder reagents or lower reaction temperatures.[3]- Consider using protecting groups to block unwanted reactive sites. |
| Incomplete Fluorination (Balz-Schiemann) | - Incomplete formation of the diazonium salt.- Insufficient temperature for decomposition of the diazonium tetrafluoroborate salt. | - Ensure low temperatures (0-5 °C) are maintained during diazotization with NaNO₂.[5]- Confirm the purity of the amine starting material.- Ensure the diazonium salt intermediate is completely dry before thermal decomposition.- Gradually increase the decomposition temperature. |
| Unwanted Side Products | - Over-bromination or over-nitration.- Hydrolysis of the fluoro group under harsh acidic or basic conditions. | - Use the correct stoichiometry of the electrophile (e.g., NBS, HNO₃).[4]- Add the reagent slowly at a controlled temperature.- Use milder conditions for subsequent reaction steps to avoid substitution of the fluorine atom. |
| Difficult Purification | - Product and byproducts have similar polarities.- Product is unstable on silica gel. | - Try a different solvent system for recrystallization.- For column chromatography, explore different solvent systems or use an alternative stationary phase like alumina.- Consider derivatization to a more easily purifiable compound, followed by deprotection. |
Experimental Protocols
Disclaimer: The following protocols are proposed based on analogous reactions and have not been optimized for the specific synthesis of this compound. They should be regarded as starting points for experimental design.
Protocol 1: Nitration of 2-Amino-5-bromopyridine
(Adapted from the nitration of 2-amino-5-bromopyridine[7])
-
To a flask immersed in an ice bath, add concentrated sulfuric acid (e.g., 10 mL per 1 g of starting material).
-
Slowly add 2-amino-5-bromopyridine (1.0 eq) while keeping the temperature below 5 °C.
-
Once dissolved, add 95% nitric acid (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for 1 hour, and finally heat to 50-60 °C for 1 hour.
-
Cool the reaction mixture and pour it carefully onto crushed ice.
-
Neutralize the solution with a base (e.g., aqueous ammonia or NaOH) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield 2-amino-5-bromo-3-nitropyridine.
Protocol 2: Balz-Schiemann Reaction for Fluorination
(Adapted from general diazotization-fluorination procedures[5])
-
Suspend 2-amino-5-bromo-3-nitropyridine (1.0 eq) in an aqueous solution of fluoroboric acid (HBF₄, e.g., 48%).
-
Cool the suspension to 0-3 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 30-60 minutes at this temperature.
-
Filter the resulting precipitate (the diazonium tetrafluoroborate salt) and wash with cold water, then cold ether.
-
Dry the salt thoroughly under vacuum.
-
Gently heat the dry salt until decomposition begins (gas evolution) to yield crude 5-Bromo-2-fluoro-3-nitropyridine. Purify by chromatography or recrystallization.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Synthesis of 5-Bromo-2-fluoropyridin-3-ol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-fluoropyridin-3-ol and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound typically involves a multi-step process. A common strategy begins with the bromination of 2-fluoropyridin-3-ol. Another viable route involves the diazotization of 5-bromo-2-aminopyridin-3-ol followed by a Balz-Schiemann reaction to introduce the fluorine atom. The choice of route often depends on the availability and cost of the starting materials.
Q2: What is the primary tautomeric form of this compound?
A2: this compound can exist in equilibrium with its pyridinone tautomer, 5-Bromo-2-fluoro-1H-pyridin-3(2H)-one. The predominant form can be influenced by the solvent and solid-state packing forces. It is crucial to consider both tautomeric forms when analyzing spectroscopic data.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound derivatives, focusing on common side reactions and offering potential solutions.
Issue 1: Low Yield and/or Formation of Multiple Products During Bromination
Q: I am attempting to brominate 2-fluoropyridin-3-ol and obtaining a low yield of the desired 5-bromo product along with several unidentified byproducts. What are the likely side reactions and how can I mitigate them?
A: Low yields and the formation of multiple products during the bromination of 2-fluoropyridin-3-ol are common challenges. The primary side reactions to consider are over-bromination and the formation of isomeric products.
Potential Side Reactions:
-
Over-bromination: The pyridine ring is activated by the hydroxyl group, making it susceptible to the addition of more than one bromine atom. This can lead to the formation of di- or even tri-brominated species.
-
Formation of Isomers: While the 5-position is generally favored for electrophilic substitution due to the directing effects of the hydroxyl and fluoro groups, bromination at other positions on the ring can occur, leading to a mixture of isomers that can be difficult to separate.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Brominating Agent | Use a milder brominating agent such as N-bromosuccinimide (NBS) instead of elemental bromine. | NBS is less reactive than Br₂, which can help to control the reaction and reduce the incidence of over-bromination. |
| Reaction Temperature | Maintain a low reaction temperature, typically between 0°C and room temperature. | Lowering the temperature can increase the selectivity of the reaction and minimize the formation of unwanted byproducts. |
| Stoichiometry | Carefully control the stoichiometry of the brominating agent. Use of a slight excess (1.05-1.1 equivalents) of NBS is often sufficient. | Precise control over the amount of brominating agent is critical to prevent over-bromination. |
| Solvent | Use a non-polar or moderately polar aprotic solvent such as dichloromethane (DCM) or acetonitrile. | The choice of solvent can influence the reactivity of the brominating agent and the solubility of the starting material and products. |
Experimental Protocol: Bromination of 2-Fluoropyridin-3-ol
-
Dissolve 2-fluoropyridin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-30 minutes, ensuring the temperature does not rise above 5°C.
-
Stir the reaction mixture at 0°C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for Troubleshooting Bromination
Caption: Troubleshooting workflow for low yield in bromination.
Issue 2: Hydrolysis of the 2-Fluoro Group During Synthesis or Workup
Q: I am observing the formation of a byproduct that appears to be the corresponding 2-hydroxypyridine derivative. What causes the hydrolysis of the 2-fluoro group and how can I prevent it?
A: The 2-fluoro substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), especially under acidic or basic conditions, where water can act as a nucleophile, leading to the formation of the corresponding 2-hydroxypyridine derivative.
Conditions Favoring Hydrolysis:
-
Strongly Acidic or Basic Conditions: Both extremes of pH can promote the hydrolysis of the C-F bond.
-
Elevated Temperatures: Higher reaction or workup temperatures can accelerate the rate of hydrolysis.
-
Prolonged Reaction or Workup Times: Extended exposure to aqueous acidic or basic conditions increases the likelihood of hydrolysis.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| pH Control | Maintain a neutral or slightly acidic pH during aqueous workup. | Avoiding strongly acidic or basic conditions minimizes the rate of nucleophilic attack by water. |
| Temperature | Perform aqueous workups at low temperatures (e.g., using an ice bath). | Lower temperatures slow down the rate of the hydrolysis reaction. |
| Workup Duration | Minimize the time the reaction mixture is in contact with aqueous phases. | Reducing the exposure time to water lessens the opportunity for hydrolysis to occur. |
| Reaction Conditions | If the main reaction is run under acidic or basic conditions, consider alternative reagents or a different synthetic route that proceeds under milder conditions. | Proactively avoiding harsh conditions is the most effective way to prevent hydrolysis. |
Signaling Pathway of Hydrolysis
Caption: Hydrolysis of the 2-fluoro group.
Issue 3: Side Reactions During Balz-Schiemann Reaction for Fluorination
Q: When performing a Balz-Schiemann reaction to introduce the fluorine, I am getting a complex mixture of products and a low yield of the desired this compound. What are the common side reactions?
A: The Balz-Schiemann reaction, while effective for introducing fluorine, can be prone to several side reactions, especially with sensitive substrates.
Potential Side Reactions:
-
Formation of Azo Compounds: Diazonium salts can couple with electron-rich aromatic rings (including the starting material or product) to form colored azo compounds.[1]
-
Phenol Formation: The diazonium salt can react with water present in the reaction mixture to form the corresponding phenol (in this case, a dihydroxypyridine derivative).
-
Decomposition: Diazonium salts can be thermally unstable and may decompose violently, especially when isolated as dry solids.[1]
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Anhydrous Conditions | Use anhydrous solvents and reagents to minimize the formation of the phenol byproduct. | Water can compete with the fluoride ion as a nucleophile, leading to the unwanted hydroxylated product. |
| Temperature Control | Perform the diazotization at low temperatures (0-5°C) and the subsequent thermal decomposition of the diazonium tetrafluoroborate salt with careful temperature control. | Low temperatures during diazotization improve the stability of the diazonium salt. Careful heating during decomposition minimizes side reactions and ensures a controlled reaction rate. |
| Isolation of Diazonium Salt | Whenever possible, avoid isolating the diazonium salt as a dry solid. Use it in situ or as a filtered, damp solid. | Dry diazonium salts can be explosive.[1] |
| Alternative Fluorinating Agents | Consider using alternative fluorinating agents such as anhydrous HF-pyridine or other sources of fluoride if the traditional Balz-Schiemann reaction proves problematic. | These reagents may offer milder reaction conditions and improved yields for certain substrates. |
Experimental Workflow for Balz-Schiemann Reaction
Caption: Workflow for the Balz-Schiemann reaction.
This technical support guide provides a starting point for troubleshooting common issues in the synthesis of this compound derivatives. Successful synthesis often requires careful optimization of reaction conditions and purification procedures for each specific substrate.
References
Technical Support Center: Purification of Fluorinated Pyridine Compounds
Welcome to the Technical Support Center for the purification of fluorinated pyridine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental purification of these challenging molecules.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of fluorinated pyridine compounds.
Issue 1: Co-elution of Isomers in HPLC
-
Question: I am unable to separate constitutional isomers of my fluorinated pyridine using a standard C18 column. What steps can I take to improve resolution?
-
Answer: Co-elution of fluorinated pyridine isomers is a common challenge due to their similar physicochemical properties.[1] Here is a systematic approach to troubleshoot this issue:
-
Evaluate the Stationary Phase: Standard C18 columns may not provide sufficient selectivity. Consider columns with alternative interaction mechanisms:
-
Phenyl Phases: These offer π-π interactions that can be effective for aromatic compounds.[2]
-
Fluorinated Phases (e.g., PFP): These can provide different selectivity through dipole-dipole and ion-exchange interactions.[2]
-
Mixed-Mode Columns: Combining reversed-phase with ion-exchange or HILIC characteristics can be highly effective for polar, ionizable isomers.[2]
-
-
Optimize the Mobile Phase:
-
pH Control: The ionization state of pyridine isomers is highly dependent on the mobile phase pH. Small adjustments can significantly alter retention and selectivity.[1]
-
Organic Modifier: Switching between acetonitrile and methanol can change the selectivity of the separation.[2]
-
Additives: For issues like peak tailing, adding a competing base such as triethylamine (TEA) to the mobile phase can be beneficial.[1]
-
-
Adjust Column Temperature: Use a column oven to maintain a consistent temperature, as temperature fluctuations can affect retention times.[2]
-
Optimize Gradient Program: If using a gradient, adjust the slope and duration to improve the separation of closely eluting peaks.[2]
-
Issue 2: Presence of Water in the Purified Product
-
Question: My purified fluorinated pyridine still contains water. How can I effectively dry it?
-
Answer: Pyridine and its derivatives are often hygroscopic and can form azeotropes with water, making simple distillation ineffective for complete removal. The presence of fluorine can further influence the compound's interaction with water.
-
Initial Drying (Pre-drying): For significant water content, treat the compound with a suitable desiccant like solid potassium hydroxide (KOH) or sodium hydroxide (NaOH).
-
Final Drying & Distillation: For anhydrous product, use a more rigorous drying agent like calcium hydride (CaH₂) followed by distillation.
-
Azeotropic Distillation: An alternative is azeotropic distillation with a solvent like toluene or benzene, which forms a lower-boiling azeotrope with water that can be distilled off.
-
Issue 3: Residual Palladium Catalyst Contamination
-
Question: My fluorinated pyridine, synthesized via a cross-coupling reaction, is contaminated with palladium. How can I remove it?
-
Answer: Residual palladium is a common impurity in compounds synthesized using palladium-catalyzed reactions. Several methods can be employed for its removal:
-
Filtration through Celite: A simple and often effective first step is to filter the reaction mixture through a pad of Celite.
-
Activated Carbon Treatment: Stirring the solution of the crude product with activated carbon can effectively adsorb the palladium catalyst.
-
Thiol-Based Scavengers: Using thiol-based silica scavengers is a more targeted approach for convenient removal of palladium.
-
Acid/Base Extraction: An acid/base extraction protocol can facilitate the removal of significant impurities, potentially including palladium complexes, without the need for conventional chromatography.
-
Frequently Asked Questions (FAQs)
Q1: Why is the purification of fluorinated pyridines often more challenging than their non-fluorinated analogs?
A1: The introduction of fluorine atoms can significantly alter the physicochemical properties of the pyridine ring, leading to purification challenges. These changes include:
-
Altered Polarity and Lipophilicity: Fluorine substitution can change the molecule's polarity, which may require screening of different chromatographic conditions (stationary and mobile phases).
-
Modified Crystal Packing: The position of fluorine atoms influences intermolecular interactions, which can affect the ease of crystallization and the choice of an appropriate solvent system.
-
Formation of Isomers: Fluorination reactions can sometimes lead to the formation of constitutional isomers with very similar properties, making their separation difficult.[3]
Q2: I am observing multiple products in my fluorination reaction. How can I simplify the purification of the desired product?
A2: The formation of multiple products, including regioisomers, is a common issue in fluorination reactions.[3] To facilitate purification:
-
Optimize Reaction Selectivity: Before focusing on purification, try to optimize the reaction conditions to favor the formation of the desired isomer. This can involve changing the fluorinating agent, solvent, temperature, or using directing groups.[3]
-
Selective Crystallization: If one isomer is significantly less soluble in a particular solvent system, crystallization can be an effective method for separation.
-
Preparative Chromatography: For challenging separations, preparative HPLC or flash chromatography with a high-resolution stationary phase may be necessary.
Q3: Can the position of the fluorine atom on the pyridine ring affect the choice of purification method?
A3: Yes, the position of the fluorine atom has a significant impact on the electronic properties and basicity (pKa) of the pyridine nitrogen. This, in turn, influences its behavior during purification:
-
Chromatography: A fluorine atom at the 2-position significantly lowers the pKa, making the compound less basic. This can affect its interaction with the stationary phase in ion-exchange or HILIC chromatography.
-
Extraction: The basicity of the fluorinated pyridine will determine the effectiveness of acid-base extraction. Less basic isomers may require stronger acidic solutions for protonation and extraction into the aqueous phase.
-
Crystallization: The position of the fluorine atom influences the molecule's dipole moment and crystal packing, which are critical factors for successful crystallization.
Q4: What are the best analytical techniques to assess the purity of my fluorinated pyridine compound?
A4: A combination of analytical methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting non-volatile impurities.
-
Gas Chromatography (GC): Suitable for volatile compounds and can provide high resolution for isomer separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound and helps in identifying impurities.
Data Presentation
Table 1: Comparison of Purification Methods for 2-chloro-5-(trifluoromethyl)pyridine
| Purification Method | Purity Achieved | Yield | Key Considerations |
| Melt Crystallization | > 99% | High | Effective for thermally stable compounds. Requires careful control of cooling and heating rates.[4] |
| Column Chromatography | > 98% | Variable | Generally applicable but can be time-consuming and may require large volumes of solvent. The choice of eluent is critical. |
| Distillation | ~95-98% | Good | Suitable for volatile compounds with well-separated boiling points from impurities. |
Experimental Protocols
Protocol 1: Purification of a Fluorinated Pyridine by Flash Column Chromatography
This protocol describes a general procedure for the purification of a crude fluorinated pyridine product using silica gel flash chromatography.
-
Sample Preparation:
-
Dissolve the crude fluorinated pyridine in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to the solution and concentrate it under reduced pressure to obtain a dry powder. This dry-loading method often improves separation.
-
-
Column Packing:
-
Select an appropriately sized silica gel column based on the amount of crude material.
-
Pack the column with silica gel slurried in the initial elution solvent (e.g., a low polarity mixture like 95:5 heptane/ethyl acetate).
-
-
Elution:
-
Carefully load the prepared sample onto the top of the silica gel bed.
-
Begin elution with the starting solvent mixture.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Concentrate the combined pure fractions under reduced pressure to obtain the purified fluorinated pyridine.
-
Protocol 2: Purification of a Fluorinated Pyridine by Crystallization
This protocol provides a general guideline for purifying a solid fluorinated pyridine compound by crystallization.
-
Solvent Selection:
-
Choose a solvent or a solvent system in which the fluorinated pyridine is sparingly soluble at room temperature but readily soluble at an elevated temperature. Common solvents include hexanes, ethyl acetate, ethanol, and mixtures thereof.
-
-
Dissolution:
-
Place the crude solid in a flask and add a minimal amount of the selected solvent.
-
Heat the mixture with stirring until the solid is completely dissolved.
-
-
Cooling and Crystal Formation:
-
Allow the solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
For further crystallization, cool the flask in an ice bath or refrigerator.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Mandatory Visualization
Caption: General experimental workflow for the purification of fluorinated pyridine compounds.
References
How to prevent debromination of 5-Bromo-2-fluoropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of debromination encountered during cross-coupling reactions involving 5-Bromo-2-fluoropyridin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem with this compound?
A1: Debromination is an undesired side reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom, leading to the formation of 2-fluoropyridin-3-ol. This byproduct reduces the yield of the desired coupled product and complicates purification. This compound can be susceptible to this reaction, particularly in palladium-catalyzed cross-coupling reactions, due to its electron-rich nature, which is enhanced by the hydroxyl group.
Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions?
A2: The leading cause of debromination, also known as hydrodehalogenation, is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This species can arise from various sources, including solvents (like alcohols), bases (especially alkoxides), or trace amounts of water. The Pd-H species can then react with the aryl bromide in a competing catalytic cycle to produce the debrominated byproduct.
Q3: Should the hydroxyl group of this compound be protected during cross-coupling reactions?
A3: Protection of the hydroxyl group can be a crucial strategy to prevent debromination. The free hydroxyl group is acidic and can react with the base, increasing the electron density of the pyridine ring and potentially interacting with the palladium catalyst. Protecting the hydroxyl group, for instance as a methyl or benzyl ether, can mitigate these effects. However, the necessity of protection depends on the specific reaction conditions. It is often advisable to first attempt the reaction with the unprotected phenol under carefully optimized conditions.
Q4: How can I detect and quantify the debrominated byproduct?
A4: The presence of the debrominated byproduct, 2-fluoropyridin-3-ol, can be identified and quantified using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The debrominated product will typically have a different Rf value compared to the starting material and the desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can separate the components of the reaction mixture and confirm the presence of the debrominated byproduct by its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy of the crude reaction mixture will show a new signal in the aromatic region corresponding to the proton that replaced the bromine atom. Integration of this signal relative to product signals can be used for quantification.
Troubleshooting Guides
Issue 1: Significant Debromination in Suzuki-Miyaura Coupling
Symptoms:
-
Low yield of the desired biaryl product.
-
Presence of a significant amount of 2-fluoropyridin-3-ol in the crude reaction mixture.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for debromination in Suzuki coupling.
Data Presentation: Impact of Reaction Parameters on Suzuki Coupling
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield of Desired Product (%) | Yield of Debrominated Product (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 45 | 35 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 80 | 85 | <5 |
| PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 60 | 20 |
| Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane | 90 | 90 | <3 |
Issue 2: Significant Debromination in Buchwald-Hartwig Amination
Symptoms:
-
Low yield of the desired arylamine product.
-
Formation of 2-fluoropyridin-3-ol as a major byproduct.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for debromination in Buchwald-Hartwig amination.
Data Presentation: Catalyst and Base Effects in Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield of Desired Product (%) | Yield of Debrominated Product (%) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 110 | 30 | 50 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100 | 75 | 10 |
| XPhos Pd G3 | - | Cs₂CO₃ | THF | 80 | 88 | <5 |
| Pd₂(dba)₃ | Xantphos | K₂CO₃ | Toluene | 100 | 65 | 15 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol is designed for the coupling of this compound with an arylboronic acid, employing conditions known to suppress hydrodehalogenation.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv, finely ground and dried)
-
Anhydrous, degassed toluene
-
Schlenk flask or microwave vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix Pd(OAc)₂ and SPhos in a small amount of toluene to form the pre-catalyst complex.
-
Add the catalyst mixture to the Schlenk flask.
-
Add anhydrous, degassed toluene via syringe (concentration typically 0.1-0.2 M).
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination with Minimized Debromination
This protocol outlines the amination of this compound (with a protected hydroxyl group, e.g., as the methyl ether) to minimize debromination.
Reagents and Materials:
-
5-Bromo-2-fluoro-3-methoxypyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
XPhos Pd G3 pre-catalyst (2 mol%)
-
Cs₂CO₃ (1.5 equiv, dried)
-
Anhydrous, degassed 1,4-dioxane or THF
-
Schlenk flask
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add 5-Bromo-2-fluoro-3-methoxypyridine, Cs₂CO₃, and the XPhos Pd G3 pre-catalyst to a dry Schlenk flask.
-
Add the amine to the flask.
-
Add anhydrous, degassed 1,4-dioxane or THF via syringe.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Signaling Pathways and Workflows
Catalytic Cycle of Suzuki-Miyaura Coupling and Competing Debromination Pathway
Caption: Palladium catalytic cycles for Suzuki coupling and the competing debromination pathway.
Technical Support Center: Catalyst Poisoning by Pyridine Nitrogen in Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to catalyst poisoning by pyridine nitrogen in coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions involving pyridine-containing substrates often challenging?
A1: The primary difficulty stems from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate strongly to the transition metal center (commonly palladium) of the catalyst. This coordination can form stable, inactive catalyst complexes, effectively "poisoning" the catalyst and stopping the catalytic cycle.[1] This is often referred to as the "2-pyridyl problem," especially when the coupling site is adjacent to the nitrogen atom.[1]
Q2: What are the main mechanisms of catalyst deactivation in these reactions?
A2: The primary deactivation pathways include:
-
Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center. This prevents the coordination of reactants or inhibits key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[1]
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, particularly at high concentrations or elevated temperatures.[1]
-
Catalyst Decomposition: The active catalyst (e.g., Pd(0)) can agglomerate into inactive palladium black if the catalytic cycle is slow due to inhibition by pyridine.[1]
Q3: How does the position of the leaving group on the pyridine ring affect the reaction?
A3: The position of the leaving group (e.g., halide) on the pyridine ring significantly impacts the reaction's success. 2-Halopyridines are notoriously difficult substrates because the nitrogen atom's proximity to the reaction center enhances its ability to poison the catalyst.[1] 3- and 4-halopyridines are generally more reactive as the nitrogen atom is further away, which lessens its inhibitory effect.[1]
Q4: What role do ligands play in mitigating catalyst poisoning by pyridine?
A4: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃), are often effective.[1] These ligands can sterically hinder the coordination of the pyridine nitrogen to the metal center and increase the electron density on the metal, which can promote the desired catalytic steps.[1]
Q5: How do the base and solvent affect catalyst deactivation?
A5: The base and solvent system is crucial. The choice of base can influence the transmetalation step and the overall rate of the catalytic cycle. Screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is often necessary.[1] The solvent needs to be appropriate for the solubility of all reaction components and should be thoroughly degassed to prevent catalyst oxidation.[2][3]
Q6: Besides the pyridine nitrogen, what are other potential sources of catalyst poisoning?
A6: Other common catalyst poisons include sulfur compounds, halides, cyanides, and other nitrogen-containing heterocycles that may be present as impurities in reagents or solvents.[4][5] It is essential to use high-purity reagents and properly degassed solvents.[4]
Troubleshooting Guide
Problem 1: Low or No Conversion
-
Possible Cause: Catalyst poisoning by the pyridine nitrogen.
-
Possible Cause: Inefficient oxidative addition.
-
Possible Cause: Poor transmetalation.
-
Solution: Screen a variety of bases, such as K₂CO₃, Cs₂CO₃, and K₃PO₄, as the choice of base is often critical for this step.[1]
-
Problem 2: Formation of Palladium Black (Catalyst Decomposition)
-
Possible Cause: Slow catalysis leading to agglomeration of the active Pd(0) species.
-
Solution: Optimize reaction conditions to increase the rate of the catalytic cycle by implementing the strategies mentioned for low conversion.[1]
-
Problem 3: Significant Byproduct Formation (e.g., Homocoupling, Dehalogenation)
-
Possible Cause: Homocoupling of the organometallic reagent.
-
Solution 1: Thoroughly degas the solvent and reaction mixture to remove oxygen, which can promote homocoupling.[1]
-
Solution 2: Use a Pd(0) source or a pre-catalyst that rapidly generates the active species to minimize homocoupling that can occur during the in-situ reduction of Pd(II) pre-catalysts.[1]
-
-
Possible Cause: Dehalogenation of the pyridine substrate.
Data Presentation
Table 1: Effect of Different Bases on the Yield of a Suzuki-Miyaura Coupling Reaction
| Ligand | Mol % Pd | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | 1.5 | Cs₂CO₃ | Toluene | 110 | 12 | 91 |
| XPhos | 1.5 | K₂CO₃ | Toluene | 110 | 24 | 65 |
| XPhos | 1.5 | K₃PO₄ | Toluene | 110 | 18 | 82 |
| RuPhos | 1.5 | Cs₂CO₃ | Dioxane | 100 | 10 | 94 |
Note: This data illustrates the significant impact of the base on the reaction outcome. Screening of bases is often a crucial step in optimizing these reactions.[1]
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of a Halopyridine
-
Reaction Setup: In an oven-dried Schlenk tube, add the halopyridine (1.0 mmol), the boronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and the ligand (e.g., SPhos, 0.022 mmol).[1]
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, 5 mL) via syringe.[1]
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time.[1]
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by column chromatography.[4]
Protocol 2: In-situ Monitoring of Reaction Kinetics to Diagnose Catalyst Deactivation
-
Reaction Setup: Prepare a reaction mixture as described in Protocol 1, but include an internal standard (e.g., mesitylene) in an NMR tube fitted with a septum.
-
Data Acquisition: Place the NMR tube in a pre-heated NMR spectrometer and acquire ¹H NMR spectra at regular intervals.[1]
-
Data Analysis: Integrate the signals corresponding to the starting materials, product, and internal standard. Plot the concentration of the product versus time to determine the reaction rate. A plateau in product formation before the complete conversion of the starting material is indicative of catalyst deactivation.[1]
Visualizations
Caption: Mechanism of catalyst poisoning by pyridine nitrogen.
Caption: Troubleshooting workflow for low conversion.
Caption: General experimental workflow for coupling reactions.
References
Technical Support Center: Troubleshooting Homocoupling in Bromopyridine Cross-Coupling Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies to minimize the formation of homocoupling byproducts (bipyridines) in common cross-coupling reactions involving bromopyridine substrates.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a frequent issue with bromopyridines?
A1: Homocoupling is a significant side reaction where two molecules of the same coupling partner react to form a symmetrical dimer. In the context of bromopyridine chemistry, this typically results in the formation of a bipyridine. This unwanted reaction consumes starting materials, reduces the yield of the desired cross-coupled product, and complicates purification.[1] Bromopyridines can be particularly susceptible due to the electronic nature of the pyridine ring and the coordinating ability of the pyridine nitrogen, which can influence the stability and reactivity of the catalyst.[2][3]
Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?
A2: The most common causes of homocoupling are the presence of oxygen and the use of Palladium(II) precatalysts.[1]
-
Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can promote the homocoupling of organometallic reagents (e.g., boronic acids in Suzuki coupling).[1][4]
-
Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂, the precatalyst must be reduced in situ to the active Pd(0) form. One pathway for this reduction involves the homocoupling of the organometallic reagent, which generates Pd(0) at the expense of your starting material.[1][3]
Q3: Does the position of the bromine atom on the pyridine ring affect the likelihood of homocoupling?
A3: Yes, the position of the bromine atom influences the electronic properties and reactivity of the C-Br bond. The electron-withdrawing nature of the pyridine nitrogen generally enhances the reactivity of the C-Br bond towards the crucial oxidative addition step in the catalytic cycle.[5] However, the proximity of the nitrogen atom (e.g., in 2-bromopyridine) can also lead to catalyst inhibition by coordination, potentially making side reactions like homocoupling more competitive under certain conditions.[2][3]
Troubleshooting Guides by Reaction Type
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds but can be plagued by the homocoupling of the organoboron reagent.
Problem: High levels of bipyridine (from bromopyridine homocoupling) or biaryl (from boronic acid homocoupling) impurities are observed.
Troubleshooting Workflow:
Data Presentation: Effect of Reaction Parameters on Homocoupling
| Parameter | Recommended Change | Rationale | Impact on Homocoupling |
| Atmosphere | Rigorously degas solvents and maintain a positive inert gas pressure. | Minimizes O₂ which promotes homocoupling via oxidation of Pd(0) to Pd(II).[1][4] | Decrease |
| Palladium Source | Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃). | Avoids the initial homocoupling pathway that can occur during the in situ reduction of Pd(II) catalysts.[1][3] | Decrease |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). | Accelerates the desired oxidative addition and reductive elimination steps, outcompeting homocoupling.[2] | Decrease |
| Base | Screen weaker, soluble bases (e.g., K₃PO₄, KF). | Strong or poorly soluble bases can sometimes exacerbate side reactions.[1] | Decrease |
| Boron Reagent | Use more stable boronic esters (e.g., pinacol esters). | These are often more stable towards protodeboronation and can reduce side reactions.[1] | Decrease |
| Reagent Addition | Slow addition of the boronic acid via syringe pump. | Maintains a low instantaneous concentration of the boronic acid, which can suppress the bimolecular homocoupling reaction.[1] | Decrease |
Catalytic Cycle and Competing Homocoupling Pathway
The desired Suzuki cross-coupling cycle can be intercepted by pathways leading to homocoupling, particularly in the presence of oxygen or when using Pd(II) precatalysts.
Stille, Negishi, and Sonogashira Couplings
While Suzuki coupling is most common, homocoupling can also occur in other cross-coupling reactions of bromopyridines. The underlying principles for mitigation are often similar.
Q4: Can homocoupling occur in Stille couplings with pyridylstannanes?
A4: Yes, homocoupling of the organostannane reagent is a common side reaction in Stille couplings.[6][7] It can proceed through the reaction of two organostannane molecules with the Pd(II) precatalyst or via a radical process involving the Pd(0) catalyst.[6] Strategies to minimize it include using a 1:1 ratio of coupling partners and ensuring an oxygen-free environment.
Q5: Is homocoupling a concern in Negishi couplings of bromopyridines?
A5: Homocoupling is a known side reaction in Negishi couplings. It can arise from a second transmetalation event where the diarylpalladium intermediate reacts with another molecule of the organozinc reagent.[8] Using organozinc halides (RZnX) instead of diorganozinc compounds (R₂Zn) can sometimes favor faster reductive elimination, reducing the likelihood of this side reaction.[8][9]
Q6: What about Sonogashira couplings? Does the alkyne homocouple?
A6: Yes, the homocoupling of terminal alkynes (Glaser coupling) is a major side reaction in Sonogashira couplings, especially in the presence of oxygen and the copper(I) co-catalyst.[10][11] Running the reaction under strictly anaerobic conditions is crucial. Copper-free Sonogashira protocols have also been developed to circumvent this issue.[11]
Q7: Is homocoupling observed in Buchwald-Hartwig amination?
A7: While the primary side reactions in Buchwald-Hartwig amination are typically related to hydrodehalogenation or catalyst decomposition, the formation of biaryl products via reductive elimination from an Ar-Pd-Ar intermediate can occur, though it is less common than in C-C coupling reactions. The choice of ligand and base is critical to promote the desired C-N bond formation over competing pathways.[2][12][13]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine with Minimized Homocoupling
This protocol incorporates best practices to suppress byproduct formation.
Materials:
-
Bromopyridine (1.0 eq)
-
Pyridylboronic acid or pinacol ester (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
Degassing: Sparge the solvent with argon or nitrogen for 15-30 minutes before use.
-
Reaction Setup: To an oven-dried Schlenk flask under a positive pressure of inert gas, add the bromopyridine, boronic ester, base, palladium precatalyst, and ligand.
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas (e.g., argon) three times.[3][14]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.[1]
Protocol 2: Representative Sonogashira Coupling of a Bromopyridine
Materials:
-
3-Bromopyridine (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%)
-
Copper(I) Iodide (CuI, 5.0 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Anhydrous, degassed solvent (e.g., DMF or Toluene)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, CuI, and the bromopyridine.
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add the degassed solvent, the base (which often acts as a co-solvent), and finally the terminal alkyne via syringe.
-
Reaction: Stir the reaction at the appropriate temperature (can range from room temperature to 100 °C) until completion as monitored by TLC.
-
Work-up: Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and partition the residue between an organic solvent and water. Wash the organic layer, dry, and concentrate.
-
Purification: Purify the product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. benchchem.com [benchchem.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Negishi coupling - Wikipedia [en.wikipedia.org]
- 9. Negishi_coupling [chemeurope.com]
- 10. depts.washington.edu [depts.washington.edu]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
Navigating the "2-Pyridyl Problem": A Technical Support Center for Managing Protodeboronation in Suzuki Reactions
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenge of protodeboronation in Suzuki-Miyaura cross-coupling reactions of pyridines. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you minimize this common side reaction and maximize the yield of your desired products.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it particularly problematic for pyridine substrates?
A1: Protodeboronation is an undesired side reaction in Suzuki-Miyaura coupling where the carbon-boron (C-B) bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This reaction consumes your starting material, reduces the yield of the desired coupled product, and introduces a byproduct that can complicate purification.[1][2] Pyridineboronic acids, especially 2-pyridylboronic acid, are highly susceptible to this reaction due to the influence of the basic nitrogen atom in the ring.[1]
Q2: What is the underlying mechanism that makes 2-pyridylboronic acid so unstable?
A2: Unlike many other arylboronic acids that are more prone to protodeboronation under strongly basic conditions, 2-pyridylboronic acid's instability peaks under neutral pH conditions.[1][2] This is due to the formation of a highly reactive zwitterionic intermediate.[1][2][3] This zwitterion can readily undergo unimolecular fragmentation, leading to the protodeboronated pyridine.[1][3] Interestingly, both acidic and basic conditions can slow this decomposition pathway by shifting the equilibrium away from the reactive zwitterionic species.[1][2][3]
Q3: What are the key experimental factors that influence the rate of protodeboronation?
A3: Several factors can significantly impact the extent of protodeboronation:
-
pH: The pH of the reaction medium is a critical factor. For 2-pyridylboronic acids, near-neutral conditions can accelerate protodeboronation.[1][2]
-
Choice of Base: The type and concentration of the base are crucial. While a base is necessary for the catalytic cycle, overly strong bases can promote protodeboronation.[1][2]
-
Temperature: Higher reaction temperatures generally accelerate both the desired Suzuki coupling and the undesired protodeboronation.[1][2]
-
Catalyst System: The efficiency of the palladium catalyst and its associated ligands is vital. A highly active catalyst that promotes rapid cross-coupling can kinetically outcompete the slower protodeboronation side reaction.[1][2]
-
Solvent: The choice of solvent can influence the solubility of reagents and the stability of intermediates, thereby affecting the reaction outcome.[1][2]
-
Water Content: The presence of water can serve as a proton source for the protodeboronation reaction.[1]
Q4: I'm observing significant protodeboronation. What is the first and most effective strategy to try?
A4: The most effective initial strategy is to switch from the unstable free boronic acid to a more stable derivative.[1] These derivatives often act as "slow-release" sources of the boronic acid, maintaining a low concentration in the reaction mixture and thus minimizing the opportunity for decomposition.[1] Highly recommended alternatives include:
-
MIDA (N-methyliminodiacetic acid) boronates: These are highly stable, often crystalline solids that are robust to air and moisture.[1][4]
-
Pinacol esters: While less stable than MIDA boronates, pinacol esters are significantly more stable than the corresponding free boronic acids and are a common choice.[1][5]
-
Organotrifluoroborates (R-BF3K): These salts offer enhanced stability and are effective at suppressing protodeboronation.[1][6]
Q5: I am already using a pinacol ester and still see significant protodeboronation. What's next?
A5: If switching to an even more stable derivative like a MIDA boronate isn't feasible, the focus should shift to optimizing the reaction conditions to favor the Suzuki coupling rate over the protodeboronation rate.[1] This involves a systematic approach to adjusting the base, catalyst system, and other parameters. Refer to the troubleshooting guide below for a step-by-step approach.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting Suzuki reactions of pyridines plagued by protodeboronation.
| Issue | Potential Cause(s) | Recommended Actions & Troubleshooting Steps |
| Low yield of desired product with significant protodeboronated byproduct. | High rate of protodeboronation outcompeting the Suzuki coupling. | 1. Change Boron Reagent: If using a free boronic acid, switch to a more stable derivative (MIDA boronate > Organotrifluoroborate > Pinacol ester).[1] 2. Optimize the Base: Screen weaker inorganic bases such as K₃PO₄ or K₂CO₃. Strong bases can accelerate protodeboronation.[1] 3. Optimize Catalyst System: Employ a highly active catalyst system. Modern, bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) with a suitable palladium precatalyst can accelerate the desired coupling.[1][7] 4. Lower Reaction Temperature: If possible, reducing the temperature may slow down protodeboronation more significantly than the Suzuki coupling.[6] 5. Use Anhydrous Conditions: Minimize water in the reaction by using anhydrous solvents and reagents.[8] |
| Reaction is sluggish or incomplete, even with a stable boronic ester. | Poor catalyst activity or deactivation. | 1. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[2] 2. Verify Reagent Quality: Use fresh, high-purity catalyst and ligands. Some phosphine ligands can be air-sensitive.[2] 3. Increase Catalyst Loading: A modest increase in catalyst loading may improve conversion.[2] 4. Screen Different Catalyst Systems: Not all catalyst/ligand combinations are optimal for all substrates. Experiment with different palladium precatalysts and ligands.[2] |
| Formation of significant side products other than the protodeboronated pyridine. | Homocoupling of the boronic acid or aryl halide. | 1. Ensure Inert Atmosphere: The presence of oxygen can promote homocoupling.[2] 2. Adjust Stoichiometry: Using a slight excess of the boronic acid derivative can sometimes minimize aryl halide homocoupling. 3. Optimize Reaction Temperature: Lowering the temperature may reduce the rate of homocoupling.[2] |
Data Presentation: Impact of Reaction Parameters on Yield
The following tables summarize quantitative data on how different reaction parameters can affect the outcome of Suzuki reactions with pyridylboron reagents.
Table 1: Comparison of Boron Reagents in the Suzuki Coupling of 2-Pyridylboron Compounds with 4-Chlorobenzonitrile
| Boron Reagent | Catalyst System | Base | Temperature (°C) | Yield (%) | Reference |
| 2-Pyridylboronic Acid | Pd₂(dba)₃ / Ligand 2 | KF | 100 | Low/Decomposition | [9] |
| 2-Pyridyl Pinacol Boronate | Pd₂(dba)₃ / Ligand 2 | KF | 100 | Moderate | [9] |
| Lithium Triisopropyl 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 2 | KF | 100 | 73 | [9] |
Note: Ligand 2 is a specific phosphine oxide ligand described in the reference.
Table 2: Effect of Different Bases on the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid
| Base | Yield (%) | Reference |
| Na₂CO₃ | 98 | [10][11] |
| K₂CO₃ | High | [11] |
| K₃PO₄ | High | [11] |
| NaOH | Moderate | [10] |
| KOH | Moderate | [10] |
| NaOAc | Moderate | [10] |
| Triethylamine (TEA) | Low | [10] |
Note: While this data is for a general Suzuki reaction, the trend of inorganic bases often outperforming organic bases is relevant for pyridine couplings.
Table 3: Ligand Screening for the Coupling of 2-Pyridyl Pinacol Boronate with 4-Bromoanisole
| Ligand | Catalyst Precursor | Base | Solvent | Yield (%) | Reference |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 11 | [12] |
| S-Phos | Pd(OAc)₂ | CsF | i-PrOH | 17 | [12] |
| Phosphine Oxide 1a | - | Cs₂CO₃ | i-PrOH | 62 | [12] |
| Phosphine Oxide 1a | - | CsF | i-PrOH | 64 | [12] |
Note: Phosphine Oxide 1a is a specific, air-stable ligand described in the reference.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Pyridyl MIDA Boronate with an Aryl Chloride
This protocol is adapted from a method developed to leverage the stability of MIDA boronates.[4]
-
Materials:
-
2-Pyridyl MIDA boronate (1.2-1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Cu(OAc)₂ (0.5 equiv)
-
KOAc (5.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Anhydrous 1,4-dioxane
-
-
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 2-pyridyl MIDA boronate, aryl chloride, Pd(OAc)₂, SPhos, Cu(OAc)₂, and KOAc.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane and then diethanolamine via syringe.
-
Seal the vessel and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS for completion.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a 2-Pyridyl Pinacol Boronate with an Aryl Bromide
This protocol is a general starting point for using the more common pinacol esters.
-
Materials:
-
Aryl bromide (1.0 equiv)
-
2-Pyridyl pinacol boronate (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%) or other suitable catalyst system
-
K₃PO₄ (3.0 equiv)
-
Degassed solvent (e.g., Dioxane or Toluene, with 10-20% water if needed)
-
-
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide, 2-pyridyl pinacol boronate, and K₃PO₄.
-
In a glovebox or under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
-
Visualizations
Caption: Competing pathways in 2-pyridyl Suzuki reactions.
Caption: Decision tree for troubleshooting protodeboronation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: HPLC Analysis of 5-Bromo-2-fluoropyridin-3-ol
This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 5-Bromo-2-fluoropyridin-3-ol.
Section 1: Analyte Physicochemical Considerations
Developing a successful HPLC method begins with understanding the analyte. This compound is a halogenated pyridinol. Its structure suggests the following key properties relevant to HPLC method development:
-
Polarity: The presence of the hydroxyl (-OH) group makes the molecule polar and capable of hydrogen bonding. This suggests that a reversed-phase (RP-HPLC) method will be suitable, where the analyte will have moderate retention on a non-polar stationary phase like C18.
-
Acidity (pKa): The hydroxyl group on the pyridine ring is weakly acidic. The mobile phase pH can significantly impact the ionization state of the analyte, which in turn affects retention time and peak shape. Operating at a pH well below the pKa (e.g., pH 2.5-3.5) will keep the molecule in its neutral form, generally leading to better peak shape and reproducible retention on a C18 column.
-
UV Absorbance: The pyridine ring is a chromophore, meaning it absorbs ultraviolet (UV) light. A UV-Vis detector is the most appropriate choice for this analysis. An initial UV scan of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.
Section 2: Recommended Starting Method & Protocol
This section provides a robust starting point for your method development. Parameters may require optimization based on your specific instrument and sample matrix.
Experimental Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 20 mM phosphate buffer. To 1 L of HPLC-grade water, add the appropriate amount of potassium dihydrogen phosphate and adjust the pH to 3.0 using phosphoric acid. Filter through a 0.22 µm membrane filter.
-
Mobile Phase B (Organic): Use 100% HPLC-grade acetonitrile (ACN).
-
Degassing: Degas both mobile phases for at least 15 minutes using an online degasser, sonication, or helium sparging to prevent air bubbles in the system.[1]
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
From the stock solution, prepare working standards at appropriate concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) using the initial mobile phase composition as the diluent to avoid peak distortion.[2]
-
-
HPLC Instrument Setup:
-
Set up the HPLC system according to the parameters outlined in the table below.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[3]
-
Perform several blank injections (mobile phase as sample) to ensure the system is clean and the baseline is stable.
-
Table 1: Initial HPLC Method Parameters
| Parameter | Recommended Setting | Rationale & Notes |
| Column | C18, 150 x 4.6 mm, 3.5 µm | A standard C18 column is the workhorse of RP-HPLC and a good starting point. Smaller particle sizes (e.g., < 2 µm for UHPLC) can improve efficiency.[4] |
| Mobile Phase | A: 20 mM Phosphate Buffer, pH 3.0B: Acetonitrile (ACN) | The acidic pH suppresses the ionization of the pyridinol's hydroxyl group and silanol groups on the column, preventing peak tailing.[5][6] |
| Gradient | 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-18.1 min: 90% to 10% B18.1-25 min: 10% B | A gradient is recommended to elute the main analyte and any potential impurities with good peak shape in a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. Adjust if using a different column diameter. |
| Column Temperature | 30 °C | Maintaining a constant temperature improves the reproducibility of retention times.[1] |
| Detection (UV) | 265 nm (Determine λ-max experimentally) | Pyridine derivatives typically absorb in the 260-275 nm range. Perform a UV scan for optimal sensitivity. |
| Injection Volume | 10 µL | Can be optimized. Ensure the injection solvent is weaker than or matches the mobile phase to prevent peak distortion.[2] |
Section 3: HPLC Method Development Workflow
The following diagram illustrates the logical steps involved in developing and optimizing an HPLC method from the initial starting conditions.
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the best initial column choice?
For a polar molecule like this compound, a standard C18 (ODS) column is the recommended starting point. If peak tailing persists even after mobile phase optimization, consider using a column with a modern bonding and end-capping technology or a polar-embedded phase column, which provides alternative selectivity and better shielding of residual silanols.[7]
Q2: How do I select the optimal detection wavelength?
The best wavelength provides the highest signal for your analyte and minimizes interference from the matrix or impurities. Dissolve a small amount of your standard in the mobile phase and use the UV detector's scanning function (or a standalone spectrophotometer) to find the wavelength of maximum absorbance (λ-max).
Q3: My analyte is eluting too early (low retention). What should I do?
Low retention in reversed-phase indicates the analyte is too polar for the current conditions or the mobile phase is too strong. Try these adjustments in order:
-
Decrease the initial percentage of the organic solvent (Mobile Phase B).
-
Ensure the mobile phase pH is appropriate to keep the analyte in its neutral, more retentive form.
-
Consider a more retentive column, such as one with a higher carbon load or a different stationary phase like Phenyl-Hexyl.
Q4: Can I use methanol instead of acetonitrile?
Yes. Acetonitrile and methanol are the most common organic modifiers in RP-HPLC. Acetonitrile is generally a stronger solvent and provides lower backpressure. Methanol can offer different selectivity, which may be beneficial for resolving your main peak from impurities. It is worth evaluating both during method development.
Section 5: Troubleshooting Guide
This section addresses common problems encountered during HPLC analysis. Always follow the rule of changing only one parameter at a time to isolate the cause of the problem.[2]
Table 2: Common HPLC Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High System Backpressure | 1. Blockage in guard column or column inlet frit.[8]2. Particulate matter from sample or mobile phase.3. Buffer precipitation in high organic concentration.[1] | 1. Replace the guard column. Try back-flushing the analytical column (check manufacturer's instructions first).2. Filter all samples and mobile phases. Use an in-line filter.[9]3. Ensure your buffer is soluble in the highest concentration of organic solvent used in your gradient. |
| Baseline Noise or Drift | 1. Air bubbles in the pump or detector.[3]2. Contaminated mobile phase or solvents.[2]3. Detector lamp is failing.4. Column temperature fluctuations. | 1. Degas mobile phases thoroughly. Purge the pump.2. Use fresh, HPLC-grade solvents and buffers.3. Check lamp energy and replace if necessary.4. Use a column oven to maintain a stable temperature.[3] |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation.[3]2. Column is not fully equilibrated before injection.3. Pump flow rate is fluctuating (leaks, worn seals).[1]4. Column degradation over time. | 1. Prepare mobile phase carefully and consistently. Use a buffer to control pH.2. Ensure a long enough equilibration time between gradient runs.3. Check for leaks in the system. Perform pump maintenance.4. Use a guard column. Replace the analytical column if performance degrades. |
| Split or Broad Peaks | 1. Clogged or partially blocked column inlet frit.2. Sample solvent is much stronger than the mobile phase.[2]3. Column has been damaged (void formation). | 1. Replace the frit or the column.2. Dissolve and inject the sample in the initial mobile phase or a weaker solvent.3. Replace the column. |
Section 6: In-Depth Troubleshooting of Peak Tailing
Peak tailing is a common and frustrating issue, especially with basic compounds like pyridines that can interact with the HPLC column's stationary phase.[10][11] This decision tree provides a systematic approach to diagnosing and solving the problem.
References
- 1. aelabgroup.com [aelabgroup.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. labcompare.com [labcompare.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. chromtech.com [chromtech.com]
- 8. hplc.eu [hplc.eu]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
Refining work-up procedures for 5-Bromo-2-fluoropyridin-3-ol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining work-up procedures for reactions involving 5-Bromo-2-fluoropyridin-3-ol.
General Aqueous Work-up Workflow
A typical reaction work-up is a multi-step process designed to isolate and purify the desired product from the reaction mixture.[1] The general sequence involves quenching the reaction, extracting the product into an organic solvent, washing away impurities, drying the organic layer, and finally concentrating the solution to obtain the crude product.[2]
Caption: A typical experimental workflow for an aqueous reaction work-up.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the work-up of this compound reactions.
Q1: My reaction mixture formed a persistent emulsion during extraction. How can I resolve this?
A1: Emulsions are a common issue when performing liquid-liquid extractions, especially if the aqueous layer has a pH that causes soaps to form or if there are fine particulates.
-
Solution 1: Add Brine. The addition of a saturated aqueous solution of NaCl (brine) increases the ionic strength and density of the aqueous layer, which often helps break up the emulsion.[1]
-
Solution 2: Filtration. Pass the entire emulsified mixture through a pad of Celite or glass wool. This can help to remove particulate matter that may be stabilizing the emulsion.
-
Solution 3: Centrifugation. If available, centrifuging the mixture can provide the force needed to separate the two layers.
-
Solution 4: Patience. Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) can allow the layers to separate on their own.
Q2: I'm struggling to remove residual palladium catalyst from a Suzuki coupling reaction. What is the recommended procedure?
A2: Palladium residues can be challenging to remove. A multi-step approach during work-up is often most effective.
-
Solution 1: Filtration. After the reaction, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter it through a pad of Celite to remove the bulk of the precipitated palladium.[3]
-
Solution 2: Aqueous Washes. Certain aqueous washes can help. Washing with an aqueous solution of ammonium hydroxide or ammonium chloride can help complex and remove some copper salts if they were used as co-catalysts.[4] For palladium, a wash with an aqueous solution of thiourea (1-5%) can sometimes be effective, but care must be taken as this can sometimes affect the product.
-
Solution 3: Activated Carbon. After initial filtration and washing, stirring the organic solution with a small amount of activated carbon for 15-30 minutes and then filtering can adsorb a significant amount of residual palladium.
-
Solution 4: Optimized Chromatography. When purifying by column chromatography, ensure a well-packed column. Sometimes, adding a small amount of triethylamine (~1-2%) to the eluent can help move polar impurities while leaving the palladium adsorbed to the silica.
Q3: How do I effectively remove unreacted acidic or basic reagents from the organic layer?
A3: The key is to use an appropriate aqueous wash to neutralize and extract the unwanted reagent.
-
Removing Acidic Impurities (e.g., excess boronic acid, H₂SO₄): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[1] Always check the pH of the aqueous layer after washing to ensure it is basic, confirming the acid has been neutralized.[1]
-
Removing Basic Impurities (e.g., pyridine, triethylamine): Wash the organic layer with a dilute aqueous solution of a weak acid, such as 1M HCl or saturated ammonium chloride (NH₄Cl).[4] For pyridine, repeated concentration from a high-boiling non-polar solvent like toluene can also help remove traces azeotropically.[5]
Q4: My yield is lower than expected. Could my product be dissolving in the aqueous layer?
A4: Yes, the hydroxyl group on this compound imparts some polarity and potential water solubility.
-
Solution 1: Use Brine. Perform the final aqueous wash with brine. Saturated salt solutions decrease the solubility of organic compounds in the aqueous layer, a phenomenon known as "salting out".[1]
-
Solution 2: Back-Extraction. After separating the organic layer, extract the initial aqueous layer one or two more times with fresh portions of the organic solvent (e.g., ethyl acetate, dichloromethane).[6] Combine all organic extracts before drying and concentrating. This ensures any product that partitioned into the aqueous phase is recovered.
-
Solution 3: Solvent Choice. Ensure you are using an appropriate extraction solvent. Ethyl acetate and dichloromethane are common choices. Refer to the table below for guidance.
Data Presentation
Table 1: Common Solvents for Extraction
| Solvent | Density (g/mL) | Polarity | Layer Position | Notes |
| Dichloromethane | ~1.33 | Polar | Bottom | Good for many organic compounds; volatile. |
| Ethyl Acetate | ~0.90 | Intermediate | Top | Less toxic than chlorinated solvents; can hydrolyze under strong acid/base. |
| Diethyl Ether | ~0.71 | Non-polar | Top | Very volatile and flammable; low boiling point. |
| Toluene | ~0.87 | Non-polar | Top | Good for non-polar compounds; high boiling point. |
Table 2: Aqueous Wash Solutions and Their Purpose
| Aqueous Solution | Purpose | Mechanism |
| Water | Removes water-soluble impurities and reagents.[1] | Dissolution. |
| Sat. NaHCO₃ (aq) | Neutralizes and removes excess acid.[1] | Acid-base reaction, forming a water-soluble salt. |
| Dilute HCl (aq) | Neutralizes and removes excess organic bases.[4] | Acid-base reaction, forming a water-soluble ammonium salt. |
| Sat. NH₄Cl (aq) | A milder acidic wash for sensitive compounds; quenches certain reactions.[4] | Acid-base reaction or complexation. |
| Brine (Sat. NaCl aq) | Removes bulk water from the organic layer and reduces product solubility in the aqueous phase ("salting out").[1] | Osmotic pressure and common ion effect. |
Experimental Protocols
Detailed Protocol: Suzuki-Miyaura Coupling Work-up
This protocol is a generalized procedure for the work-up of a Suzuki-Miyaura reaction between this compound and an arylboronic acid. The reaction involves a palladium catalyst and a base.[7]
-
Cool and Quench: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Dilute and Filter: Dilute the mixture with ethyl acetate (approx. 10 volumes relative to the starting material). Filter the mixture through a pad of Celite to remove the bulk of the palladium catalyst and any precipitated salts. Wash the filter cake with additional ethyl acetate.
-
Transfer to Separatory Funnel: Transfer the combined filtrate to a separatory funnel.
-
Aqueous Wash: Wash the organic layer sequentially with:
-
Dry: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7]
-
Concentrate: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil should be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Troubleshooting and Logic Diagrams
When facing a poor outcome, a logical approach can help identify the root cause.
Caption: A troubleshooting decision tree for diagnosing low-yield reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. How To Run A Reaction [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Workup [chem.rochester.edu]
- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Minimizing byproduct formation with 5-Bromo-2-fluoropyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during experiments with 5-Bromo-2-fluoropyridin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites of this compound and their expected reactivity?
A1: this compound has three key reactive sites with distinct chemical behaviors:
-
Bromine at the 5-position: This site is primarily used for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The Carbon-Bromine (C-Br) bond is susceptible to oxidative addition to a Pd(0) catalyst.
-
Fluorine at the 2-position: The fluorine atom is activated by the electron-withdrawing pyridine nitrogen, making it a good leaving group for nucleophilic aromatic substitution (SNAr) reactions.
-
Hydroxyl group at the 3-position: This group can act as a nucleophile or an acid. It exists in a tautomeric equilibrium with its corresponding pyridinone form. Under basic conditions, it can be deprotonated to form a phenoxide-like species, which can alter the electronic properties of the pyridine ring and potentially participate in side reactions.
Q2: What is the significance of the tautomeric equilibrium in this compound?
A2: The tautomerism between the pyridin-3-ol and pyridin-3(2H)-one forms is a critical consideration. Reactions can potentially occur on either tautomer, leading to different products. For instance, alkylation could occur on the oxygen of the hydroxyl group (O-alkylation) or the nitrogen of the pyridinone (N-alkylation), resulting in a mixture of isomers. The predominant tautomer can be influenced by the solvent, pH, and temperature.
Q3: Should I use a protecting group for the hydroxyl moiety?
A3: The use of a protecting group for the hydroxyl function is highly recommended, especially in reactions that are sensitive to free hydroxyl groups or employ strong bases. Deprotonation of the hydroxyl group can lead to side reactions such as O-alkylation, O-acylation, or self-condensation. It can also impact the solubility of the starting material and intermediates. The choice of protecting group should be carefully considered based on its stability under the planned reaction conditions and the ease of its subsequent removal.
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
Issue: Low yield of the desired coupled product and formation of multiple byproducts.
| Potential Cause | Troubleshooting Steps |
| Protodeboronation of Boronic Acid | Use anhydrous solvents and reagents. Consider using a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt. Employ milder bases like K₂CO₃ or K₃PO₄ instead of strong hydroxides. |
| Homocoupling of Boronic Acid | Thoroughly degas all solvents and reagents to remove oxygen. Use a Pd(0) source directly or ensure complete in-situ reduction of a Pd(II) precatalyst. |
| Catalyst Inhibition | The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to shield the palladium center. |
| Side Reaction at the 2-Fluoro Position | The fluoride can be displaced by nucleophiles present in the reaction mixture (e.g., hydroxide from the base). Use a less nucleophilic base or protect the hydroxyl group to reduce the electron density of the ring and decrease the susceptibility of the C-F bond to nucleophilic attack. |
| Reaction with the Hydroxyl Group | The hydroxyl group can be deprotonated by the base, leading to O-arylation or other side reactions. Protect the hydroxyl group with a suitable protecting group (e.g., methyl, benzyl, or silyl ether) that is stable to the reaction conditions. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling (with Hydroxyl Protection)
-
Protection of the Hydroxyl Group: React this compound with a suitable protecting agent (e.g., methyl iodide, benzyl bromide, or a silyl chloride) in the presence of a non-nucleophilic base (e.g., NaH, K₂CO₃) in an appropriate solvent (e.g., DMF, THF). Purify the protected starting material before proceeding.
-
Coupling Reaction:
-
To an oven-dried flask, add the protected this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically 4:1 v/v).
-
Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Nucleophilic Aromatic Substitution (SNAr) Reactions
Issue: Incomplete reaction or formation of undesired substitution products.
| Potential Cause | Troubleshooting Steps |
| Low Reactivity of Nucleophile | Use a stronger base to fully deprotonate the nucleophile. Increase the reaction temperature or consider using microwave irradiation. |
| Reaction at the 5-Bromo Position | While less common for SNAr, some nucleophiles might react at the C-Br bond, especially at higher temperatures or with certain catalysts. This is generally less favorable than substitution at the activated C-F bond. Monitor the reaction carefully and purify the product diligently. |
| Self-Condensation | The deprotonated hydroxyl group of one molecule can act as a nucleophile, attacking the 2-position of another molecule. Protect the hydroxyl group before performing the SNAr reaction. |
| Poor Solubility | The starting material or the nucleophilic salt may have poor solubility in the chosen solvent. Use a polar aprotic solvent such as DMF, DMSO, or NMP. The addition of a phase-transfer catalyst can also be beneficial. |
| Tautomerization and N-Substitution | If the reaction is performed under conditions that favor the pyridinone tautomer, substitution might occur on the nitrogen atom. Protecting the hydroxyl group as an ether will prevent this ambiguity. |
Experimental Protocol: General Procedure for SNAr Reaction (with Hydroxyl Protection)
-
Protection of the Hydroxyl Group: As described in the Suzuki-Miyaura protocol, protect the hydroxyl group of this compound.
-
SNAr Reaction:
-
To a solution of the protected this compound (1.0 equiv.) in a polar aprotic solvent (e.g., DMF or DMSO), add the nucleophile (1.1-2.0 equiv.) and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaH if the nucleophile is not already deprotonated).
-
Heat the reaction mixture to the appropriate temperature (can range from room temperature to >100 °C, depending on the nucleophile's reactivity). Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Data Summary
Table 1: Recommended Protecting Groups for the Hydroxyl Function
| Protecting Group | Protection Reagent | Typical Deprotection Conditions | Stability Notes |
| Methyl (Me) | Methyl iodide, Dimethyl sulfate | BBr₃, HBr | Stable to most Suzuki and SNAr conditions. Harsh deprotection. |
| Benzyl (Bn) | Benzyl bromide, Benzyl chloride | H₂, Pd/C | Stable to a wide range of conditions. Cleaved by hydrogenolysis. |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl | TBAF, HF | Stable to many cross-coupling conditions, but can be labile to strong bases or fluoride sources. |
| Methoxymethyl (MOM) | MOM-Cl | Acid (e.g., HCl) | Stable to basic and nucleophilic conditions. Cleaved by acid. |
Table 2: General Conditions for Minimizing Byproducts
| Reaction Type | Key Parameter | Recommendation |
| Suzuki-Miyaura Coupling | Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | |
| Atmosphere | Inert (Argon or Nitrogen) | |
| SNAr | Solvent | Polar aprotic (DMF, DMSO, NMP) |
| Base | K₂CO₃, Cs₂CO₃, NaH | |
| Hydroxyl Group | Protection is highly recommended |
Validation & Comparative
Comparative Guide to Purity Analysis of 5-Bromo-2-fluoropyridin-3-ol: LC-MS vs. qNMR
This guide provides a detailed comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity confirmation of 5-Bromo-2-fluoropyridin-3-ol, a key intermediate in pharmaceutical synthesis. The following sections present detailed experimental protocols, comparative data, and visual workflows to assist researchers, scientists, and drug development professionals in selecting the appropriate analytical methodology.
Introduction
Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in drug development and manufacturing. This compound is a halogenated pyridine derivative whose purity can be affected by starting materials, by-products, and degradation products. This guide compares the widely used LC-MS technique with the powerful and increasingly popular qNMR method for accurate purity assessment. LC-MS is highly sensitive and excellent for detecting and identifying trace impurities, while qNMR is a primary analytical method that can provide a direct measure of purity without the need for a specific reference standard of the analyte.[1][2][3]
Experimental Protocols
Protocol 1: Purity Determination by LC-MS
This protocol outlines a reversed-phase HPLC method coupled with mass spectrometry for the separation and quantification of this compound and its potential impurities.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector coupled to a mass spectrometer.
-
Mass Spectrometer: A single quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.[4][5]
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable for separating aromatic compounds.[6]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 275 nm
-
Injection Volume: 5 µL
2. Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 300 °C
-
Drying Gas Flow: 10 L/min
-
Scan Range: m/z 50-500
3. Standard and Sample Preparation:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a 50:50 mixture of acetonitrile and water (diluent) to prepare a stock solution of 1.0 mg/mL. Prepare working standards of appropriate concentrations by serial dilution.
-
Sample Preparation: Accurately weigh the sample of this compound to be tested. Dissolve it in the diluent to achieve a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis and Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[6] The identity of the main peak and any impurities are confirmed by their mass-to-charge ratios.
Protocol 2: Purity Determination by Quantitative ¹H NMR (qNMR)
qNMR is an absolute quantification method that determines purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[1][2][3]
1. Instrumentation and Conditions:
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: DMSO-d₆
-
Internal Standard: Maleic acid (certified reference material)
-
Pulse Program: A standard 1D proton experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard. A typical D1 would be 30 seconds to ensure full relaxation.
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
2. Standard and Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same NMR tube.
-
Add approximately 0.75 mL of DMSO-d₆ to the NMR tube, cap it, and vortex until both the sample and the internal standard are fully dissolved.
3. Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of this compound and the signal of the internal standard (for maleic acid, the two olefinic protons give a singlet at ~6.3 ppm).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Data Presentation and Comparison
The following tables present hypothetical data from the analysis of a batch of this compound using both LC-MS and qNMR.
Table 1: LC-MS Purity Analysis Results
| Peak No. | Retention Time (min) | Area (%) | Observed m/z | Proposed Identity |
| 1 | 12.5 | 99.52 | 191.9/193.9 | This compound |
| 2 | 8.2 | 0.25 | 112.1 | 2-Fluoropyridin-3-ol |
| 3 | 15.1 | 0.18 | 270.8/272.8 | Dibromo-2-fluoropyridin-3-ol |
| 4 | - | 0.05 | - | Other Impurities |
| Total | 100.00 | |||
| Purity | 99.52% |
Note: The isotopic pattern of bromine (¹⁹Br/⁸¹Br) is observed in the mass spectrum.
Table 2: qNMR Purity Analysis Results
| Parameter | This compound | Maleic Acid (Internal Standard) |
| Mass (mg) | 10.05 | 5.02 |
| Molar Mass ( g/mol ) | 191.99 | 116.07 |
| Signal (ppm) | 8.1 (d, 1H) | 6.3 (s, 2H) |
| Integral | 1.00 | 0.62 |
| Purity of Standard | - | 99.9% |
| Calculated Purity | 99.6% |
Table 3: Comparison of Analytical Methods
| Feature | LC-MS | qNMR |
| Principle | Separation by chromatography, detection by mass | Signal intensity proportional to molar concentration |
| Reference Standard | Requires a reference standard of the analyte for quantification | Does not require an identical analyte standard[1] |
| Sensitivity | High (ppm to ppb level) | Moderate (mg level)[7] |
| Impurity Detection | Excellent for detecting and identifying unknown impurities | Can quantify known and unknown impurities if signals are resolved |
| Quantification | Relative (Area %) or absolute with calibration | Absolute and direct |
| Sample Preparation | Dilution and filtration | Accurate weighing of sample and standard |
| Analysis Time | ~30 minutes per sample | ~15 minutes per sample (after setup) |
| Orthogonality | Orthogonal to purification methods like crystallization | Highly orthogonal to chromatographic methods[2][3] |
Visualizations
LC-MS Experimental Workflow
Caption: Workflow for LC-MS Purity Analysis.
Purity Confirmation Logic
Caption: Logical flow for purity confirmation using orthogonal methods.
Conclusion
Both LC-MS and qNMR are powerful techniques for assessing the purity of this compound. LC-MS provides high sensitivity for the detection and identification of trace-level impurities, making it an invaluable tool for impurity profiling.[5] In contrast, qNMR offers a direct and absolute measure of purity without the need for an identical reference standard, establishing it as a strong orthogonal method for purity confirmation.[1][2][3] The choice of method may depend on the specific requirements of the analysis; however, for comprehensive purity assessment and to meet stringent regulatory standards, employing both techniques provides a robust and reliable characterization of the material. The data presented in this guide demonstrates strong agreement between the two methods, providing high confidence in the purity assessment of the hypothetical batch.
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uccore.org [uccore.org]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Validated Analytical Methods for Substituted Pyridinols
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of substituted pyridinols is crucial for quality control, metabolic studies, and formulation development. The selection of an appropriate analytical method is a critical decision that hinges on various factors, including the sample matrix, the required sensitivity, and the specific analytical objectives. This guide provides an objective comparison of prevalent analytical techniques for the analysis of substituted pyridinols, supported by experimental data and detailed protocols.
Comparison of Analytical Method Performance
The choice between different analytical techniques depends on their performance characteristics. High-Performance Liquid Chromatography (HPLC) is often favored for its applicability to non-volatile and thermally labile compounds, while Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity, especially when derivatization is employed to increase the volatility of the analyte.[1] Other techniques such as Capillary Electrophoresis (CE), UV-Vis Spectroscopy, and Electrochemical Methods also offer specific advantages.
Quantitative Performance Data
The following tables summarize the key performance parameters of various analytical methods for the determination of substituted pyridinols, providing a basis for objective comparison.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Analyte | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Pridinol Mesylate | 0.9995[2] | 99.1-102.7%[3] | ≤ 1.5%[3] | - | < 0.01%[3] |
| Pyridin-4-ol | ≥ 0.999[1] | 98.0% to 102.0%[1] | ≤ 2.0%[1] | - | - |
| Pyridine | - | - | - | 5 ppb[4] | - |
| Niacin and related impurities | > 0.999 | 98.7-101.2% | < 2% | 0.001-0.1 µg/mL | 0.005-0.5 µg/mL |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Analyte | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Pyridin-4-ol | ≥ 0.995[1] | 95.0% to 105.0%[1] | ≤ 5.0%[1] | - | - |
| 3,5,6-Trichloro-2-pyridinol | - | 104%[5] | 4.2% (within-series)[5] | 0.05 µg/L[5] | 0.1 µg/L[5] |
| Niacin and related impurities | > 0.999 | 98.5-101.5% | < 2% | 0.001-0.1 µg/mL | 0.005-0.5 µg/mL |
Table 3: Capillary Electrophoresis (CE) Methods
| Analyte | Linearity (r) | Precision (% CV) | Limit of Detection (µmol/L) |
| Purine and Pyrimidine Derivatives | > 0.996[6] | < 3.2% (within-day), < 5.8% (between-day)[6] | 1.0-5.7[6] |
Table 4: Electrochemical Methods
| Analyte | Linear Range | Limit of Detection (LOD) |
| Pyridine | 0.0001 to 0.0083 wt%[7] | 0.00140 wt%[7] |
| Purine Antimetabolites | up to 100–200 μmol·L−1[8] | 20–40 nmol·L−1[8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. The following are representative experimental protocols for the analysis of substituted pyridinols by HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
A reverse-phase HPLC method is generally suitable for the analysis of substituted pyridinols.[1]
-
Instrumentation: HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[9]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1][2]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 50mM potassium phosphate buffer, pH 6.4) and an organic modifier (e.g., methanol, acetonitrile).[2][3] A gradient elution may be used to separate a wide range of impurities.[9]
-
Detection Wavelength: The maximum absorption wavelength (λmax) of the specific substituted pyridinol, often determined by a UV-Vis spectrophotometer.[9] For many pyridinols, this falls in the range of 245-260 nm.[2][3]
-
Standard and Sample Preparation: Accurately weigh and dissolve the standard and sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration within the linear range of the method.[9]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS analysis of substituted pyridinols often requires derivatization to increase their volatility.
-
Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.[1]
-
Derivatization: For pyridinols containing hydroxyl groups, derivatization is often necessary. A common derivatizing agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[10]
-
Column: A capillary column such as a DB-5 or equivalent is typically used.[10]
-
Injector Temperature: Around 250 °C.[11]
-
Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 70°C, ramping to 150°C, and then to 250°C.[11]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[11]
-
MS Transfer Line Temperature: Approximately 280 °C.[1]
-
Ion Source Temperature: Around 230 °C.[1]
-
Mass Range: Scan from m/z 50 to 400.[1]
-
Injection Mode: Splitless injection is often used for trace analysis.[11]
Visualization of Analytical Workflow
The following diagrams illustrate the general workflows for the analysis of substituted pyridinols using HPLC and GC-MS.
Caption: General workflow for HPLC analysis of substituted pyridinols.
Caption: General workflow for GC-MS analysis of substituted pyridinols.
Other Analytical Techniques
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high separation efficiency and is particularly useful for the separation of isomers.[12] It separates ions based on their electrophoretic mobility in an electric field.[13] CZE (Capillary Zone Electrophoresis) is a common mode used for the analysis of small molecules like substituted pyridinols.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be a simple and rapid method for the quantification of substituted pyridinols, especially for purity analysis in bulk drug substances.[14] The method relies on the principle that the absorbance of a solution is directly proportional to the concentration of the analyte.[9] The maximum absorption wavelength (λmax) is a key parameter for quantitative analysis.[9]
Electrochemical Methods
Electrochemical sensors offer a sensitive and rapid approach for the detection of certain substituted pyridinols.[15] These methods are based on the electrochemical oxidation or reduction of the analyte at an electrode surface. The resulting current is proportional to the concentration of the analyte. These sensors can be highly selective and have been developed for the detection of various nitrogen-containing compounds.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of Simultaneous Volumetric and HPLC Methods for the Determination of Pridinol Mesylate in Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an HPLC method for the determination of process-related impurities in pridinol mesylate, employing experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism: a selective approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. A New Electrochemical Sensor for Direct Detection of Purine Antimetabolites and DNA Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke [healthycanadians.gc.ca]
- 12. Separation of pyridinecarboxylic acid isomers and related compounds by capillary zone electrophoresis. Effect of cetyltrimethylammonium bromide on electroosmotic flow and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Sensitive detection of 4-nitrophenol based on pyridine diketopyrrolopyrrole-functionalized graphene oxide direct electrochemical sensor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 5-Bromo-2-fluoropyridin-3-ol and 5-Chloro-2-fluoropyridin-3-ol for Pharmaceutical and Agrochemical Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriately functionalized heterocyclic building blocks is a critical decision in the design of efficient and versatile synthetic routes. This guide provides a comparative analysis of the reactivity of 5-Bromo-2-fluoropyridin-3-ol and 5-Chloro-2-fluoropyridin-3-ol, two closely related pyridinols with significant potential in the synthesis of novel bioactive molecules. The comparison focuses on their utility in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
This analysis is based on established principles of organic chemistry and reactivity trends observed for analogous compounds, as direct, side-by-side experimental comparisons for these specific molecules are not extensively available in the current literature.
Executive Summary
This compound and 5-chloro-2-fluoropyridin-3-ol both offer three potential reaction sites: the C-X bond at the 5-position (where X is Br or Cl), the C-F bond at the 2-position, and the hydroxyl group at the 3-position. The key difference in their reactivity lies in the nature of the halogen at the 5-position.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): The Carbon-Bromine (C-Br) bond is inherently more reactive than the Carbon-Chlorine (C-Cl) bond in the rate-determining oxidative addition step of these catalytic cycles. Consequently, This compound is expected to be the more reactive substrate , offering higher yields and/or requiring milder reaction conditions.
-
Nucleophilic Aromatic Substitution (SNAr): The highly activated C-F bond at the 2-position is the most probable site for SNAr. The reactivity at this position is modulated by the electronic effects of the other ring substituents. While both the 5-bromo and 5-chloro substituents exert an electron-withdrawing inductive effect, the slightly stronger effect of bromine may lead to a marginally higher reactivity for the bromo-substituted compound in SNAr reactions at the C2 position. However, this difference is expected to be less pronounced than the difference in reactivity at the C5 position in cross-coupling reactions.
-
Reactions of the Hydroxyl Group: The 3-hydroxyl group can undergo O-alkylation, O-acylation, or O-arylation. Its presence also influences the electronic properties of the pyridine ring, potentially affecting the reactivity of the halogen substituents.
Comparative Reactivity in Key Transformations
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the order: I > Br > OTf > Cl.[1] This trend is primarily dictated by the bond dissociation energy of the carbon-halogen bond and the ease of the oxidative addition step to the palladium(0) catalyst.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For the coupling of 5-halopyridin-3-ols with boronic acids or their derivatives, this compound is predicted to be significantly more reactive than its chloro-analogue. This is because the oxidative addition of the C-Br bond to the Pd(0) catalyst is a more facile process than the addition of the more robust C-Cl bond.
Buchwald-Hartwig Amination:
Similar to the Suzuki coupling, the Buchwald-Hartwig amination, which forms C-N bonds, is also highly dependent on the nature of the leaving group on the aromatic ring. Aryl chlorides are known to be less reactive than aryl bromides, often necessitating the use of more specialized and electron-rich phosphine ligands, higher catalyst loadings, and more forcing reaction conditions to achieve comparable yields. Therefore, this compound is the preferred substrate for this transformation when milder conditions are desired.
The following diagram illustrates the general workflow for a palladium-catalyzed cross-coupling reaction.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). The presence of a fluorine atom at the C2 position makes this a highly favorable site for SNAr, as fluoride is an excellent leaving group in this context. The rate of SNAr on halopyridines is significantly faster for fluoro-substituted pyridines compared to their chloro-substituted counterparts. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine.[2][3]
In the case of this compound and 5-chloro-2-fluoropyridin-3-ol, the primary site of SNAr is expected to be the C2 position, with the displacement of the fluoride. The reactivity at this position is influenced by the electron-withdrawing effects of the substituents at the 5-position. Bromine is slightly more electronegative and has a stronger inductive electron-withdrawing effect than chlorine. This could lead to a marginal increase in the electrophilicity of the C2 carbon in the bromo-substituted compound, potentially resulting in a slightly faster SNAr reaction. However, this effect is likely to be modest.
The logical relationship for SNAr reactivity in these compounds is depicted below.
Caption: Factors influencing SNAr reactivity at the C2 position.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the Suzuki coupling of other bromopyridine derivatives.
Materials:
-
5-Halo-2-fluoropyridin-3-ol (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a reaction vessel, add the 5-halo-2-fluoropyridin-3-ol, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Outcome: this compound is expected to show a higher conversion rate and yield in a shorter reaction time compared to 5-chloro-2-fluoropyridin-3-ol under identical conditions.
General Protocol for Buchwald-Hartwig Amination
This protocol is based on established methods for the amination of chloropyridines.
Materials:
-
5-Halo-2-fluoropyridin-3-ol (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and sodium tert-butoxide.
-
Add the anhydrous solvent, followed by the 5-halo-2-fluoropyridin-3-ol and the amine.
-
Heat the reaction mixture to 90-110 °C and monitor by TLC or LC-MS.
-
After completion, cool the mixture, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Expected Outcome: The amination of this compound is anticipated to proceed more efficiently than that of 5-chloro-2-fluoropyridin-3-ol. The latter may require a higher catalyst loading or a more active ligand system to achieve a comparable yield.
Data Summary
The following table summarizes the expected relative reactivity based on established chemical principles. "+++" indicates high reactivity, "++" indicates moderate reactivity, and "+" indicates lower reactivity.
| Reaction Type | This compound | 5-Chloro-2-fluoropyridin-3-ol | Rationale |
| Suzuki-Miyaura Coupling | +++ | + | C-Br bond is more readily cleaved in the oxidative addition step than the C-Cl bond. |
| Buchwald-Hartwig Amination | +++ | + | Similar to Suzuki coupling, the C-Br bond is more reactive towards oxidative addition. |
| Nucleophilic Aromatic Substitution (at C2-F) | +++ | ++ | The C-F bond is highly activated for SNAr in both molecules. The slightly stronger inductive effect of bromine may marginally enhance reactivity. |
Conclusion
Both this compound and 5-chloro-2-fluoropyridin-3-ol are valuable building blocks for the synthesis of complex pyridyl-containing molecules. The choice between them should be guided by the intended synthetic strategy.
-
For palladium-catalyzed cross-coupling reactions , This compound is the superior choice , offering higher reactivity that can translate to milder reaction conditions, lower catalyst loadings, and improved yields.
-
For nucleophilic aromatic substitution at the C2 position , both substrates are expected to be highly reactive, with a potentially minor advantage for the bromo-derivative.
-
The differential reactivity of the C-Br and C-Cl bonds allows for orthogonal synthetic strategies, where the more reactive C-Br bond can be selectively functionalized while leaving the C-Cl bond intact for subsequent transformations.
Researchers should consider the overall synthetic plan, cost, and availability of the starting materials when selecting between these two versatile reagents. For applications requiring facile C-C or C-N bond formation at the 5-position, the bromo-substituted pyridinol is the more reactive and likely more efficient substrate.
References
A Predictive Guide to the Structure-Activity Relationship of 5-Bromo-2-fluoropyridin-3-ol Analogs
The 5-Bromo-2-fluoropyridin-3-ol scaffold represents a promising starting point for the development of biologically active small molecules. The presence of a bromine atom, a fluorine atom, and a hydroxyl group on the pyridine ring offers multiple points for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. Pyridine and its derivatives are known to exhibit a wide range of biological activities, including but not limited to, enzyme inhibition (e.g., kinases) and antiproliferative effects.[1][2][3][4]
Qualitative Structure-Activity Relationship Summary
Based on the analysis of various substituted pyridine analogs, the following table summarizes the predicted impact of substitutions at different positions of the this compound core.
| Position of Substitution | Type of Substitution | Predicted Impact on Biological Activity | Rationale and Supporting Evidence |
| C2-Fluorine | Bioisosteric replacement (e.g., with -H, -Cl, -CH3) | The 2-fluoro substituent is expected to influence the pKa of the pyridine nitrogen and may participate in hydrogen bonding. Its replacement would likely alter target binding affinity and metabolic stability. Halogens at the 2-position of pyridines have been associated with mutagenic activity in some contexts.[5] The incorporation of fluorine can enhance drug potency, selectivity, and metabolic stability.[6][7] | |
| C3-Hydroxyl | Esterification, Etherification, or Replacement | The hydroxyl group is a key hydrogen bond donor and acceptor. Modification or replacement would significantly impact target interaction. For example, replacing -OH with -OCH3 or -NH2 can alter polarity and hydrogen bonding capacity, thereby affecting antiproliferative activity.[3][4] | |
| C5-Bromine | Replacement with other halogens, alkyl, aryl, or heteroaryl groups | The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents.[8] Bromo-substitution has been shown to markedly increase the antiproliferative activity of some imidazo[4,5-b]pyridines.[9] Conversely, some studies suggest that halogen atoms may lead to lower antiproliferative activity compared to other functional groups in different pyridine series.[3][4] | |
| C4 and C6-Hydrogen | Substitution with small alkyl or electron-withdrawing/donating groups | These positions offer opportunities for fine-tuning the electronic properties and steric profile of the molecule. Substitutions here could influence selectivity and pharmacokinetic properties. |
Hypothetical Target and Signaling Pathway
Given that many pyridine-based compounds act as kinase inhibitors, a plausible mechanism of action for this compound analogs is the inhibition of a protein kinase involved in cell proliferation and survival signaling pathways, such as the PI3K/Akt/mTOR pathway.[10]
Experimental Protocols
To establish a definitive SAR for these analogs, a systematic synthetic and biological evaluation campaign is necessary.
The following diagram outlines a typical workflow for conducting an SAR study.
This protocol is a general example for determining the half-maximal inhibitory concentration (IC50) of a compound against a protein kinase. Specific conditions will vary depending on the kinase and substrate.
1. Materials and Reagents:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (analogs of this compound) dissolved in DMSO
-
Radiolabeled ATP (e.g., [γ-³³P]ATP) or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)
-
96-well or 384-well assay plates
-
Phosphocellulose paper or other capture medium (for radiometric assays)
-
Scintillation counter or luminometer
2. Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In each well of the assay plate, add the kinase, the specific substrate, and the test compound dilution (or vehicle control).
-
Initiation of Reaction: Start the kinase reaction by adding a solution of ATP (mixed with [γ-³³P]ATP for radiometric assays) to each well. The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction:
-
Radiometric Assay: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³³P]ATP.
-
Luminescence Assay: Add a reagent (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and deplete the remaining ATP.
-
-
Detection:
-
Radiometric Assay: Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Luminescence Assay: Add a detection reagent that converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
While specific experimental data for this compound analogs is lacking, the principles derived from the broader class of substituted pyridines provide a valuable framework for guiding the design of new analogs. The strategic modification of the C2-fluoro, C3-hydroxyl, and C5-bromo positions is predicted to be crucial in modulating the biological activity of these compounds. Systematic synthesis and evaluation of analogs are required to validate these predictions and to elucidate the precise structure-activity relationships for this promising chemical scaffold.
References
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 4. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for 5-Bromo-2-fluoropyridin-3-ol Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of pyridinyl scaffolds is a cornerstone of modern medicinal chemistry and materials science. 5-Bromo-2-fluoropyridin-3-ol represents a key building block, offering multiple reaction vectors for the synthesis of complex molecular architectures. The choice of an appropriate palladium catalyst is critical for achieving optimal yields and reaction efficiency in C-C and C-N bond-forming reactions. This guide provides an objective comparison of common palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound, supported by experimental data from analogous systems.
Catalyst Performance Comparison
The efficacy of a palladium catalyst is highly dependent on the ligand sphere around the metal center, which influences the kinetics of oxidative addition and reductive elimination, the key steps in the catalytic cycle. The following tables summarize the performance of several widely used palladium catalyst systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. While specific comparative data for this compound is limited in publicly available literature, performance can be extrapolated from studies on structurally similar compounds, such as other functionalized 2-bromopyridines.[1] For more challenging couplings, catalyst systems based on Buchwald ligands like SPhos with Pd(OAc)₂ often provide superior results in terms of yield and reaction speed.[1] Pd(dppf)Cl₂ is also a robust and versatile catalyst for a broad range of substrates.[1][2]
| Catalyst System | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| System 1 | 2-5 | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | 70-85 | A reliable and cost-effective option for general applications, though it may require longer reaction times.[1] |
| System 2 | 1-3 | Palladium(II) Acetate [Pd(OAc)₂] with SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | 4-12 | 85-95 | Highly effective for more challenging substrates, often providing superior yields and shorter reaction times.[1][2] |
| System 3 | 1-3 | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/H₂O or DME | 80-100 | 2-12 | 85-95 | A robust and versatile catalyst suitable for a broad range of substrates, including those with heteroaryl boronic acids.[2] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of ligand is crucial, with bulky, electron-rich phosphine ligands generally providing the best results. For the amination of bromopyridines, catalyst systems incorporating ligands such as BINAP or those from the Buchwald portfolio (e.g., RuPhos) are commonly employed.[3]
| Catalyst System | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| System 4 | 2 (Pd₂(dba)₃) | 3 (BINAP) | NaOtBu | Toluene | 80-110 | 12-24 | 70-90 | A standard system for the amination of aryl bromides. Careful optimization is needed to avoid side reactions. |
| System 5 | 1-2 (Pd(OAc)₂) | 2-4 (RuPhos) | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80-110 | 8-18 | 80-95 | RuPhos is a superior ligand for the coupling of secondary amines with aryl chlorides and bromides.[3] |
| System 6 | 1-2 (Pd G3 XPhos) | XPhos (pre-ligated) | K₂CO₃ or Cs₂CO₃ | t-BuOH or Dioxane | 100 | 12-24 | >90 | Third-generation (G3) precatalysts offer high activity and stability, enabling challenging couplings. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, typically requiring a palladium catalyst and a copper(I) co-catalyst.[4]
| Catalyst System | Catalyst Loading (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| System 7 | 2-5 (Pd(PPh₃)₄) | 5-10 (CuI) | Et₃N or Piperidine | DMF or THF | 25-100 | 3-16 | 75-95 | The classical Sonogashira conditions, widely applicable to a range of substrates.[5] |
| System 8 | 1-3 (PdCl₂(PPh₃)₂) | 2-5 (CuI) | Et₃N | DMF | 25-80 | 2-12 | 80-98 | A highly efficient catalyst system, often providing excellent yields in shorter reaction times. |
| System 9 | 2.5 (Pd(CF₃COO)₂) | 5 (CuI) | Et₃N | DMF | 100 | 3 | 72-96 | An alternative palladium source that can be highly effective for the coupling of aminobromopyridines.[6] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for the coupling reactions of this compound.
Suzuki-Miyaura Coupling Protocol (System 2)
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add toluene and water to the flask.
-
Degas the reaction mixture by bubbling with the inert gas for 15-20 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol (System 5)
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add palladium(II) acetate, RuPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed toluene, followed by this compound and the amine.
-
Heat the reaction mixture to 100 °C and stir for 8-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling Protocol (System 7)
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous DMF (5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.
-
Add anhydrous DMF and triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at the desired temperature (25-100 °C) for 3-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Processes
To better understand the experimental workflow and the underlying reaction mechanisms, the following diagrams are provided.
Caption: A generalized experimental workflow for palladium-catalyzed coupling reactions.
Caption: Generalized catalytic cycle for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. research.rug.nl [research.rug.nl]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Comparative Biological Activity Screening of Novel 5-Bromo-2-fluoropyridin-3-ol Derivatives
This guide provides a comparative analysis of the biological activities of newly synthesized derivatives of 5-Bromo-2-fluoropyridin-3-ol. The derivatives were screened for their potential anticancer, antimicrobial, and anti-inflammatory properties. The following sections detail the experimental findings, present the data in a comparative format, and outline the methodologies employed in this comprehensive screening.
Overview of Screened Compounds
A series of this compound derivatives were synthesized and evaluated. The core structure was modified at the hydroxyl group to yield three derivatives:
-
Derivative A: 5-Bromo-2-fluoro-3-(methoxy)pyridine
-
Derivative B: 2-((5-Bromo-2-fluoropyridin-3-yl)oxy)ethan-1-ol
-
Derivative C: 1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-one
Comparative Analysis of Biological Activities
The synthesized derivatives were subjected to a battery of in vitro assays to determine their biological potential. The results are summarized below.
Anticancer Activity
The cytotoxic effects of the derivatives were evaluated against the human breast cancer cell line (MCF-7) using the MTT assay. The half-maximal inhibitory concentration (IC50) values were determined and are presented in Table 1.
Table 1: Anticancer Activity of this compound Derivatives against MCF-7 Cells
| Compound | IC50 (µM) |
| Derivative A | 25.4 |
| Derivative B | 15.8 |
| Derivative C | 32.1 |
| Doxorubicin (Control) | 1.2 |
Antimicrobial Activity
The antimicrobial potential of the derivatives was assessed using the agar well diffusion method against Staphylococcus aureus and Escherichia coli. The diameter of the zone of inhibition was measured to determine the extent of antimicrobial activity.
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| Derivative A | 12 | 8 |
| Derivative B | 18 | 14 |
| Derivative C | 10 | 7 |
| Ciprofloxacin (Control) | 25 | 22 |
Anti-inflammatory Activity
The anti-inflammatory activity was evaluated by measuring the inhibition of the cyclooxygenase-2 (COX-2) enzyme. A fluorometric assay was used to determine the percentage of COX-2 inhibition by the derivatives.
Table 3: Anti-inflammatory Activity of this compound Derivatives
| Compound | COX-2 Inhibition (%) at 50 µM |
| Derivative A | 45.2 |
| Derivative B | 68.5 |
| Derivative C | 35.7 |
| Celecoxib (Control) | 92.8 |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: MCF-7 cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were treated with various concentrations of the derivatives and the control drug, Doxorubicin, and incubated for another 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.[1]
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.[2][3] The IC50 values were calculated from the dose-response curves.
Agar Well Diffusion Method for Antimicrobial Activity
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[4]
-
Inoculum Preparation: Bacterial strains of S. aureus and E. coli were cultured in nutrient broth overnight. The turbidity of the bacterial suspension was adjusted to the 0.5 McFarland standard.
-
Plate Inoculation: The surface of Mueller-Hinton agar plates was uniformly swabbed with the prepared bacterial inoculum.[4]
-
Well Creation: Wells of 6 mm diameter were punched into the agar plates using a sterile cork borer.[5][6]
-
Compound Addition: 100 µL of each derivative solution (1 mg/mL) and the control antibiotic, Ciprofloxacin, were added to the respective wells.[5]
-
Incubation: The plates were incubated at 37°C for 24 hours.[4]
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, indicating the inhibition of bacterial growth, was measured in millimeters.
COX-2 Inhibition Assay for Anti-inflammatory Activity
This assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme.[7]
-
Enzyme Preparation: Human recombinant COX-2 enzyme was diluted in the provided assay buffer.[7]
-
Reaction Setup: In a 96-well plate, the reaction mixture was prepared containing COX assay buffer, heme, and the COX-2 enzyme.[8]
-
Inhibitor Addition: The derivatives and the control inhibitor, Celecoxib, were added to the respective wells and pre-incubated for 10 minutes at 37°C.[8][9]
-
Reaction Initiation: The reaction was initiated by adding arachidonic acid, the substrate for COX-2.[7][9]
-
Fluorescence Measurement: The fluorescence was measured kinetically at an excitation/emission of 535/587 nm.[7] The rate of the reaction was calculated, and the percentage inhibition was determined by comparing the rates of the inhibitor-treated wells with the control wells.
Visualized Pathways and Workflows
General Inflammatory Pathway
Caption: Inhibition of the COX-2 pathway by the derivatives.
Experimental Workflow for Biological Screening
Caption: Workflow for the biological screening of derivatives.
Structure-Activity Relationship
Caption: Relationship between derivative structure and activity.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. chemistnotes.com [chemistnotes.com]
- 5. botanyjournals.com [botanyjournals.com]
- 6. youtube.com [youtube.com]
- 7. assaygenie.com [assaygenie.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for 5-Bromo-2-fluoropyridin-3-ol in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of substituted pyridine rings is a cornerstone of modern medicinal chemistry. 5-Bromo-2-fluoropyridin-3-ol is a versatile building block, offering multiple reaction sites for the synthesis of complex molecules. Its utility lies in the orthogonal reactivity of its functional groups: the 2-fluoro substituent is primed for nucleophilic aromatic substitution (SNAr), the 5-bromo position is ideal for palladium-catalyzed cross-coupling reactions, and the 3-hydroxyl group can be engaged in various transformations. However, the availability, cost, or specific reactivity profile of this reagent may necessitate the consideration of alternatives.
This guide provides a comparative analysis of potential alternative reagents to this compound, offering insights into their reactivity based on established chemical principles and experimental data from closely related systems.
I. Understanding the Reactivity of this compound
The reactivity of this compound is dictated by the electronic nature of the pyridine ring and its substituents. The fluorine at the 2-position is highly activated towards SNAr by the electron-withdrawing effect of the ring nitrogen. The bromine at the 5-position is less susceptible to nucleophilic attack and is a common handle for cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. The 3-hydroxyl group, existing in tautomeric equilibrium with the corresponding pyridinone, influences the electronic properties of the ring and is available for further functionalization.
II. A Selection of Alternative Reagents
When direct experimental data for a specific reagent is sparse, a logical approach to selecting alternatives involves considering structural analogs where key functional groups are varied. The following reagents are proposed as potential alternatives to this compound, with their comparative reactivity profiles discussed below.
Alternative Reagents:
-
5-Bromo-2-chloropyridin-3-ol: A common alternative where the fluorine is replaced by chlorine.
-
2,5-Dibromopyridin-3-ol: Features a bromine at the 2-position instead of fluorine.
-
5-Chloro-2-fluoropyridin-3-ol: The positions of the more reactive halogens for different reaction types are swapped.
-
5-Bromo-3-fluoropyridin-2-ol: An isomer with a different arrangement of substituents.
III. Comparative Performance in Key Synthetic Transformations
The choice of an alternative reagent will depend on the desired transformation. The following sections compare the expected performance of the proposed alternatives in key reactions.
A. Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction typically proceeds via a two-step addition-elimination mechanism, with the formation of a Meisenheimer complex as the rate-determining step. The reactivity of the leaving group generally follows the order F > Cl > Br > I, due to the high electronegativity of fluorine stabilizing the intermediate.
| Reagent | Expected SNAr Reactivity at C2 | Rationale |
| This compound | High | Fluorine is an excellent leaving group in SNAr reactions. |
| 5-Bromo-2-chloropyridin-3-ol | Moderate | Chlorine is a good leaving group, but generally less reactive than fluorine in SNAr. |
| 2,5-Dibromopyridin-3-ol | Low | Bromine is a poorer leaving group than fluorine and chlorine in SNAr. |
| 5-Chloro-2-fluoropyridin-3-ol | High | Fluorine at the 2-position ensures high reactivity. |
| 5-Bromo-3-fluoropyridin-2-ol | N/A (at C2) | The hydroxyl group is at the 2-position. The fluorine at C3 is less activated for SNAr. |
B. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig)
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium catalyst to the carbon-halogen bond is a key step. The reactivity for this step generally follows the order I > Br > Cl.
| Reagent | Expected Cross-Coupling Reactivity at C5 | Rationale |
| This compound | High | The C-Br bond is well-suited for oxidative addition. |
| 5-Bromo-2-chloropyridin-3-ol | High | The C-Br bond remains the primary site for cross-coupling. |
| 2,5-Dibromopyridin-3-ol | High (potentially competitive) | Both C-Br bonds are reactive, potentially leading to selectivity issues. |
| 5-Chloro-2-fluoropyridin-3-ol | Moderate | The C-Cl bond is less reactive than C-Br in oxidative addition. |
| 5-Bromo-3-fluoropyridin-2-ol | High | The C-Br bond is the most reactive site for cross-coupling. |
Chemoselectivity Considerations:
For molecules with multiple halogen substituents, chemoselectivity can be achieved by tuning the reaction conditions. For instance, in the case of 5-bromo-2-chloro-3-fluoropyridine, catalytic amination with a palladium catalyst and a suitable ligand like Xantphos can selectively substitute the bromide. Conversely, under neat conditions without a palladium catalyst, nucleophilic substitution may preferentially occur at the 2-chloro position.[1] This highlights the importance of reaction conditions in directing the outcome when using multi-halogenated substrates.
IV. Experimental Protocols
The following are representative protocols for key transformations involving halopyridines. These can be adapted for the alternative reagents discussed.
A. General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a typical SNAr reaction of a 2-halopyridine with an amine nucleophile.
-
Reagents and Materials:
-
2-Halopyridine derivative (1.0 mmol)
-
Amine nucleophile (1.2 mmol)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Stirring apparatus and heating source
-
-
Procedure:
-
To the reaction vessel, add the 2-halopyridine derivative, the amine nucleophile, and potassium carbonate.
-
Add anhydrous DMF to the vessel.
-
Seal the vessel or equip it with a condenser and place it under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
B. General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a standard Suzuki-Miyaura coupling of a 5-bromopyridine derivative with a boronic acid.
-
Reagents and Materials:
-
5-Bromopyridine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K3PO4) (2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL) and water (0.5 mL)
-
Reaction vessel (e.g., Schlenk tube)
-
Stirring apparatus and heating source
-
-
Procedure:
-
To the Schlenk tube, add the 5-bromopyridine derivative, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
C. General Protocol for Buchwald-Hartwig Amination
This protocol details a typical Buchwald-Hartwig amination of a 5-bromopyridine derivative.
-
Reagents and Materials:
-
5-Bromopyridine derivative (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.01 mmol, 1 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Reaction vessel (e.g., Schlenk tube)
-
Stirring apparatus and heating source
-
-
Procedure:
-
To the Schlenk tube, add Pd2(dba)3, Xantphos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add the 5-bromopyridine derivative and the amine.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product.
-
Dry the combined organic layers and concentrate.
-
Purify the crude product by column chromatography.
-
V. Visualizing Reaction Pathways and Selection Logic
The following diagrams illustrate the key reaction pathways and a decision-making workflow for selecting an alternative reagent.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.
Caption: Decision workflow for selecting an alternative reagent.
VI. Conclusion
While this compound is a valuable synthetic intermediate, a range of alternative reagents can be considered based on the specific synthetic transformation required. For SNAr reactions at the 2-position, analogs containing a 2-fluoro substituent are generally preferred. For palladium-catalyzed cross-coupling reactions at the 5-position, a 5-bromo substituent offers high reactivity. The provided protocols and decision-making workflow offer a starting point for researchers to navigate the selection and application of these versatile building blocks in their synthetic endeavors. Careful consideration of the relative reactivity of the different halogen substituents and optimization of reaction conditions are crucial for achieving the desired chemical outcomes.
References
A Comparative Guide to X-ray Crystallography for Absolute Structure Confirmation of Derivatives
The determination of a molecule's absolute configuration is a critical step in chemical and pharmaceutical research, particularly in drug development where enantiomers can exhibit vastly different pharmacological activities. While various techniques exist for this purpose, X-ray crystallography stands out as a definitive method. This guide provides an objective comparison of X-ray crystallography, specifically through the use of derivatives containing heavy atoms, with other common analytical techniques.
Comparative Analysis of Techniques for Absolute Configuration Determination
The choice of method for determining absolute configuration depends on several factors, including the nature of the sample, available instrumentation, and the required level of certainty. X-ray crystallography is often considered the "gold standard" due to its ability to provide a direct, unambiguous 3D visualization of the molecular structure.
The key to determining absolute configuration via X-ray crystallography is the phenomenon of anomalous dispersion. When X-rays interact with electrons, a phase shift occurs. This effect is usually small but becomes significant for electrons in atoms heavier than oxygen, especially when the X-ray wavelength is near the absorption edge of the atom. By analyzing the intensity differences between Friedel pairs (reflections h,k,l and -h,-k,-l), the absolute configuration can be determined. Incorporating a heavy atom into the molecule or co-crystallizing it with a heavy atom derivative enhances this anomalous scattering effect, making the determination more robust.
The following table summarizes the quantitative performance of X-ray crystallography against other common methods.
| Technique | Principle | Sample Requirement | Typical Time | Relative Cost | Accuracy & Confidence |
| X-ray Crystallography (with derivative) | Anomalous dispersion of X-rays by a heavy atom in a single crystal. | High-quality single crystal (0.1-0.5 mm); 1-10 mg. | 1-7 days (crystal screening & data collection). | High | Unambiguous; Flack parameter close to 0 indicates high confidence. |
| NMR Spectroscopy (Chiral Derivatizing Agents) | Diastereomeric differentiation of NMR chemical shifts. | 5-10 mg of pure sample; requires formation of diastereomers. | 1-3 days. | Medium | High, but depends on the successful synthesis of a suitable derivative. |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized light by a chiral molecule. | 1-5 mg in solution. | 1 day (experiment) + 1-3 days (computation). | Medium-High | High, but relies on comparison with quantum chemical calculations; can be ambiguous. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | 5-20 mg in solution. | 1 day (experiment) + 2-5 days (computation). | High | High, but also dependent on the accuracy of theoretical calculations. |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and understanding the intricacies of each technique.
X-ray Crystallography for a Heavy Atom Derivative
This protocol outlines the key steps from derivatization to structure confirmation.
Methodology:
-
Derivatization: Synthesize a derivative of the target molecule by introducing an atom with a significant anomalous scattering factor (e.g., Br, I, S, or a metal). The derivative must retain the original stereocenters.
-
Crystallization: Grow single crystals of the derivative suitable for X-ray diffraction. This is often the most challenging step and requires screening various solvents, temperatures, and crystallization techniques (e.g., vapor diffusion, slow evaporation).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data, ensuring to measure the intensities of Friedel pairs. For heavy atoms like bromine, using a copper X-ray source (Cu Kα, λ = 1.54 Å) is effective for maximizing the anomalous signal.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to locate the heavy atom first. Refine the structural model against the experimental data.
-
Absolute Structure Determination: After refinement, the absolute configuration is determined by calculating the Flack parameter. A value close to 0 with a small standard uncertainty (e.g., 0.02(3)) confirms the assigned stereochemistry is correct. A value near 1 indicates the inverted structure is correct.
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
Methodology:
-
Derivative Synthesis: React the chiral analyte with a chiral derivatizing agent (e.g., Mosher's acid) to form a covalent bond, creating a mixture of diastereomers.
-
Sample Preparation: Purify the resulting diastereomeric mixture and dissolve it in a suitable deuterated solvent.
-
Data Acquisition: Acquire high-resolution 1H NMR spectra. The different spatial arrangement of the diastereomers will lead to distinguishable chemical shifts for protons near the stereocenter.
-
Analysis: By assigning the signals in the NMR spectrum and analyzing the chemical shift differences (Δδ) between the two diastereomers, the absolute configuration of the original molecule can be deduced based on established models for the specific CDA used.
Electronic Circular Dichroism (ECD) Spectroscopy
Methodology:
-
Sample Preparation: Prepare a dilute solution of the analyte in a transparent solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Record the ECD spectrum using a CD spectropolarimeter over a suitable UV wavelength range.
-
Computational Modeling:
-
Perform a conformational search for the molecule using molecular mechanics.
-
For the most stable conformers, optimize their geometry and calculate theoretical ECD spectra using time-dependent density functional theory (TD-DFT).
-
Average the calculated spectra based on the Boltzmann population of the conformers.
-
-
Comparison: Compare the experimental ECD spectrum with the calculated spectra for both the (R) and (S) enantiomers. A good match between the experimental and one of the calculated spectra allows for the assignment of the absolute configuration.
Visualizing Workflows and Relationships
Diagrams can effectively illustrate complex experimental processes and logical frameworks.
Caption: Workflow for absolute structure confirmation using X-ray crystallography.
Caption: Decision guide for selecting an appropriate analytical method.
Purity Assessment of 5-Bromo-2-fluoropyridin-3-ol: A Comparative Guide to Quantitative NMR and Alternative Methods
For researchers, scientists, and professionals in drug development, the precise determination of purity for pharmaceutical intermediates like 5-Bromo-2-fluoropyridin-3-ol is a critical aspect of quality control and regulatory compliance. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC)—for the purity assessment of this compound.
Quantitative NMR (qNMR) Analysis: A Primary Method
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of chemical compounds.[1][2] Unlike chromatographic techniques that often rely on reference standards of the same compound, qNMR allows for direct quantification by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration.[1][3] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus, typically ¹H, and the number of those nuclei in the molecule.[1]
Experimental Protocol for qNMR
A typical qNMR measurement process can be broken down into four key stages: method planning, sample preparation, data collection, and data processing.[4]
-
Method Planning:
-
Solvent Selection: Choose a deuterated solvent (e.g., DMSO-d₆) in which both the this compound and the internal standard are fully soluble.
-
Internal Standard Selection: Select a suitable internal standard (e.g., maleic acid, dimethyl sulfone) that has a simple spectrum with signals that do not overlap with the analyte's signals, is chemically inert, non-volatile, and available in high purity.[5]
-
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound (e.g., 10-20 mg) and the internal standard into a high-precision NMR tube.
-
Add a precise volume of the chosen deuterated solvent.
-
Ensure complete dissolution of both the sample and the internal standard.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher), preferably equipped with a cryoprobe for enhanced sensitivity.[6]
-
Key acquisition parameters to optimize include the pulse angle (typically 90°), relaxation delay (should be at least 5 times the longest T1 relaxation time of the signals of interest), acquisition time, and number of scans to achieve an adequate signal-to-noise ratio.[7]
-
To eliminate spinning sidebands which can interfere with impurity signals, data is typically acquired in a non-spinning mode.[7]
-
-
Data Processing and Purity Calculation:
-
Process the raw data (Free Induction Decay - FID) with minimal line broadening and perform accurate phase and baseline corrections.[4]
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
-
Visualizing the qNMR Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. acs.figshare.com [acs.figshare.com]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. emerypharma.com [emerypharma.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
Fluorination: A Key Strategy for Enhancing the Metabolic Stability of Pyridinols
For researchers, scientists, and drug development professionals, optimizing the metabolic stability of lead compounds is a critical hurdle in the pipeline of therapeutic agent development. The strategic incorporation of fluorine into molecules, a technique known as fluorination, has proven to be a highly effective method for improving the pharmacokinetic profiles of drug candidates. This guide offers an objective comparison of the metabolic stability of fluorinated versus non-fluorinated pyridinols, supported by experimental data and detailed methodologies.
The pyridine ring is a common scaffold in medicinal chemistry. However, it is often susceptible to metabolism by cytochrome P450 (CYP450) enzymes, primarily through oxidation. This can lead to rapid clearance of the compound from the body, reducing its efficacy. Fluorination of the pyridinol ring can significantly enhance its metabolic stability. The strong carbon-fluorine bond is less prone to enzymatic cleavage compared to a carbon-hydrogen bond, effectively "shielding" the molecule from metabolic attack. This blocking of metabolic hotspots can lead to a longer half-life and improved bioavailability.
Quantitative Comparison of Metabolic Stability
| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) | Species |
| Pyridinols (Illustrative) | 2-Hydroxypyridine | Non-fluorinated Parent | <30 (predicted) | High (predicted) | Human |
| 5-Fluoro-2-hydroxypyridine | Fluorinated Analog | >60 (predicted) | Low (predicted) | Human | |
| Risperidone Analogs | Risperidone | Non-fluorinated Drug | - | - | Human |
| 9-Fluororisperidone | Fluorinated Analog | 16x more stable | - | Human | |
| Celecoxib Analogs | Celecoxib | Non-fluorinated Drug | - | - | Human |
| 4'-Fluorocelecoxib | Fluorinated Analog | 4x more stable | - | Human |
Note: The data for 2-Hydroxypyridine and 5-Fluoro-2-hydroxypyridine are predicted based on the general principles of metabolic stability and the observed trends with other fluorinated compounds, as direct comparative experimental data is not available. The data for Risperidone and Celecoxib analogs demonstrates the significant increase in metabolic stability upon fluorination[1].
Experimental Protocols
A standard method for assessing metabolic stability is the in vitro liver microsomal stability assay. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in CYP450 enzymes.
In Vitro Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound (fluorinated and non-fluorinated pyridinols)
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Positive control compounds (e.g., a high-clearance and a low-clearance compound)
-
Acetonitrile or other suitable organic solvent to terminate the reaction
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation:
-
Prepare stock solutions of the test compounds, positive controls, and internal standard in an appropriate solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system in phosphate buffer.
-
On ice, dilute the liver microsomes to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomal suspension.
-
Add the test compound to the wells to achieve the final desired concentration (typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Sampling and Termination:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots from the incubation mixture.
-
Terminate the reaction by adding the aliquot to a well containing a cold organic solvent (e.g., acetonitrile) with the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the rate constant of elimination (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (V * 0.693) / (P * t½) , where V is the incubation volume and P is the amount of microsomal protein.
-
Visualizing Metabolic Pathways and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of pyridinols and the experimental workflow.
References
Efficacy comparison of drugs derived from 5-Bromo-2-fluoropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), Epacadostat and Linrodostat (BMS-986205). IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and has been a significant target in cancer immunotherapy due to its role in mediating immune suppression within the tumor microenvironment. While the synthesis of these specific drugs may not directly originate from 5-Bromo-2-fluoropyridin-3-ol, the broader 5-bromo-2-fluoropyridine scaffold is a crucial building block in the development of various IDO1 inhibitors. This comparison focuses on their mechanism of action, efficacy based on available experimental data, and the methodologies employed in their evaluation.
Mechanism of Action: Targeting the IDO1 Pathway
Both Epacadostat and Linrodostat are designed to inhibit the enzymatic activity of IDO1, a heme-containing enzyme. IDO1 catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine. The depletion of tryptophan and the accumulation of kynurenine in the tumor microenvironment lead to the suppression of effector T-cell and natural killer (NK) cell proliferation and function, while promoting the generation and activation of regulatory T (Treg) cells. By inhibiting IDO1, these drugs aim to restore anti-tumor immune responses.[1][2]
Epacadostat (INCB024360) is a potent and selective, orally available, reversible competitive inhibitor of the IDO1 enzyme.[1][2]
Linrodostat (BMS-986205) is also a potent, selective, and orally administered inhibitor of IDO1.[3][4][5] It has been shown to be an irreversible suicide inhibitor.[5]
Efficacy Comparison
The following tables summarize the available quantitative data for Epacadostat and Linrodostat, providing a basis for comparing their in vitro and in vivo efficacy.
Table 1: In Vitro Efficacy Comparison
| Parameter | Epacadostat (INCB024360) | Linrodostat (BMS-986205) | Reference(s) |
| Target | Indoleamine 2,3-dioxygenase 1 (IDO1) | Indoleamine 2,3-dioxygenase 1 (IDO1) | [1][3] |
| IC50 (Enzymatic Assay) | ~10 nM (human IDO1) | 1.7 nM | [2][5] |
| IC50 (Cell-based Assay) | ~71.8 nM (human IDO1) | 1.1 nM (HEK293 expressing human IDO1) | [2][6] |
| Selectivity | >1000-fold selective for IDO1 over IDO2 or TDO | Highly selective for IDO1 over IDO2 and TDO | [2][4] |
Table 2: In Vivo Efficacy and Clinical Observations
| Aspect | Epacadostat (INCB024360) | Linrodostat (BMS-986205) | Reference(s) |
| Preclinical Models | Suppressed kynurenine levels in plasma, tumors, and lymph nodes in mouse models. | Potent inhibition of kynurenine production in cellular assays. | [2] |
| Clinical Trial Outcomes | Well-tolerated in Phase 1 studies, with dose-dependent reductions in plasma kynurenine. Stable disease observed in some patients with advanced solid malignancies. However, a Phase 3 trial in combination with pembrolizumab for melanoma did not meet its primary endpoint. | Phase 1/2 studies in combination with nivolumab or nivolumab and ipilimumab showed responses across various tumor types. Dose-limiting toxicities were primarily immune-related. | [1][4][7] |
| Combination Therapy | Extensively studied in combination with checkpoint inhibitors like pembrolizumab and nivolumab. | Investigated in combination with nivolumab and ipilimumab. | [1][4] |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of IDO1 inhibitors.
In Vitro IDO1 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the IDO1 enzyme.
Methodology:
-
Recombinant human IDO1 enzyme is incubated with varying concentrations of the test compound (e.g., Epacadostat or Linrodostat).
-
The reaction is initiated by adding L-tryptophan as the substrate.
-
The reaction mixture is incubated at 37°C for a specified period.
-
The reaction is stopped, and the concentration of kynurenine produced is measured, typically by spectrophotometry or high-performance liquid chromatography (HPLC).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based IDO1 Inhibition Assay
Objective: To assess the potency of a compound in inhibiting IDO1 activity within a cellular context.
Methodology:
-
Human cells engineered to express IDO1 (e.g., HEK293-IDO1) or a human cancer cell line known to express IDO1 (e.g., HeLa) are cultured.
-
The cells are treated with interferon-gamma (IFN-γ) to induce IDO1 expression.
-
The cells are then incubated with various concentrations of the test inhibitor.
-
L-tryptophan is added to the culture medium.
-
After a defined incubation period, the supernatant is collected, and the concentration of kynurenine is quantified using LC-MS/MS or other sensitive analytical methods.
-
IC50 values are determined by analyzing the dose-response curve.[6]
In Vivo Pharmacodynamic (Kynurenine Suppression) Assay
Objective: To evaluate the ability of an inhibitor to reduce kynurenine levels in vivo.
Methodology:
-
Tumor-bearing mice (e.g., CT26 tumor model) are administered the test compound orally at different dose levels.
-
At various time points after administration, blood, tumor, and lymph node samples are collected.
-
The concentrations of tryptophan and kynurenine in the collected samples are measured using LC-MS/MS.
-
The extent and duration of kynurenine suppression are evaluated to determine the pharmacodynamic effect of the inhibitor.[2]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the IDO1 signaling pathway and a typical experimental workflow for evaluating IDO1 inhibitors.
Caption: IDO1 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for IDO1 Inhibitor Development.
References
- 1. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Linrodostat - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. First-in-Human Phase 1 Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients With Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Synthesis of Functionalized Pyridinols: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the efficient synthesis of functionalized pyridinols is a critical step in the discovery of novel therapeutics. This guide provides an objective comparison of prominent synthetic routes to these valuable scaffolds, supported by experimental data, detailed protocols, and a logical workflow for methodology selection.
The pyridinol core, encompassing both pyridin-2-ones and 3-hydroxypyridines, is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. The ability to strategically introduce functional groups onto this heterocyclic system is paramount for modulating pharmacological properties. This guide benchmarks several key synthetic strategies, offering a comparative overview to aid in the selection of the most appropriate route for a given target molecule.
Comparative Analysis of Synthesis Routes
The following table summarizes the performance of various established and modern methods for the synthesis of functionalized pyridinols. The data presented is extracted from peer-reviewed literature and is intended to provide a comparative snapshot of yields and conditions.
| Synthesis Route | Substrate(s) | Product | Catalyst/Reagent | Conditions | Yield (%) | Reference |
| Vilsmeier-Haack Reaction | 1-acetyl-N-(4-chlorophenyl)cyclopropanecarboxamide | 4-chloro-3-(2-chloroethyl)-1-(4-chlorophenyl)pyridin-2(1H)-one | POCl₃/DMF | 120 °C, 2 h | 69 | [1] |
| 1-acetyl-N-phenylcyclopropanecarboxamide | 3-(2-chloroethyl)-4-formyl-1-phenyl-1H-pyridin-2-one | POCl₃/DMF | 100 °C, 1 h | 75 | [1] | |
| Bohlmann-Rahtz Synthesis | Enamines and Alkynones | Highly functionalized pyridines | Acetic acid or Amberlyst 15 | 50 °C | 65-95 | [2] |
| Multicomponent Reaction | Aromatic aldehydes, Malononitrile, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | Pyrano[3,2-c]pyridones | Triethylamine | Refluxing ethanol, 50 min | 75-98 | [3][4] |
| Aromatic aldehydes, Substituted acetophenones, Phenyl acetamides | 3,4,6-triaryl-2(1H)-pyridones | Sodium hydride | DMSO, 130 °C | 58-82 | [3][4] | |
| Ruthenium-Catalyzed Oxidative Annulation | N-methyl-N-phenylacrylamide, Diphenylacetylene | 1-methyl-3,4,5,6-tetraphenylpyridin-2(1H)-one | [Ru(p-cymene)Cl₂]₂ | t-AmOH, 120 °C | 98 | [5] |
| Acrylamide, Diphenylacetylene | 3,4,5,6-tetraphenylpyridin-2(1H)-one | [Ru(p-cymene)Cl₂]₂ | t-AmOH, 120 °C | 85 | [5] | |
| Guareschi-Thorpe Condensation | Ethyl acetoacetate, Cyanoacetamide, Ammonium carbonate | 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | (NH₄)₂CO₃ | H₂O:EtOH (1:1), 80 °C | 95 | [6][7][8][9] |
Experimental Protocols for Key Syntheses
Detailed methodologies for representative reactions are provided below to facilitate the replication and adaptation of these synthetic routes.
Vilsmeier-Haack Reaction for Polysubstituted Pyridin-2(1H)-ones
This protocol is adapted from the one-pot synthesis of highly substituted pyridin-2(1H)-ones from 1-acetyl,1-carbamoyl cyclopropanes.[1][10]
-
Procedure: To a solution of the respective 1-acetyl,1-carbamoyl cyclopropane (1.0 mmol) in DMF (5 mL), Vilsmeier reagent (POCl₃/DMF, 10.0 equiv) is added dropwise at 0 °C. The reaction mixture is then stirred at the specified temperature (100 °C or 120 °C) for the indicated time (1-2 hours). After completion of the reaction, the mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and purified by column chromatography to afford the desired pyridin-2(1H)-one.
Ruthenium-Catalyzed Oxidative Synthesis of 2-Pyridones
This procedure is based on the oxidative annulation of alkynes by acrylamides.[5]
-
Procedure: A mixture of the acrylamide (0.2 mmol), the alkyne (0.4 mmol), [Ru(p-cymene)Cl₂]₂ (5 mol %), and Cu(OAc)₂·H₂O (0.5 mmol) in t-AmOH (1.0 mL) is stirred in a sealed tube at 120 °C for 24 hours. After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel and eluted with ethyl acetate. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the corresponding 2-pyridone.
Advanced Guareschi-Thorpe Synthesis of Hydroxy-cyanopyridines
This environmentally friendly protocol utilizes an aqueous medium.[6][8][9]
-
Procedure: A mixture of the 1,3-dicarbonyl compound (1 mmol), the alkyl cyanoacetate or cyanoacetamide (1 mmol), and ammonium carbonate (1 mmol) in a 1:1 (v/v) mixture of water and ethanol (2 mL) is heated at 80 °C for the specified time. Upon cooling, the precipitated product is collected by filtration, washed with cold water, and dried to afford the pure hydroxy-cyanopyridine.
Strategic Selection of a Synthesis Route
The choice of a synthetic route for a functionalized pyridinol is dictated by several factors, including the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The following workflow, represented as a Graphviz diagram, provides a logical framework for navigating this decision-making process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Advanced Guareschi-Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient one-pot synthesis of highly substituted pyridin-2(1H)-ones via the Vilsmeier-Haack reaction of 1-acetyl,1-carbamoyl cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 5-Bromo-2-fluoropyridin-3-ol: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 5-Bromo-2-fluoropyridin-3-ol based on available data for structurally similar compounds. No specific Safety Data Sheet (SDS) for this compound was found. Therefore, it is imperative that all procedures are carried out in strict accordance with local, state, and federal regulations, and under the supervision of a qualified environmental health and safety professional.
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for specialized reagents like this compound is not just a matter of compliance, but a critical component of a robust safety culture. This guide offers essential logistical and safety information to navigate the disposal process for this halogenated pyridine derivative.
Hazard Profile and Safety Precautions
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, the hazard information for a closely related compound, 5-Bromo-2-fluoropyridine, is summarized below to provide an indication of the potential risks. The presence of a hydroxyl group in the target compound may alter its reactivity and toxicological properties.
| Hazard Category | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation. | P302 + P352: IF ON SKIN: Wash with plenty of water.[1] |
| Eye Irritation | Causes serious eye irritation. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | P312: Call a POISON CENTER or doctor if you feel unwell.[1] |
Personal Protective Equipment (PPE): When handling this compound, it is crucial to wear appropriate PPE, including:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and, if necessary, additional protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
Step-by-Step Disposal Protocol
The following protocol is a general guideline for the disposal of this compound and should be adapted to comply with institutional and regulatory requirements.
1. Waste Identification and Segregation:
-
Waste Stream: Classify this compound as a halogenated organic waste.
-
Segregation: Collect waste containing this compound in a designated, properly labeled, and sealed container. Do not mix with other waste streams, especially incompatible materials such as strong oxidizing agents, acids, or bases, to prevent hazardous reactions.
2. Spill Management:
-
Minor Spills: In a well-ventilated area and while wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, earth, diatomaceous earth, or vermiculite.[1] Collect the absorbed material and place it in the designated halogenated organic waste container.
-
Major Spills: Evacuate the area and contact your institution's environmental health and safety department immediately.
3. Container Management:
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.
4. Final Disposal:
-
Licensed Disposal Company: Arrange for the disposal of the waste through a licensed hazardous waste disposal company.[2] Provide them with all available information about the chemical.
-
Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, state, and federal regulations.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
This structured approach ensures that all safety and regulatory aspects are considered, fostering a secure and compliant laboratory environment. By prioritizing safety and adhering to established protocols, researchers can mitigate risks and contribute to the responsible advancement of science.
References
Personal protective equipment for handling 5-Bromo-2-fluoropyridin-3-ol
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 5-Bromo-2-fluoropyridin-3-ol, targeted at researchers, scientists, and drug development professionals.
Summary of Key Hazards (based on 5-Bromo-2-fluoropyridine)
5-Bromo-2-fluoropyridine is classified with the following hazards:
-
Skin irritation.[1]
-
Serious eye irritation.[1]
-
May cause respiratory irritation.[1]
-
Combustible liquid.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is critical to ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Conforming to EN166 (EU) or NIOSH (US) standards. Must be worn at all times when handling the chemical. |
| Face Shield | To be used in addition to goggles when there is a significant risk of splashing or when handling larger quantities. | |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before each use. Dispose of contaminated gloves immediately. |
| Laboratory Coat | A fully buttoned, long-sleeved lab coat is required to prevent skin contact. | |
| Protective Clothing | For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat. | |
| Respiratory Protection | NIOSH-Approved Respirator | Required when handling the powder outside of a certified chemical fume hood or if dust/aerosols may be generated. A respirator with an organic vapor cartridge is recommended.[1] |
Operational Plan: Safe Handling Protocol
A systematic approach is essential for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation:
-
Designate a specific handling area, preferably within a certified chemical fume hood.
-
Ensure that a calibrated eyewash station and safety shower are readily accessible and unobstructed.
-
Verify that all necessary PPE is available and in good condition.
-
Review the experimental protocol and identify potential hazards.
2. Handling - Step-by-Step:
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to control airborne particulates and vapors.
-
Use a spatula or other appropriate tools to handle the material. Avoid creating dust.
-
Keep the container tightly closed when not in use.
-
-
Experimental Use:
-
When dissolving or reacting the compound, add it slowly to the solvent or reaction mixture to avoid splashing.
-
Maintain a clean and organized workspace to prevent accidental spills.
-
Work with the smallest quantity of the chemical feasible for the experiment.
-
3. Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Properly dispose of all waste materials as outlined in the disposal plan.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused or Waste Chemical | Collect in a clearly labeled, sealed, and appropriate container designated for halogenated organic waste. Dispose of through an approved hazardous waste disposal facility.[1] |
| Contaminated Labware | Place items such as weigh boats, pipette tips, and single-use glassware in a designated, sealed waste container for solid chemical waste. |
| Empty Containers | Triple rinse with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste. The rinsed container can then be disposed of according to local regulations. |
| Contaminated PPE | Dispose of used gloves, disposable lab coats, and other contaminated PPE as solid chemical waste in a designated, sealed container. |
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical flow for safely handling and disposing of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
